molecular formula C3H5N3O B183223 5-methyl-1H-1,2,4-triazol-3-ol CAS No. 930-63-2

5-methyl-1H-1,2,4-triazol-3-ol

Cat. No.: B183223
CAS No.: 930-63-2
M. Wt: 99.09 g/mol
InChI Key: XLSXXXARCKJHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H-1,2,4-triazol-3-ol is a useful research compound. Its molecular formula is C3H5N3O and its molecular weight is 99.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSXXXARCKJHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239237
Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-63-2
Record name 1,2-Dihydro-5-methyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-1,2,4-triazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 5-methyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is crucial for predicting the molecule's behavior in biological systems, designing effective synthetic routes, and formulating it into viable drug products.

Chemical Identity and Structure

This compound is a substituted triazole, a five-membered aromatic ring containing three nitrogen atoms. The presence of a methyl group and a hydroxyl group influences its electronic properties and potential for intermolecular interactions.

  • IUPAC Name: this compound

  • CAS Number: 4002-33-9[1]

  • Molecular Formula: C₃H₅N₃O[1]

  • Molecular Weight: 99.09 g/mol [1]

The structure of this compound features a tautomeric equilibrium between the -ol and -one forms. This tautomerism can significantly impact its hydrogen bonding capabilities and interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key properties of this compound.

PropertyValueSource
Melting Point 224-226 °C[1]
Boiling Point 208.5±23.0 °C at 760 mmHg[1]
Density 1.5±0.1 g/cm³[1]
pKa 8.84±0.20[1]
LogP -0.5[1]

Expert Insights:

  • The high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding and dipole-dipole interactions facilitated by the triazole ring and its substituents.

  • The negative LogP value indicates that the compound is hydrophilic, meaning it has a higher affinity for water than for lipids. This is a crucial factor for its solubility in aqueous biological fluids and its ability to cross cell membranes.

  • The pKa value indicates that this compound is a weak acid. At physiological pH (around 7.4), a significant portion of the molecules will be in their ionized form, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility

The solubility of a drug candidate is a critical parameter that affects its bioavailability.

  • Organic Solvent Solubility: It is expected to have some solubility in polar organic solvents like ethanol, methanol, and DMSO, which are commonly used in in-vitro assays and as formulation excipients.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This is a standard and reliable method for determining the equilibrium solubility of a compound.

  • Preparation: Prepare a series of saturated solutions of this compound in the desired solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibration: Agitate the solutions for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of excess solid material is necessary to confirm saturation.

  • Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Caption: Workflow for experimental solubility determination.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show a singlet for the methyl protons, a broad singlet for the N-H proton, and another broad singlet for the O-H proton. The chemical shifts of these protons would be influenced by the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the methyl carbon and the two distinct ring carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H and O-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).[3]

  • Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 99.09). Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

1,2,4-triazoles can be synthesized through various methods, including the Pellizzari and Einhorn–Brunner reactions.[4] A common route to substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives.[4]

The reactivity of this compound is dictated by the functional groups present. The hydroxyl group can undergo O-alkylation or acylation. The triazole ring nitrogens can be alkylated, and the ring itself can participate in various cycloaddition reactions. These reactive handles are valuable for the synthesis of derivatives with modified properties for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with diverse biological activities.[5][6] These include antifungal, antibacterial, antiviral, and anticancer agents.[5][6][7] The physicochemical properties of this compound, particularly its hydrophilicity and hydrogen bonding capacity, make it an attractive building block for the design of new therapeutic agents. Its potential to interact with biological targets through hydrogen bonds and its relatively small size allow it to fit into various active sites.

Conclusion

This guide has provided a detailed overview of the key physicochemical properties of this compound. A thorough understanding of its structure, solubility, pKa, and spectral characteristics is fundamental for its successful application in research and drug development. The provided experimental protocol for solubility determination serves as a practical example of how these critical parameters can be reliably measured. The inherent properties of this molecule, coupled with the proven therapeutic potential of the 1,2,4-triazole scaffold, underscore its importance as a valuable compound for further investigation.

References

An In-depth Technical Guide to the Tautomeric Forms of 5-methyl-1H-1,2,4-triazol-3-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of tautomerism, the subtle migration of a proton leading to distinct yet readily interconvertible structural isomers, holds profound implications for the chemical and biological behavior of a molecule. In the realm of drug discovery and development, a comprehensive understanding of a compound's tautomeric landscape is not merely an academic exercise but a critical necessity. The physicochemical properties, receptor binding affinity, and metabolic fate of a drug candidate can be dictated by the predominant tautomeric form in a given physiological environment. This guide, prepared for the discerning scientific audience, delves into the fascinating world of tautomerism as it pertains to 5-methyl-1H-1,2,4-triazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. By integrating theoretical principles with practical experimental and computational methodologies, we aim to provide a self-validating framework for the rigorous investigation of its tautomeric forms in solution.

The Tautomeric Landscape of this compound

This compound presents a rich and complex tautomeric equilibrium, involving both annular prototropic tautomerism within the triazole ring and keto-enol tautomerism involving the hydroxyl group. This results in several possible tautomeric forms, the relative populations of which are exquisitely sensitive to the surrounding environment, particularly the solvent.

Annular Prototropic Tautomerism

The 1,2,4-triazole ring can exist in three primary annular tautomeric forms, distinguished by the position of the mobile proton on the nitrogen atoms: the 1H, 2H, and 4H tautomers. Computational studies on the parent 1,2,4-triazole consistently indicate that the 1H-tautomer is the most stable form.

Keto-Enol Tautomerism

In addition to the annular tautomerism, the presence of the hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism. The "enol" form is the 3-hydroxy-1,2,4-triazole, while the "keto" form is the 1,2,4-triazol-3-one. Quantum chemical calculations on related 1,2,4-triazol-3-one systems suggest that the keto form is generally the more stable and predominant species in the gas phase.[1]

The Interplay: Possible Tautomers of this compound

The combination of annular and keto-enol tautomerism leads to several potential structures for this compound in solution. The primary forms to consider are the 1H-keto, 2H-keto, 4H-keto, and the various hydroxy (enol) forms. The relative stability of these tautomers is governed by a delicate balance of electronic and steric effects of the methyl substituent, as well as the stabilizing or destabilizing interactions with the solvent.[1]

Figure 1: Tautomeric equilibria of this compound.

Experimental Investigation of Tautomeric Equilibria

A multi-faceted approach combining several analytical techniques is essential to unambiguously determine the predominant tautomeric form and to study the dynamics of the equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of tautomerism in solution.[2] By analyzing chemical shifts, coupling constants, and signal integrations, one can gain detailed insights into the structures and relative populations of the different tautomers.

Step-by-Step Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[3]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry NMR tube.[4] The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[1]

    • Ensure the sample is fully dissolved to form a homogenous solution, filtering if necessary to remove any particulate matter.[5]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration. A typical starting point is a D1 of 30 seconds.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify distinct signals corresponding to each tautomer. Protons on the methyl group and the triazole ring will likely have different chemical shifts for each tautomeric form.

    • Carefully integrate the signals corresponding to a specific proton (e.g., the methyl protons) for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[6]

    • The equilibrium constant (K_t) can be calculated from the ratio of the integrated areas of the signals for the two tautomers.[7]

¹³C and ¹⁵N NMR Spectroscopy: These techniques provide complementary information. The chemical shift of the carbon at the 3-position can be particularly informative for distinguishing between the keto (C=O) and enol (C-OH) forms.[8] ¹⁵N NMR can directly probe the nitrogen environment and help elucidate the position of the proton in the annular tautomers.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct electronic absorption spectra.[9] The influence of solvent polarity on the absorption maxima (solvatochromism) can provide valuable clues about the nature of the predominant tautomer.[10]

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a series of dilutions of the stock solution in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.[11]

    • Use the respective pure solvent as a blank.

  • Data Analysis:

    • Analyze the absorption maxima (λ_max) and molar absorptivities (ε) for each solution.

    • A shift in λ_max with changing solvent polarity can indicate a change in the tautomeric equilibrium. Generally, a bathochromic shift (to longer wavelengths) with increasing solvent polarity suggests that the excited state is more polar than the ground state.

    • By comparing the spectra in different solvents to the spectra of "locked" derivatives (where the mobile proton is replaced by a non-tautomerizable group like methyl), one can assign the absorption bands to specific tautomers.

    • The equilibrium constant in a given solvent can be determined by deconvolution of the overlapping absorption bands if the molar absorptivities of the individual tautomers are known or can be estimated.[12][13]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[14] While this does not directly reflect the equilibrium in solution, it provides a crucial reference point and can help in the assignment of spectroscopic data.

General Workflow for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[15][16] The choice of solvent can influence the crystal packing and potentially the tautomeric form that crystallizes.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions, including the location of the mobile proton, which definitively identifies the tautomer present in the crystal lattice.

ExperimentalWorkflow synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis xray X-ray Crystallography synthesis->xray nmr_data Tautomer Ratios Equilibrium Constants nmr->nmr_data uvvis_data Solvatochromic Shifts Tautomer Assignment uvvis->uvvis_data xray_data Solid-State Structure xray->xray_data

Figure 2: Experimental workflow for the analysis of tautomerism.

Computational Modeling of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[17]

Choice of Computational Method

Commonly used DFT functionals for studying tautomerism include B3LYP and the M06 suite of functionals (e.g., M06-2X).[10] The M06-2X functional is often recommended for thermochemistry and systems where non-covalent interactions are important. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure.[18]

Modeling Solvent Effects

To accurately predict tautomeric equilibria in solution, it is crucial to account for solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[12]

Step-by-Step Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of all possible tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the desired solvents using the chosen DFT method and basis set (e.g., M06-2X/6-311++G(d,p) with the PCM model).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Energy Analysis: Compare the relative Gibbs free energies of the tautomers in each environment. The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The equilibrium constant can be calculated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RTln(K_t).[19]

ComputationalWorkflow build Build Tautomer Structures optimize Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) build->optimize frequency Frequency Calculation optimize->frequency solvation Solvent Modeling (PCM) optimize->solvation spectra Simulated Spectra (NMR, UV-Vis) optimize->spectra energies Relative Gibbs Free Energies frequency->energies solvation->energies

Figure 3: Computational workflow for tautomer analysis.

Data Summary and Interpretation

A comprehensive understanding of the tautomeric behavior of this compound requires the integration of both experimental and computational data.

Table 1: Predicted Relative Energies of Tautomers of a Related System (2,4-dihydro-3H-1,2,4-triazol-3-one) by DFT

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
1H-keto0.000.00
2H-keto+2.5+1.8
4H-keto+5.0+3.5
3-hydroxy (enol)+8.2+6.5

Note: This data is for a closely related parent compound and serves as an illustrative example. The methyl group in this compound will influence these relative energies.

Table 2: Representative ¹H NMR Chemical Shifts for Tautomer Analysis

ProtonKeto Tautomer (ppm)Enol Tautomer (ppm)
N-H10.0 - 12.012.0 - 14.0
C-CH₃2.2 - 2.52.1 - 2.4
O-H-9.0 - 11.0

Note: These are approximate chemical shift ranges and can vary depending on the solvent and the specific annular tautomer.[20]

Conclusion and Future Directions

The tautomeric landscape of this compound is a complex interplay of annular and keto-enol forms. A robust characterization of this equilibrium in solution necessitates a synergistic approach, combining high-resolution spectroscopic techniques with state-of-the-art computational modeling. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to confidently elucidate the predominant tautomeric forms and quantify their relative populations in various solvent environments.

Future research should focus on obtaining high-quality experimental data for this compound in a wide range of solvents to build a more complete picture of its tautomeric behavior. Furthermore, investigating the influence of pH on the tautomeric equilibrium will be crucial for understanding its behavior in physiological conditions, a critical aspect for its potential applications in drug development. The insights gained from such studies will undoubtedly contribute to the rational design of novel therapeutics based on the versatile 1,2,4-triazole scaffold.

References

spectroscopic data (NMR, IR, MS) of 5-methyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-1,2,4-triazol-3-ol

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for unambiguous structure elucidation. We explore the compound's critical tautomeric nature and present predicted spectral data based on established principles and literature on related triazole derivatives. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Part 1: Foundational Chemistry of this compound

Molecular Structure and Tautomerism

This compound is a five-membered heterocyclic compound containing three nitrogen atoms. A key feature of this and related hydroxy-triazoles is the existence of a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form, 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent's polarity. This equilibrium is fundamental to understanding its reactivity and interpreting its spectroscopic data, as both forms may be present and detectable.

tautomerism cluster_0 This compound (Hydroxy Tautomer) cluster_1 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Keto Tautomer) mol1 mol1 mol2 mol2 mol1->mol2 Equilibrium

Caption: Tautomeric equilibrium of the target compound.

Significance in Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The specific substitution pattern and functional groups of derivatives like this compound are crucial for their pharmacological profile. Therefore, precise and accurate structural characterization is a non-negotiable prerequisite for any drug discovery and development program.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with exchangeable protons and potential tautomerism, careful selection of experimental parameters is key to acquiring meaningful data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to be relatively simple. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the exchange of N-H and O-H protons with deuterium, allowing for their observation as broad singlets.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
-CH₃ ~2.2 - 2.4 Singlet (s) Methyl group attached to an sp² carbon of the electron-deficient triazole ring.[3]
-NH ~11.0 - 13.0 Broad Singlet (br s) Acidic proton on a triazole ring nitrogen, position can vary based on tautomer.[4]

| -OH | ~9.0 - 11.0 | Broad Singlet (br s) | Hydroxyl proton of the '-ol' tautomer, highly dependent on concentration and temperature. |

  • Expert Insight: The broadness of the NH and OH signals is due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange. The observation of two distinct broad signals in these downfield regions would provide strong evidence for the presence of the hydroxy tautomer in solution. The keto tautomer would show two different NH signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. Given the structure, three distinct signals are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
-CH₃ ~10 - 15 Typical range for a methyl group on an aromatic heterocycle.
C3 (-OH / =O) ~155 - 165 Carbon atom attached to two heteroatoms (N and O). The keto tautomer's C=O would be further downfield.[5]

| C5 (-CH₃) | ~145 - 155 | Carbon atom attached to a methyl group and two ring nitrogens.[5] |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is particularly useful for probing the tautomeric equilibrium.

Table 3: Predicted Characteristic IR Absorption Bands (Solid State, KBr or ATR)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Significance
O-H / N-H Stretch 3400 - 2800 (very broad) Strong Overlapping stretches from OH and NH groups involved in extensive hydrogen bonding.
C=O Stretch (Keto form) ~1720 - 1680 Strong A strong absorption in this region is a definitive marker for the presence of the keto tautomer.
C=N Stretch (Ring) ~1650 - 1550 Medium-Strong Characteristic of the triazole ring system.

| C-N Stretch (Ring) | ~1300 - 1200 | Medium | Further evidence of the heterocyclic ring structure. |

  • Trustworthiness through Causality: The presence or absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is the most direct way to assess the dominant tautomer in the solid state. If the compound exists primarily as the hydroxy tautomer, this peak will be absent, and the broad O-H/N-H band will dominate the higher wavenumber region.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, likely producing a protonated molecular ion [M+H]⁺.

  • Molecular Weight: C₃H₅N₃O

  • Exact Mass: 99.0433 g/mol

  • Expected [M+H]⁺: m/z 100.0511

Fragmentation Analysis

Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecular ion will fragment in a predictable manner. A plausible fragmentation pathway would involve initial losses of small, stable molecules.

Table 4: Predicted Major Mass Fragments (ESI-MS/MS)

m/z Proposed Fragment Rationale
100 [C₃H₆N₃O]⁺ Protonated molecular ion.
82 [C₃H₄N₃]⁺ Loss of water (H₂O) from the protonated molecule.
58 [C₂H₄N₂O]⁺ Loss of hydrogen cyanide (HCN) from the ring.

| 43 | [CH₃N₂]⁺ | Cleavage of the ring, potentially forming the methyldiazenyl cation. |

fragmentation M [M+H]⁺ m/z = 100 F1 [M+H - H₂O]⁺ m/z = 82 M->F1 - H₂O F2 [M+H - HCN]⁺ m/z = 73 M->F2 - HCN F3 [M+H - HNCO]⁺ m/z = 57 M->F3 - HNCO

Caption: Plausible fragmentation pathway for [M+H]⁺.

Part 5: Experimental Protocols

The following are generalized, step-by-step protocols. For optimal results, these should be adapted to the specific instrumentation available.

Overall Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Weigh ~5-10 mg of This compound nmr NMR (~5 mg in 0.6 mL DMSO-d₆) prep->nmr ir IR (ATR) (~1-2 mg solid) prep->ir ms LC-MS (ESI) (~1 mg in 1 mL MeOH/H₂O) prep->ms interpret Correlate NMR, IR, and MS data to confirm structure and purity nmr->interpret ir->interpret ms->interpret

Caption: General workflow for spectroscopic analysis.

Protocol for NMR Data Acquisition
  • Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-pulse proton spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Protocol for IR Data Acquisition (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol for MS Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or an acetonitrile/water mixture. Dilute this stock to a final concentration of ~1-10 µg/mL for analysis.

  • LC Method: If chromatographic separation is needed, use a C18 column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid). Otherwise, use flow injection analysis.

  • MS Parameters (Positive ESI Mode):

    • Set the ion source to positive electrospray mode.

    • Optimize source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow/temperature.

    • Set the mass analyzer to scan a relevant range (e.g., m/z 50-200) for full scan analysis.

    • For fragmentation data, perform a separate MS/MS experiment, selecting the protonated molecular ion (m/z 100) as the precursor.

Part 6: Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR define the core carbon-hydrogen framework, IR spectroscopy provides crucial insight into the functional groups and dominant tautomeric form. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these methods provide a self-validating system for the comprehensive and unambiguous characterization required for advancing chemical and pharmaceutical research.

Part 7: References

  • Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q., Shahid, N., Rizvi, S. M. A., & Shahid, A. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5), 1234. 6

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. 7

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. 1

  • Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2392(1), 020015. --INVALID-LINK--

  • Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Publishing. 8

  • Various Authors. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. 9

  • Singh, A. K., & Singh, S. K. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4). --INVALID-LINK--

  • Al-Salami, B. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8794. --INVALID-LINK--

  • Horetski, M., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(15), 4485. --INVALID-LINK--

  • SpectraBase. (n.d.). 5-METHYL-3-(4-HYDROXYPHENYLAZO)-1,2,4-TRIAZOLE. --INVALID-LINK--

  • Al-Jumaili, H. H. A., & Al-Lami, H. S. K. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 28(1), 124-132. --INVALID-LINK--

  • Al-Salami, B. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. ResearchGate. --INVALID-LINK--

  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. --INVALID-LINK--

  • Al-Bayati, R. I. H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651. --INVALID-LINK--

  • SpectraBase. (n.d.). 4H-1,2,4-triazol-3-ol, 5-[(phenylmethyl)thio]-. --INVALID-LINK--

References

The Resurgence of a Privileged Scaffold: A Technical Guide to the Biological Activity Screening of 5-Methyl-1H-1,2,4-triazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2][3] Among its myriad of substituted forms, the 5-methyl-1H-1,2,4-triazol-3-ol scaffold has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and strategic considerations for the biological activity screening of this compound derivatives. We will delve into the causality behind experimental choices for evaluating antimicrobial, antifungal, anticancer, and enzyme inhibitory activities, offering field-proven insights and detailed, self-validating protocols.

Introduction: The this compound Core - A Privileged Structure

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of an amide bond, offering enhanced stability and favorable interactions with biological targets.[4] The specific substitution pattern of a methyl group at the 5-position and a hydroxyl group at the 3-position (or its tautomeric oxo form) on the 1H-1,2,4-triazole ring imparts a unique combination of electronic and steric properties. This particular arrangement can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby modulating its interaction with biological macromolecules.

Derivatives of this core structure have garnered significant attention due to their potential as:

  • Antimicrobial Agents: Exhibiting activity against a range of pathogenic bacteria.[5]

  • Antifungal Agents: Serving as a foundational structure for novel antifungal drugs.[6]

  • Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines.[7][8]

  • Enzyme Inhibitors: Modulating the activity of key enzymes implicated in various diseases.[1][2][9]

This guide will provide the technical framework for robustly screening novel derivatives of this compound for these key biological activities.

Antimicrobial Activity Screening: A Multi-pronged Approach

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound have shown promise in this area. A comprehensive screening strategy involves both qualitative and quantitative assessments.

Initial Screening: Agar Disc Diffusion Method

This method provides a preliminary, qualitative assessment of antibacterial activity. The principle lies in the diffusion of the test compound from a saturated paper disc through an agar medium inoculated with a specific bacterial strain. The presence of a clear zone of inhibition around the disc indicates antibacterial activity.

Experimental Protocol:

  • Preparation of Bacterial Inoculum: Aseptically transfer a loopful of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a sterile nutrient broth and incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Aseptically place sterile paper discs (6 mm in diameter) on the inoculated agar surface. Impregnate each disc with a specific concentration of the test compound (e.g., 100 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO). A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Observation: Measure the diameter of the zone of inhibition in millimeters.

Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the initial screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Test Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum (prepared as in the disc diffusion method, but diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well) to all wells.

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Derivative 11632>64
Derivative 281632
Ciprofloxacin0.50.251

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis A Prepare Bacterial Inoculum B Inoculate Agar Plates A->B C Apply Test Compounds on Discs B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Serial Dilution in 96-well Plate E->F Active Compounds G Inoculate with Bacteria F->G H Incubate Plate G->H I Determine MIC H->I

Caption: Workflow for antimicrobial activity screening.

Antifungal Activity Screening: Combating Fungal Pathogens

Similar to bacteria, fungal infections pose a significant threat, particularly in immunocompromised individuals. The 1,2,4-triazole core is famously present in many antifungal drugs like fluconazole.[6] Screening for antifungal activity follows a similar path to antimicrobial screening.

Broth Microdilution Method for Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a widely accepted standard for determining the MIC of antifungal agents against yeast.

Experimental Protocol:

  • Preparation of Fungal Inoculum: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium.

  • Preparation of Test Compound Dilutions: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the diluted fungal inoculum to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A standard antifungal drug like Fluconazole should be used as a positive control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥90%) in turbidity compared to the growth control.

Data Presentation:

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative 3416
Derivative 428
Fluconazole164

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The evaluation of the anticancer potential of this compound derivatives is crucial. In vitro cytotoxicity assays against a panel of human cancer cell lines are the first step in this process.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2 - liver cancer, MCF-7 - breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation:

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)
Derivative 515.222.5
Derivative 68.712.1
Doxorubicin0.91.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Anticancer Screening:

Anticancer_Screening_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow for in vitro anticancer activity screening.

Enzyme Inhibition Assays: A Mechanistic Approach

Many drugs exert their therapeutic effects by inhibiting specific enzymes. 1,2,4-triazole derivatives are known to inhibit various enzymes, including acetylcholinesterase (AChE), α-glucosidase, and others.[1][2][10]

General Protocol for Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol is based on the Ellman method, which measures the activity of AChE by the formation of a yellow-colored product.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine iodide - ATCI), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction and incubate for a short period.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at 412 nm using a microplate reader.

  • Calculation of Inhibition: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

CompoundAChE IC50 (µM)α-Glucosidase IC50 (µM)
Derivative 75.618.3
Derivative 82.19.8
Galantamine (AChE inhibitor)0.5-
Acarbose (α-glucosidase inhibitor)-250

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Enzyme_Inhibition cluster_0 Enzymatic Reaction cluster_1 Detection Enzyme Enzyme (e.g., AChE) Product Product (Thiocholine) Enzyme->Product catalyzes Substrate Substrate (e.g., ATCI) Substrate->Product Colored_Product Colored Product Product->Colored_Product reacts with Chromogen Chromogen (DTNB) Chromogen->Colored_Product Inhibitor This compound Derivative Inhibitor->Enzyme binds to and inhibits

References

potential pharmacological relevance of the 1,2,4-triazole core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Heterocyclic Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, stands out as one such "privileged scaffold".[1][2] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in drug design and development.[3][4][5] The unique physicochemical properties of the 1,2,4-triazole nucleus, including its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[6][7] This guide provides a comprehensive exploration of the pharmacological relevance of the 1,2,4-triazole core, delving into its synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships that govern its efficacy.

General Synthesis of the 1,2,4-Triazole Ring System

The construction of the 1,2,4-triazole ring can be achieved through several synthetic pathways. Classical methods, such as the Pellizzari and Einhorn-Brunner reactions, have been foundational in the synthesis of these heterocycles.[8][9] Modern approaches often offer milder reaction conditions and greater functional group tolerance.[10] A common and versatile method involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, followed by acidification. Another approach utilizes the condensation of hydrazines with formamide.[11] The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring.

Caption: A generalized workflow for the synthesis of a 1,2,4-triazole-3-thiol derivative.

Diverse Pharmacological Applications of the 1,2,4-Triazole Scaffold

The therapeutic potential of 1,2,4-triazole derivatives spans a wide array of diseases, underscoring the scaffold's significance in medicinal chemistry.[3][12]

Antifungal Activity: A Cornerstone of Azole Antifungals

The most prominent and well-established application of 1,2,4-triazoles is in the development of antifungal agents.[11] Marketed drugs such as fluconazole, itraconazole, and voriconazole are testaments to the clinical success of this chemical class.[4][13][14]

Mechanism of Action: The primary mechanism by which triazole antifungals exert their effect is through the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][15] The N4 nitrogen of the triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[1] This leads to the accumulation of toxic methylated sterols, which alters membrane fluidity and integrity, ultimately inhibiting fungal growth.[1]

References

In Silico Prediction of 5-methyl-1H-1,2,4-triazol-3-ol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse activities, including antifungal and anticancer properties.[1][2] This guide focuses on a specific derivative, 5-methyl-1H-1,2,4-triazol-3-ol, and delineates a comprehensive in silico framework to predict its biological activity profile. In the absence of extensive experimental data, computational methods provide a powerful, cost-effective, and rapid approach to generate testable hypotheses regarding a compound's potential targets, mechanism of action, and drug-likeness.[3] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing a multi-faceted computational workflow that integrates ligand-based and structure-based drug design methodologies with pharmacokinetic and toxicity predictions. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility.

Foundational Strategy: An Integrated In Silico Workflow

Predicting the bioactivity of a novel or under-characterized compound requires a holistic approach. Relying on a single computational method can yield a narrow or misleading perspective. Therefore, we advocate for an integrated workflow that leverages the strengths of multiple orthogonal techniques. This strategy begins with broad, ligand-based predictions to generate initial hypotheses and progresses to more specific, structure-based simulations to refine them. The entire process is underpinned by a continuous assessment of the compound's predicted pharmacokinetic properties (ADMET).

start Compound Structure (this compound) ligand_based Ligand-Based Screening (QSAR & Pharmacophore) start->ligand_based admet ADMET & Druglikeness Profiling start->admet hypothesis Hypothesis Generation: Potential Targets & Activities ligand_based->hypothesis structure_based Structure-Based Screening (Molecular Docking) validation Experimental Validation structure_based->validation Refined Predictions (Binding Poses & Affinities) admet->hypothesis Filter hypothesis->structure_based Prioritized Targets

Caption: Integrated workflow for in silico bioactivity prediction.

Ligand-Based Bioactivity Prediction

When the specific biological target of a compound is unknown, ligand-based methods are the primary tool for generating initial hypotheses.[4][5] These approaches operate on the principle that structurally similar molecules often exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Causality: QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[6][7] By analyzing a dataset of molecules with known activities, we can build a predictive model. The core assumption is that a compound's activity is a function of its physicochemical and structural properties, which can be quantified by molecular descriptors.[8] The choice of descriptors and statistical method is critical; machine learning algorithms are increasingly used over classical linear regression to capture complex, non-linear relationships.[8]

Experimental Protocol: Predictive QSAR for Target Identification

  • Compound Representation:

    • Obtain the canonical SMILES string for this compound.

    • Use a tool like RDKit or Open Babel to generate a standardized 2D structure.

  • Similarity Search & Dataset Curation:

    • Perform a structural similarity search against a large bioactivity database (e.g., ChEMBL, PubChem).[9] Use the Tanimoto coefficient (threshold > 0.85) on molecular fingerprints (e.g., ECFP4) to identify structurally related compounds.

    • Curate a dataset of these compounds, ensuring consistent biological activity data (e.g., IC50, Ki) for a specific target or endpoint.

  • Descriptor Calculation:

    • For the curated dataset and the query compound, calculate a wide range of molecular descriptors (e.g., using PaDEL-Descriptor or Mordred).

    • Categories include:

      • 1D Descriptors: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors.

      • 2D Descriptors: Topological indices, connectivity indices.

      • 3D Descriptors: Molecular shape and surface area (requires 3D conformation).

  • Model Building & Prediction (Using Pre-existing Models):

    • For efficiency, leverage pre-built, validated QSAR models available on public servers (e.g., OCHEM, ChemProt).

    • Submit the structure of this compound to these platforms. The platforms use their internal datasets and models to predict activity across hundreds of biological targets.[9]

  • Analysis of Predictions:

    • Review the output, which typically ranks potential targets based on a prediction score or probability.

    • Prioritize targets that are consistently predicted by multiple models or have strong mechanistic relevance to the 1,2,4-triazole scaffold.

Data Presentation: Hypothetical QSAR-based Target Predictions

Predicted Target ClassPrediction ScoreConfidence LevelPotential Indication
Cytochrome P450 Enzyme0.82HighDrug Metabolism Interaction
Fungal Lanosterol 14-alpha demethylase0.75HighAntifungal
Carbonic Anhydrase II0.68MediumDiuretic / Antiglaucoma
Tyrosine Kinase0.59MediumAnticancer
Pharmacophore Modeling

Expertise & Causality: A pharmacophore is an abstract 3D representation of the essential molecular features required for biological activity.[10] It defines the spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[10][11] This method is exceptionally useful for scaffolding hopping or identifying novel active compounds by searching databases for molecules that match the pharmacophoric query, regardless of their underlying chemical structure.[12]

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Active Ligand Set Selection:

    • From the similarity search performed in the QSAR protocol, select a set of 5-10 structurally diverse but potent active compounds for a high-priority target (e.g., Fungal Lanosterol 14-alpha demethylase).

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformations for each selected ligand using a tool like Confab or the conformer generation tools within Schrödinger Maestro or MOE. This step is critical as the bioactive conformation is often not the global minimum energy state.

  • Pharmacophore Feature Definition:

    • Identify and map chemical features onto each ligand conformation. Standard features include: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Aromatic Ring (AR), Positive/Negative Ionizable.

  • Model Generation and Scoring:

    • Use a pharmacophore modeling program (e.g., PharmaGist, LigandScout, Phase) to align the conformations and identify common features.

    • The software will generate several hypothetical pharmacophore models. These models are scored based on how well they overlap with the active ligands while excluding inactive ones (if available).

  • Model Validation:

    • A robust pharmacophore model must be validated. A common technique is to use the generated model to screen a database containing the known active ligands and a larger set of decoy (presumed inactive) molecules. A good model will have a high enrichment factor, meaning it preferentially selects the active compounds.

Caption: Hypothetical pharmacophore model for a 1,2,4-triazole derivative.

Structure-Based Bioactivity Prediction

Once a prioritized list of potential protein targets is generated, structure-based methods are employed to predict and analyze the physical interactions between the ligand (this compound) and the target protein.

Molecular Docking

Expertise & Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein's binding site.[13] The process involves two main components: a search algorithm that generates a large number of possible poses, and a scoring function that estimates the binding free energy for each pose.[14] A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. This technique is fundamental for predicting binding modes, rationalizing structure-activity relationships, and triaging compounds before synthesis.[4]

Experimental Protocol: Molecular Docking Simulation

  • Target Protein Preparation:

    • Download the 3D crystal structure of a selected target protein (e.g., human Carbonic Anhydrase II, PDB ID: 1CA2) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by:

      • Removing water molecules and non-essential co-factors/ligands.[15]

      • Adding polar hydrogen atoms.[15]

      • Assigning atomic charges (e.g., Kollman charges).[15]

      • Saving the prepared protein in the required format (e.g., .pdbqt for AutoDock Vina).[15]

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string.

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Binding Site Definition (Grid Box Generation):

    • Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, the site is known. Otherwise, use prediction tools (e.g., CASTp, SiteHound).

    • Define a 3D grid box that encompasses the entire binding pocket. The search algorithm will confine its sampling of ligand poses to this space.

  • Docking Simulation:

    • Run the docking simulation using software like AutoDock Vina.[16] Vina uses a genetic algorithm to explore ligand conformations and a scoring function to evaluate them.

    • Set the exhaustiveness parameter (e.g., to 100) to control the thoroughness of the conformational search.[15]

  • Analysis and Visualization:

    • The primary output is a ranked list of binding poses and their corresponding binding affinity scores (in kcal/mol).

    • Visualize the top-ranked pose in the protein's active site using PyMOL or UCSF Chimera.

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex.

protein_pdb Download Protein PDB prep_protein Prepare Protein (Add H, Assign Charges) protein_pdb->prep_protein ligand_smi Generate Ligand 3D Structure prep_ligand Prepare Ligand (Minimize, Assign Charges) ligand_smi->prep_ligand define_grid Define Binding Site (Grid Box) prep_protein->define_grid run_docking Run Docking Simulation (AutoDock Vina) prep_ligand->run_docking define_grid->run_docking analyze Analyze Results (Binding Energy & Pose) run_docking->analyze

Caption: Standard workflow for a molecular docking experiment.

Data Presentation: Sample Molecular Docking Results

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Carbonic Anhydrase II (1CA2)-7.2HIS94, HIS96, THR199H-Bond, Coordination with Zn
CYP51 (5V5Z)-6.8TYR132, HIS377, CYS449H-Bond, Hydrophobic
p38 MAP Kinase (1A9U)-6.5MET109, LYS53, ASP168H-Bond, Pi-Cation

ADMET and Druglikeness Prediction

Expertise & Causality: A compound with high potency against its target is useless as a drug if it has poor pharmacokinetic properties or is toxic.[17] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to flag potential liabilities.[18][19] These predictions are typically based on QSAR models trained on large experimental datasets for various endpoints, such as intestinal absorption, blood-brain barrier penetration, and cytochrome P450 inhibition.[17]

Experimental Protocol: Rapid ADMET Profiling

  • Input Structure:

    • Use the canonical SMILES of this compound.

  • Utilize Web-Based Servers:

    • For a comprehensive and rapid profile, submit the SMILES string to multiple free web servers. Using several tools provides a consensus view and mitigates the biases of any single algorithm.[17][19]

    • Recommended servers:

      • SwissADME: Provides physicochemical properties, Lipinski's Rule of Five, pharmacokinetic predictions, and druglikeness scores.

      • pkCSM: Predicts a wide range of ADMET properties, including toxicity endpoints like AMES mutagenicity and hERG inhibition.[20]

      • PreADMET: Offers predictions on ADME and carcinogenicity.[20]

  • Data Collation and Analysis:

    • Compile the predictions from all servers into a summary table.

    • Analyze for compliance with druglikeness rules (e.g., Lipinski's, Ghose's).

    • Identify potential liabilities, such as predicted P-glycoprotein substrate activity (indicating efflux issues), CYP enzyme inhibition (indicating drug-drug interaction risk), or hERG inhibition (indicating cardiotoxicity risk).

Data Presentation: Predicted ADMET Profile for this compound

PropertyParameterPredicted ValueAssessment
Physicochemical Molecular Weight113.12 g/mol Good
LogP-0.5Good (Hydrophilic)
H-Bond Donors2Good
H-Bond Acceptors3Good
Lipinski's Rule of 50 ViolationsDruglike
Absorption Human Intestinal Absorption> 90%High
Caco-2 PermeabilityModerateAcceptable
Distribution Blood-Brain Barrier (BBB)NoLow CNS Penetration
P-glycoprotein SubstrateNoGood
Metabolism CYP2D6 InhibitorYesPotential Liability
CYP3A4 InhibitorNoGood
Toxicity AMES MutagenicityNoSafe
hERG I InhibitorNoSafe

Conclusion: Synthesizing a Predictive Narrative

The in silico methodologies detailed in this guide provide a robust framework for characterizing the potential bioactivity of this compound. By integrating ligand-based screening, structure-based docking, and ADMET profiling, a comprehensive picture emerges. The initial QSAR and pharmacophore analyses can suggest a range of potential biological targets, with a high likelihood of activity in antifungal or enzyme inhibition pathways common to the triazole scaffold. Molecular docking can then refine these hypotheses, providing atomic-level detail on binding modes and affinities for the most promising targets. Concurrently, the ADMET profile indicates that the molecule possesses favorable druglike properties but may present a liability related to CYP2D6 inhibition.

Ultimately, these computational predictions are not a substitute for experimental validation. They are, however, an indispensable tool for prioritizing resources, designing focused experiments, and accelerating the journey from a chemical structure to a potential therapeutic agent.

References

Navigating the Chemical Landscape of 5-methyl-1H-1,2,4-triazol-3-ol: A Technical Guide for Analog Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methyl-1H-1,2,4-triazol-3-ol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for exploring the chemical space of its analogs. We will delve into rational synthetic strategies for derivatization, robust in silico methods for predictive analysis, and detailed experimental protocols for biological evaluation. The overarching goal is to empower research teams to efficiently navigate the structure-activity relationship (SAR) landscape and unlock the full therapeutic potential of this versatile heterocyclic system.

The Strategic Imperative: Why Explore the Chemical Space of this compound?

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, renowned for its metabolic stability and ability to engage in diverse biological interactions. The this compound scaffold, in particular, offers a unique combination of features:

  • Multiple Points for Diversification: The triazole ring presents three key positions (N1, N2, and the hydroxyl group at C3) for chemical modification, allowing for a systematic and comprehensive exploration of the surrounding chemical space.

  • Broad-Spectrum Bioactivity: Derivatives of the 1,2,4-triazole core have demonstrated a remarkable range of pharmacological effects, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. This inherent versatility makes it an attractive starting point for drug discovery campaigns targeting a multitude of diseases.

  • Favorable Physicochemical Properties: The triazole moiety can enhance the solubility and pharmacokinetic profile of drug candidates, addressing common challenges in drug development.

This guide will provide a roadmap for the systematic generation and evaluation of analogs, moving from foundational synthesis to predictive computational modeling and rigorous biological testing.

Foundational Synthesis: Accessing the Core and its Precursors

A crucial first step in exploring the analog landscape is the efficient and scalable synthesis of the this compound core and its key intermediates. A common and effective strategy involves the synthesis of the corresponding 3-thiol derivative, which can then be converted to the desired 3-ol.

Synthesis of the Key Precursor: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is a well-established route that provides a versatile intermediate for further derivatization.

Experimental Protocol: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole (5.8 g, 0.045 mol) and benzaldehyde (4.7 g, 0.045 mol) in 100 ml of ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours, with continuous stirring.

  • Isolation: Upon cooling, a yellow crystalline product will precipitate. Collect the solid by suction filtration.

  • Purification: Wash the collected solid three times with cold ethanol and dry in a desiccator over anhydrous calcium chloride.

  • Recrystallization: For higher purity, the crude product can be recrystallized from hot ethanol.

Conversion to the this compound Core

While direct, high-yield methods for the conversion of the 3-thiol to the 3-ol are not extensively detailed in readily available literature, this transformation is a standard procedure in medicinal chemistry. It typically involves oxidative or desulfurization-hydroxylation reactions. Further methods for the synthesis of 1,2,4-triazole-3-thiones, which are tautomers of the corresponding thiols, can be found in the literature.

Expanding the Chemical Space: Strategies for Analog Synthesis

With the core scaffold in hand, the next phase is the systematic generation of analogs. This is achieved through targeted modifications at the key diversification points.

N-Functionalization of the Triazole Ring

The nitrogen atoms of the triazole ring are prime targets for introducing a wide array of substituents to probe different regions of the target's binding pocket.

Conceptual Workflow for N-Alkylation and N-Arylation:

Caption: General workflow for N-functionalization of the triazole core.

Modification of the C3-Hydroxyl Group

The hydroxyl group at the C3 position offers another avenue for derivatization, such as conversion to ethers or esters, to modulate polarity and hydrogen bonding capacity.

In Silico Exploration: Guiding Synthesis with Computational Chemistry

Computational methods are indispensable for navigating the vast chemical space in a time and resource-efficient manner. These approaches allow for the prioritization of synthetic targets with the highest probability of desired biological activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Virtual Screening and Molecular Docking

Virtual screening involves the computational screening of large libraries of virtual compounds against a biological target. Molecular docking is a key technique used in virtual screening to predict the binding mode and affinity of a ligand to a receptor.

Conceptual Workflow for a Molecular Docking Study:

G Target_Prep Target Protein Preparation (PDB structure) Docking_Run Molecular Docking Simulation Target_Prep->Docking_Run Ligand_Prep Ligand Library Preparation (3D structures of analogs) Ligand_Prep->Docking_Run Scoring Binding Affinity Scoring and Pose Analysis Docking_Run->Scoring Prioritization Prioritization of Analogs for Synthesis Scoring->Prioritization

Caption: A streamlined workflow for in silico analog prioritization.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By building a robust QSAR model, the activity of unsynthesized analogs can be predicted.

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

Rigorous biological evaluation is paramount to validate the in silico predictions and to elucidate the SAR of the synthesized analogs. The choice of assays will depend on the therapeutic target of interest. Given the broad spectrum of activity of 1,2,4-triazoles, we will detail protocols for two common primary screens: antifungal and anticancer activity.

Antifungal Susceptibility Testing

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing [2][3]

  • Preparation of Antifungal Stock Solutions: Dissolve the synthesized triazole analogs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: Prepare a series of twofold dilutions of the antifungal agents in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate. The final concentration range should be appropriate to determine the Minimum Inhibitory Concentration (MIC) (e.g., 0.03 to 64 µg/mL).

  • Inoculum Preparation:

    • Yeasts (e.g., Candida albicans): Culture the yeast on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. Prepare a suspension of the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Molds (e.g., Aspergillus fumigatus): Grow the mold on potato dextrose agar for 7 days. Prepare a spore suspension and adjust the concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for molds.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity [4][5][6]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole analogs in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Representative Data for 1,2,4-Triazole Analogs

The following table presents a selection of reported IC₅₀ values for various 1,2,4-triazole derivatives against different cancer cell lines, illustrating the potential for potent anticancer activity within this chemical class.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Triazole-linked pyrazolo[1,5-a]pyrimidinonesMCF-7 (Breast)4.93 - 26.64[7]
1α-Triazolyl-5α-androstane derivativesGynecological cell linesSubmicromolar[8]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesMCF-7 (Breast)0.31[9]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesCaco-2 (Colon)4.98[9]
1,2,3-Triazole linked tetrahydrocurcumin derivativesHCT-116 (Colon)1.09[10]

Conclusion and Future Directions

The exploration of the chemical space around the this compound scaffold represents a promising avenue for the discovery of novel therapeutic agents. This guide has provided a structured approach, integrating synthetic chemistry, computational design, and biological evaluation, to facilitate this endeavor. The future of this field lies in the continued synergy between these disciplines, with an increasing role for artificial intelligence and machine learning in predicting not only biological activity but also synthetic accessibility and ADMET properties. By embracing a holistic and data-driven approach, the scientific community can continue to unlock the therapeutic potential of this remarkable heterocyclic core.

References

comprehensive literature review of 5-methyl-1H-1,2,4-triazol-3-ol research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 5-methyl-1H-1,2,4-triazol-3-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide offers a comprehensive review of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole core is a metabolically stable and versatile scaffold, capable of engaging in multiple non-covalent interactions, making it a foundational building block for the development of novel bioactive molecules.[1] This document delves into the fundamental chemistry of this compound, including its synthesis and key tautomeric forms that dictate its reactivity and biological function. We provide an in-depth analysis of its physicochemical properties, supported by spectroscopic data, and a thorough exploration of its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] Detailed experimental protocols, data summaries, and mechanistic diagrams are presented to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this promising scaffold in their work.

Introduction to the 1,2,4-Triazole Scaffold

Five-membered heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are integral to a vast number of both naturally derived and synthetic biologically active compounds.[2] Among these, the 1,2,4-triazole ring system has garnered particular interest from researchers due to its unique structure, which imparts a strong binding affinity for various biological receptors and enzymes.[2] This versatile scaffold is present in a wide array of pharmaceuticals and serves as a crucial pharmacophore in drug discovery programs targeting cancer, microbial infections, and other diseases.[5] The compound this compound is a key representative of this class, offering multiple sites for chemical modification to modulate its biological profile. Its derivatives have shown a remarkable spectrum of pharmacological activities, underscoring their potential in the development of new therapeutic agents.[1][3]

The Critical Role of Tautomerism

A fundamental characteristic of this compound is its existence in a tautomeric equilibrium. It predominantly exists as the keto (or amide) tautomer, 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one , in the solid state, while an equilibrium between the keto and the enol (or imidol) form, This compound , is established in solution. This dynamic equilibrium is crucial as it influences the compound's reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. A similar and more extensively studied equilibrium exists for its sulfur analog, 5-methyl-4H-1,2,4-triazole-3-thiol, which exists as a thione in the solid state.[1] Understanding this tautomerism is the first step in rationally designing experiments and interpreting structure-activity relationships (SAR).

Caption: Keto-enol tautomerism of the 5-methyl-1,2,4-triazol-3-one/ol core.

Synthesis and Derivatization Strategies

The synthesis of the 1,2,4-triazole-3-one/ol ring system is a well-established process in organic chemistry, typically involving a multi-stage approach that offers flexibility for introducing various substituents. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

General Synthetic Pathway

A prevalent and robust method for synthesizing the 1,2,4-triazole-3-one scaffold involves the alkaline cyclization of acyl- or aryl-semicarbazide precursors. This strategy provides a reliable pathway to the core heterocyclic structure. The general workflow can be adapted to produce a wide range of derivatives by modifying the initial carboxylic acid and hydrazine components.

synthesis_workflow start Carboxylic Acid (e.g., Acetic Acid) ester Esterification (e.g., with Ethanol, H+) start->ester Step 1 hydrazide Hydrazinolysis (Hydrazine Hydrate) ester->hydrazide Step 2 semicarbazide Semicarbazide Formation (e.g., KOCN, HCl) hydrazide->semicarbazide Step 3 cyclization Alkaline Cyclization (e.g., KOH) semicarbazide->cyclization Step 4 product 5-methyl-2,4-dihydro- 3H-1,2,4-triazol-3-one cyclization->product

Caption: General workflow for the synthesis of the 1,2,4-triazol-3-one core.

Detailed Experimental Protocol: Synthesis of 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

This protocol outlines a representative synthesis based on the common methodologies reported in the literature. The causality behind this multi-step approach lies in the sequential construction of the necessary backbone before the final ring-closing reaction. Esterification activates the carboxylic acid, hydrazinolysis introduces the crucial N-N bond, and reaction with isocyanate forms the semicarbazide precursor primed for intramolecular cyclization.

Materials:

  • Acetic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Hydrazine hydrate (80%)

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (concentrated)

  • Potassium hydroxide (KOH)

  • Appropriate solvents for reaction and recrystallization (e.g., water, ethanol)

Procedure:

  • Step 1: Synthesis of Ethyl Acetate (Esterification)

    • In a round-bottom flask equipped with a reflux condenser, mix acetic acid (1.0 mol) and absolute ethanol (2.0 mol).

    • Carefully add concentrated sulfuric acid (5 mL) as a catalyst.

    • Heat the mixture under reflux for 2-3 hours.

    • Allow the mixture to cool, then pour it into a separatory funnel containing cold water. Wash the organic layer with sodium bicarbonate solution to neutralize excess acid, followed by a brine wash. Dry the ethyl acetate over anhydrous sodium sulfate and purify by distillation.

  • Step 2: Synthesis of Acetic Hydrazide (Hydrazinolysis)

    • To the purified ethyl acetate (1.0 mol), add hydrazine hydrate (1.0 mol) slowly while stirring in an ice bath.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours.

    • Remove the excess ethanol and water under reduced pressure to obtain crude acetic hydrazide, which can be purified by recrystallization from a suitable solvent.

  • Step 3: Synthesis of 1-Acetylsemicarbazide (Semicarbazide Formation)

    • Dissolve acetic hydrazide (1.0 mol) in water and add a solution of potassium cyanate (1.1 mol) in water.

    • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid to maintain a slightly acidic pH (3-4).

    • Stir the reaction mixture for 2-3 hours at room temperature.

    • The resulting precipitate of 1-acetylsemicarbazide is collected by filtration, washed with cold water, and dried.

  • Step 4: Synthesis of 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Alkaline Cyclization)

    • Dissolve 1-acetylsemicarbazide (1.0 mol) in an aqueous solution of potassium hydroxide (2M, 1.2 mol).

    • Heat the solution under reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

    • After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from water or ethanol to yield pure 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Physicochemical and Spectroscopic Properties

Characterization of this compound and its tautomer is essential for confirming its structure and purity. The following tables summarize key physicochemical and spectroscopic data gathered from chemical databases and literature.[6][7]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 3663-95-2 ChemicalBook[6]
Molecular Formula C₃H₅N₃O ChemicalBook[6]
Molecular Weight 99.09 g/mol ChemicalBook[6]
Melting Point 229-231 °C ChemicalBook[6]
Appearance White to off-white crystalline solid Inferred

| Solubility | Soluble in hot water, alcohols, DMF | Inferred |

Table 2: Key Spectroscopic Data for Characterization

Technique Expected Features Rationale & Interpretation
¹H-NMR Singlet ~2.0 ppm (CH₃); Broad singlets for NH/OH protons The methyl group protons are chemically equivalent and appear as a singlet. The exchangeable NH and OH protons in the tautomeric mixture often appear as broad signals.[7]
¹³C-NMR Signal for methyl carbon; Two distinct signals for the triazole ring carbons; Signal for C=O (keto form) or C-O (enol form) Provides confirmation of the carbon skeleton. The chemical shift of the C3 carbon is sensitive to the tautomeric form (C=O vs. C-OH).[7]
IR (KBr) Bands for N-H stretching (~3200-3400 cm⁻¹); C=O stretching (~1700 cm⁻¹) for the keto form; C=N and C-N stretching (~1500-1600 cm⁻¹) IR spectroscopy is highly effective for identifying key functional groups and confirming the predominance of the keto (amide) tautomer in the solid state via the strong C=O absorption.[1]

| Mass Spec. | Molecular ion peak (M+) corresponding to the molecular weight | Confirms the molecular weight and elemental composition of the synthesized compound. |

Biological Activities and Therapeutic Potential

Derivatives of the 1,2,4-triazole scaffold exhibit a broad spectrum of biological activities, making them highly valuable in drug discovery.[2][5][8] The 5-methyl-3-ol/one substitution pattern serves as a key starting point for developing potent therapeutic agents.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a cornerstone of many successful antifungal drugs, such as fluconazole and itraconazole.[3] This activity is often attributed to the inhibition of cytochrome P450-dependent lanosterol 14-α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[9] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Numerous studies have demonstrated that derivatives of 1,2,4-triazoles possess significant antibacterial and antifungal properties against a wide range of pathogens.[2][10]

antifungal_moa cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Biosynthesis Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Inhibition Inhibition Membrane Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption Triazole 1,2,4-Triazole Derivative Triazole->Enzyme Inhibition->Ergosterol Disruption->Membrane

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol synthesis.

Table 3: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound Type Target Organism Activity (MIC µg/mL) Reference
5-Aryl-4H-1,2,4-triazole-3-thiols S. aureus, E. coli Moderate to good Agrawal R. et al.[2]
1,2,4-triazole Schiff bases C. albicans, A. niger Good antifungal activity Farhan M.E. et al.[2]
1,2,3-triazole hybrids S. aureus, E. coli 15.5-17.6 mm (DIZ) ACS Omega[9]

| 1H-1,2,4-triazolyl derivatives | P. fluorescens, A. versicolor | Better than ampicillin | ResearchGate[10] |

Anticancer Activity

The 1,2,4-triazole scaffold is also a "privileged structure" in the design of anticancer agents.[1] Its derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3] For instance, novel C-nucleosides incorporating a triazole ring have demonstrated antiproliferative effects in HepG2 (liver), HT-29 (colon), and SH-SY5Y (neuroblastoma) cell lines, with growth inhibition reaching up to 56% at a 100 µM concentration after 72 hours.[4][11] The mechanisms of action are diverse and can include inhibition of kinases, disruption of tubulin polymerization, or interference with nucleic acid synthesis.

Table 4: Representative Anticancer Activity of Triazole Derivatives

Compound Class Cell Line Activity (IC₅₀ or % Inhibition) Reference
1,2,3-Triazolyl C-Nucleosides HepG2, HT-29, SH-SY5Y ~50-56% inhibition @ 100 µM Molecules[4][11]

| 1,2,4-Triazolethione derivatives | HCT 116 (Colon Cancer) | IC₅₀ = 4.363 µM | Chemistry & Biology[3] |

Other Pharmacological Activities

The structural versatility of 1,2,4-triazoles has led to the discovery of a wide range of other biological effects.

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have shown significant analgesic properties and high levels of anti-inflammatory action, sometimes comparable to standard drugs like indomethacin.[2]

  • Anticonvulsant Activity: The triazole ring is a component of several compounds investigated for their potential to manage seizures.[3]

  • Antiviral Activity: Some 1,2,4-triazoles have been identified as potential anti-HIV agents and inhibitors of other viruses.[3]

Conclusion and Future Directions

This compound and its derivatives represent a highly promising and versatile class of heterocyclic compounds. The core scaffold's favorable physicochemical properties, metabolic stability, and capacity for diverse biological interactions have cemented its role in modern medicinal chemistry. The well-established synthetic routes allow for extensive chemical modification, enabling the generation of large compound libraries for high-throughput screening and the fine-tuning of activity against specific therapeutic targets.

Future research should focus on several key areas:

  • Exploration of New Biological Targets: While antimicrobial and anticancer activities are well-documented, a systematic evaluation of this compound derivatives against other target classes, such as kinases, proteases, and GPCRs, could unveil novel therapeutic applications.

  • Structure-Based Drug Design: The use of computational tools, including molecular docking and dynamic simulations, can guide the rational design of new derivatives with enhanced potency and selectivity, minimizing off-target effects.

  • Development of Green Synthesis Protocols: Innovating more environmentally friendly and efficient synthetic methods for the 1,2,4-triazole core will be crucial for sustainable pharmaceutical development.

  • Investigation of Fused-Ring Systems: Creating polycyclic structures by fusing the triazole ring with other heterocyclic systems could lead to compounds with novel three-dimensional shapes and unique pharmacological profiles.

References

Methodological & Application

one-pot synthesis of substituted 5-methyl-1H-1,2,4-triazol-3-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: One-Pot Synthesis of Substituted 5-methyl-1H-1,2,4-triazol-3-ol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities.[1] This five-membered heterocyclic system is present in well-known drugs such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[2] The specific subclass of this compound derivatives is of particular interest due to the potential for hydrogen bonding interactions via the hydroxyl group and the metabolic stability conferred by the methyl group. These features make them attractive candidates for development as antimicrobial, anti-inflammatory, analgesic, and anticonvulsant agents.[3]

Developing efficient, robust, and scalable synthetic routes is critical for exploring the structure-activity relationships (SAR) of this class of compounds. One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and environmental impact.[4] This guide provides a detailed, field-proven protocol for the one-pot synthesis of N-substituted this compound derivatives, grounded in established chemical principles.

Synthetic Strategy: Base-Catalyzed Cyclization of In Situ Generated Acylsemicarbazides

The core of our one-pot strategy lies in the reaction between acetylhydrazide and a variety of substituted isocyanates. This approach is predicated on two sequential, well-understood chemical transformations occurring in a single reaction vessel:

  • Acylsemicarbazide Formation: An initial nucleophilic addition of acetylhydrazide to the electrophilic carbon of an isocyanate rapidly forms a 1-acetyl-4-substituted-semicarbazide intermediate. This reaction is typically fast and proceeds cleanly at room temperature.

  • Intramolecular Cyclodehydration: Upon introduction of a base and heat, the acylsemicarbazide intermediate undergoes an intramolecular cyclization. The terminal nitrogen attacks the acetyl carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring.

This method is highly versatile, as the substitution pattern on the final triazole product can be easily modified by selecting different commercially available isocyanates (R-N=C=O).

Detailed Experimental Protocol

This protocol describes a general, reliable one-pot procedure for synthesizing a library of 4-substituted-5-methyl-1H-1,2,4-triazol-3-ol derivatives.

3.1. Materials and Reagents

  • Acetylhydrazide (≥98%)

  • Substituted isocyanate (e.g., Phenyl isocyanate, 4-Chlorophenyl isocyanate, Ethyl isocyanate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

3.2. Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylhydrazide (10 mmol, 1.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the mixture under an inert atmosphere until the acetylhydrazide is fully dissolved.

  • Isocyanate Addition: Slowly add the desired substituted isocyanate (10 mmol, 1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed. Stir the reaction mixture for 1 hour at room temperature to ensure complete formation of the acylsemicarbazide intermediate.

  • Base Addition & Cyclization: Add anhydrous potassium carbonate (15 mmol, 1.5 eq) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to 100-110 °C.

  • Reaction Monitoring: Monitor the progress of the cyclization reaction using TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the intermediate.

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 100 mL of cold deionized water with stirring.

  • Product Precipitation: Acidify the aqueous solution to pH ~5-6 by the dropwise addition of 2M HCl. The target 1,2,4-triazol-3-ol derivative, being weakly acidic, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

G cluster_prep Reaction Setup cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification reagents 1. Add Acetylhydrazide & Anhydrous DMF dissolve 2. Stir to Dissolve reagents->dissolve add_iso 3. Add Substituted Isocyanate (R-NCO) (Room Temp, 1 hr) dissolve->add_iso add_base 4. Add K₂CO₃ add_iso->add_base heat 5. Heat to 100-110 °C (4-8 hrs) add_base->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Pour into Water acidify 9. Acidify with 2M HCl (pH 5-6) filtrate 10. Filter Precipitate purify 11. Recrystallize & Dry product Final Product: 4-R-5-methyl-1H- 1,2,4-triazol-3-ol purify->product

Caption: One-pot synthesis workflow from starting materials to purified product.

Reaction Mechanism & Scientific Rationale

The efficiency of this one-pot synthesis hinges on the controlled, sequential formation and cyclization of the key acylsemicarbazide intermediate.

  • Part A: Nucleophilic Addition: The reaction initiates with the lone pair of the terminal nitrogen of acetylhydrazide acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate. This forms the 1-acetyl-4-substituted-semicarbazide (Intermediate I ). This step is energetically favorable and proceeds without catalysis.

  • Part B: Base-Catalyzed Cyclodehydration: The addition of potassium carbonate (K₂CO₃) is crucial. It acts as a base to deprotonate the amide nitrogen (N-2), enhancing its nucleophilicity. This activated nitrogen then performs an intramolecular attack on the acetyl carbonyl carbon, forming a five-membered ring tetrahedral intermediate (II ). The subsequent collapse of this intermediate, facilitated by heating, results in the elimination of a water molecule to yield the final, thermodynamically stable aromatic 1,2,4-triazole ring (III ). This cyclization-dehydration cascade is a common and effective method for synthesizing five-membered nitrogen heterocycles.[5]

G start Acetylhydrazide + R-NCO I Intermediate I (Acylsemicarbazide) start->I Nucleophilic Addition II Intermediate II (Tetrahedral Intermediate) I->II 1. K₂CO₃ (Base) 2. Intramolecular Nucleophilic Attack III Product III (1,2,4-Triazol-3-ol) II->III Dehydration (-H₂O) & Aromatization

Caption: Simplified reaction mechanism for the one-pot synthesis.

Expected Results & Substrate Scope

This protocol is effective for a range of isocyanates. The electronic nature of the substituent on the isocyanate can influence the reaction rate but generally provides good to excellent yields.

EntryR-Group (from R-NCO)Reaction Time (h)Yield (%)¹m.p. (°C)
1Phenyl588215-217
24-Chlorophenyl492240-242
34-Methoxyphenyl685208-210
4Ethyl875188-190
5n-Butyl878165-167
¹Yields are for isolated, recrystallized products.

Characterization of Products

The structures of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet for the C5-methyl group (typically δ 2.2-2.5 ppm) and a broad singlet for the N1-H (δ > 11 ppm), along with signals corresponding to the R-group substituent. The OH proton may be broad or exchange with solvent.

  • ¹³C NMR: Key signals include the C3-OH (tautomeric C=O, δ ~155-160 ppm), C5-CH₃ (δ ~145-150 ppm), and the methyl carbon (δ ~10-15 ppm).

  • FT-IR (KBr): Look for a broad O-H stretch (~3100-3300 cm⁻¹), N-H stretching (~3000 cm⁻¹), a C=O stretch from the tautomeric form (~1680-1720 cm⁻¹), and C=N stretching (~1590-1620 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺ or M+H⁺) should correspond to the calculated molecular weight of the target compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Impure or wet reagents/solvent. 2. Insufficient reaction temperature or time. 3. Ineffective base.1. Use anhydrous DMF and fresh reagents. Dry K₂CO₃ before use. 2. Ensure the reaction temperature reaches 100 °C. Extend reaction time and monitor by TLC. 3. Use freshly opened or properly stored K₂CO₃.
Reaction Stalls at Intermediate 1. Base is not strong enough or has degraded. 2. Reaction temperature is too low.1. Consider using a stronger base like sodium methoxide, but this may require solvent changes and stricter anhydrous conditions. 2. Increase the temperature to 120 °C, ensuring solvent stability.
Product Fails to Precipitate 1. Product is too soluble in water. 2. Incorrect pH for precipitation.1. If the product is soluble, extract the aqueous layer with ethyl acetate (3x), combine organic layers, dry with MgSO₄, and evaporate. 2. Carefully adjust the pH using a pH meter to find the isoelectric point where solubility is minimal.
Purification by Recrystallization is Difficult 1. Oily product or persistent impurities.1. Purify the crude product using column chromatography on silica gel with an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

Conclusion

The described one-pot protocol provides a highly efficient, versatile, and reliable method for the synthesis of 4-substituted-5-methyl-1H-1,2,4-triazol-3-ol derivatives. By eliminating the need for intermediate isolation, this procedure saves significant time and resources, making it an ideal tool for generating compound libraries for drug discovery and medicinal chemistry programs. The straightforward nature of the reaction, coupled with the wide availability of starting materials, allows for extensive exploration of the chemical space around this valuable heterocyclic core.

References

The Versatility of the 5-Methyl-1H-1,2,4-triazol-3-ol Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Core

The 1,2,4-triazole ring is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets.[1] This five-membered heterocycle, featuring three nitrogen atoms, is a bioisostere of amides and esters, offering a unique combination of hydrogen bonding capabilities, dipole character, and metabolic stability.[2] Its presence in numerous clinically successful drugs, such as the antifungal agent fluconazole and the anxiolytic alprazolam, attests to its therapeutic significance.[3][4] This guide focuses on a specific, yet highly versatile, derivative: 5-methyl-1H-1,2,4-triazol-3-ol . The strategic placement of a methyl group at the 5-position and a hydroxyl group at the 3-position provides a unique template for the design of novel therapeutic agents with diverse pharmacological activities.

Structural and Physicochemical Properties: A Foundation for Drug Design

The this compound scaffold possesses a distinct set of features that make it an attractive starting point for drug discovery programs.

  • Tautomerism: The scaffold exists in tautomeric forms, primarily the 3-ol and the 3-one forms. This equilibrium can be influenced by the surrounding chemical environment and is crucial for its interaction with biological targets.

  • Hydrogen Bonding: The presence of the hydroxyl group and the ring nitrogens allows for the formation of multiple hydrogen bonds, acting as both donors and acceptors. This is a key factor in its ability to bind to the active sites of enzymes and receptors.

  • Lipophilicity and Solubility: The methyl group imparts a degree of lipophilicity, which can be crucial for cell membrane permeability. The hydroxyl group, on the other hand, contributes to aqueous solubility. This balance is a critical parameter in optimizing the pharmacokinetic profile of drug candidates.

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life and bioavailability of drugs incorporating this scaffold.[5]

  • Synthetic Tractability: The scaffold is readily synthesized and can be functionalized at various positions, allowing for the generation of diverse chemical libraries for screening.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 5-methyl-1H-1,2,4-triazol-3-one, a key tautomer of the target scaffold, can be achieved through the cyclization of N-acetyl-N'-ethoxycarbonylhydrazine. The following protocol provides a detailed methodology for its preparation.

Protocol 1: Synthesis of 5-Methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

This protocol is adapted from the synthesis of related 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones.[2]

Materials:

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethyl chloroformate

  • Primary amine (for derivatization, if desired)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Synthesis of Acetylhydrazide: React acetic anhydride with hydrazine hydrate in an appropriate solvent.

  • Formation of N-acetyl-N'-ethoxycarbonylhydrazine: Treat the resulting acetylhydrazide with ethyl chloroformate in the presence of a base.

  • Cyclization to form the Triazolone Ring: The N-acetyl-N'-ethoxycarbonylhydrazine is then cyclized by heating with a primary amine. For the synthesis of the parent 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a simple primary amine like methylamine or ammonia could be used, or the cyclization can be effected under basic conditions. A typical procedure involves refluxing the precursor in an ethanolic solution of sodium hydroxide.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is dissolved in water. The solution is then acidified with hydrochloric acid to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Cyclization and Purification Acetic_anhydride Acetic anhydride Acetylhydrazide Acetylhydrazide Acetic_anhydride->Acetylhydrazide Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Acetylhydrazide Precursor N-acetyl-N'-ethoxycarbonylhydrazine Acetylhydrazide->Precursor Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Precursor Cyclization Cyclization Precursor->Cyclization Primary_amine Primary amine / NaOH Primary_amine->Cyclization Workup Work-up & Purification Cyclization->Workup Final_Product 5-Methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Workup->Final_Product

Caption: Synthetic workflow for 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Spectroscopic Characterization

The unambiguous identification of the synthesized scaffold and its derivatives relies on a combination of spectroscopic techniques.

Technique Observed Features for 5-Methyl-1,2,4-triazol-3-one Derivatives Reference
FT-IR (cm⁻¹) ~3177 (N-H stretching), ~1707 (C=O stretching), ~1586 (C=N stretching)[2]
¹H NMR (ppm) ~2.15-2.24 (s, 3H, CH₃), ~11.31 (s, 1H, NH)[2]
¹³C NMR (ppm) ~11.31 (CH₃), ~144.51 (triazole C3), ~154.96 (triazole C5)[2]
Mass Spec. Molecular ion peak corresponding to the calculated mass.[6]

Note: The exact spectral data can vary depending on the solvent used and the specific substituents on the triazole ring.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making this a fertile ground for drug discovery.

Antimicrobial Activity

A number of studies have highlighted the potent antimicrobial, including antibacterial and antifungal, properties of 1,2,4-triazole derivatives.[1][3] The incorporation of the 5-methyl-1,2,4-triazol-3-one moiety into larger molecules has been shown to yield compounds with significant activity against various bacterial and fungal strains.[2]

  • Structure-Activity Insights: The nature of the substituent at the N4 position of the triazole ring plays a crucial role in determining the antimicrobial potency. The introduction of lipophilic groups can enhance cell wall penetration, leading to improved activity.

Anticancer Activity

The 1,2,4-triazole scaffold is a recurring motif in the design of anticancer agents.[5][7] Derivatives of 5-methyl-1,2,4-triazole have been investigated for their cytotoxic effects against various cancer cell lines.[4]

  • Mechanism of Action: The anticancer activity of triazole derivatives can be attributed to various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as protein kinases, and the induction of apoptosis.

  • Structure-Activity Insights: The substitution pattern on the triazole ring and the nature of any appended aromatic or heterocyclic systems are key determinants of anticancer efficacy. For instance, the introduction of specific pharmacophores can direct the molecule to particular biological targets within cancer cells.

Diagram of a Potential Anticancer Mechanism:

Anticancer_Mechanism Triazole_Derivative 5-Methyl-1,2,4-triazol-3-ol Derivative Kinase Protein Kinase Triazole_Derivative->Kinase Binds to Inhibition Inhibition Kinase->Inhibition Phosphorylation Substrate Phosphorylation Inhibition->Phosphorylation Blocks Apoptosis Apoptosis Inhibition->Apoptosis Induces Cell_Proliferation Cancer Cell Proliferation Phosphorylation->Cell_Proliferation Promotes

References

Application Note: The 5-Methyl-1H-1,2,4-triazol-3-ol Scaffold as a Versatile Core for the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1] The discovery of selective and potent kinase inhibitors remains a significant challenge, often hindered by off-target effects due to the highly conserved nature of the ATP-binding site across the kinome.[2] This guide details the strategic application of the 5-methyl-1H-1,2,4-triazol-3-ol scaffold, a privileged heterocyclic core, for the rational design of novel kinase inhibitors. We provide a comprehensive overview of the scaffold's medicinal chemistry rationale, detailed protocols for library synthesis, and a multi-tiered screening workflow for hit identification and validation.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor.[3] This amphoteric nature allows it to form crucial interactions within the hinge region of the kinase ATP-binding pocket, a common feature of many successful kinase inhibitors.[4] The 1,2,4-triazole moiety is present in numerous FDA-approved drugs, highlighting its favorable physicochemical and pharmacokinetic properties.[3]

The specific scaffold, this compound, offers a unique and advantageous starting point for inhibitor design:

  • Defined Exit Vectors: The scaffold presents well-defined points for chemical modification, allowing for systematic exploration of the surrounding binding site to enhance potency and selectivity.

  • Hydrogen Bonding Potential: The hydroxyl group and the triazole nitrogens provide multiple opportunities for hydrogen bonding, anchoring the molecule in the target's active site.

  • Structural Rigidity: The planar, aromatic nature of the triazole ring reduces the entropic penalty upon binding, contributing to higher affinity.[5]

This document outlines a complete workflow, from conceptual design to cellular validation, for leveraging this powerful scaffold.

Figure 1: A comprehensive workflow for kinase inhibitor discovery using the this compound scaffold.

Medicinal Chemistry Rationale and Design Strategy

The core principle behind using the this compound scaffold is its ability to mimic the adenine region of ATP. The arrangement of nitrogen atoms and the exocyclic hydroxyl group can form hydrogen bonds with the kinase "hinge" region, which is the flexible linker between the N- and C-lobes of the kinase domain.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Triazole Scaffold Hinge_NH Backbone NH Inhibitor This compound Hinge_NH->Inhibitor H-Bond (Acceptor) Hinge_CO Backbone C=O Hinge_CO->Inhibitor H-Bond (Donor)

Figure 2: Conceptual binding mode of the triazole scaffold in a kinase hinge region.

Our design strategy involves a fragment-based approach where the triazole core acts as an anchor. We will synthesize a focused library by appending different chemical moieties at the N1 or N4 positions of the triazole ring. This allows for the exploration of two key pockets:

  • Solvent-Exposed Region: Modifications here can improve solubility and pharmacokinetic properties.

  • Selectivity Pocket: Deeper within the ATP-binding site, specific interactions can be engineered to achieve selectivity for the target kinase over others.

Protocol 1: Synthesis of a Focused Inhibitor Library

This protocol describes a representative synthesis of N-aryl derivatives of the core scaffold. The choice of an aryl group is strategic, as it can be further functionalized to probe deeper pockets of the kinase active site. This approach is adapted from established methods for synthesizing substituted 1,2,4-triazoles.[6]

Objective: To synthesize a library of compounds based on the this compound core to probe structure-activity relationships (SAR).

Materials:

  • This compound

  • Substituted aryl boronic acids

  • Copper(II) acetate

  • Pyridine

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, combine this compound (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and copper(II) acetate (1.5 mmol).

    • Rationale: This is a Chan-Lam coupling reaction, a reliable method for forming C-N bonds. Copper(II) acetate serves as the catalyst. The excess boronic acid and catalyst ensure the reaction goes to completion.

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) and pyridine (2.0 mmol) to the flask.

    • Rationale: DMF is an excellent polar aprotic solvent for this reaction. Pyridine acts as a base and a ligand for the copper catalyst, facilitating the catalytic cycle.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of EtOAc:Hexanes). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the DMF solvent and inorganic salts. The brine wash removes residual water from the organic layer.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the final, purified compounds by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity. Purity should be >95% for use in biological assays.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a robust, luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase (e.g., Aurora A). The ADP-Glo™ Kinase Assay is a universal method that measures the amount of ADP produced during the kinase reaction.[7]

Objective: To quantify the inhibitory potency (IC₅₀) of newly synthesized compounds against a target kinase.

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Target Kinase (e.g., recombinant human Aurora A)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized compounds in DMSO

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used.[6] Dispense 50 nL of each compound concentration into a 384-well plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known potent inhibitor as a "full inhibition" control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer.

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Kₘ for the target kinase to ensure competitive inhibitors are detected effectively.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour.

    • Rationale: This incubation allows the enzymatic reaction to proceed. The time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the control wells: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_100%_inhibition) / (Lumi_0%_inhibition - Lumi_100%_inhibition)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Screening Data:

Compound IDR-Group (at N1)Target: Aurora A IC₅₀ (nM)
Core-01 H>10,000
Lib-01 Phenyl8,500
Lib-02 4-Fluorophenyl2,100
Lib-03 4-Methoxyphenyl1,500
Lib-04 3,4-Dichlorophenyl350
JNJ-7706621 (Reference Compound)25[6]

Protocol 3: Cellular Target Engagement Assay

A potent inhibitor in a biochemical assay does not always translate to cellular activity.[8] This protocol describes a method to confirm that a compound can enter cells and bind to its intended kinase target. A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be employed.[8] Here, we outline a Western blot-based assay to measure the inhibition of substrate phosphorylation.

Objective: To determine if a lead compound inhibits the target kinase activity inside intact cells.

Materials:

  • Human cancer cell line overexpressing the target kinase (e.g., HCT-116 for Aurora A)

  • Cell culture medium (e.g., DMEM), FBS, Penicillin-Streptomycin

  • Test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Primary antibody against the phosphorylated substrate of the kinase, total protein antibody (for loading control), and a secondary HRP-conjugated antibody.

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate and imaging system

G Start Seed Cells in Plates Treat Treat Cells with Compound (Dose-Response, Time Course) Start->Treat Lyse Lyse Cells & Collect Protein Treat->Lyse Quant Quantify Protein (BCA Assay) Lyse->Quant SDS Run SDS-PAGE Quant->SDS Transfer Transfer to Membrane SDS->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary Antibodies (p-Substrate, Total Protein) Block->Probe Wash Wash Steps Probe->Wash Secondary Incubate with Secondary Ab Wash->Secondary Detect Detect with ECL & Image Wash->Detect Secondary->Wash Analyze Densitometry Analysis (Normalize p-Substrate to Total) Detect->Analyze

Figure 3: Workflow for a Western blot-based cellular phosphorylation assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000, 10000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.

  • Analysis: Re-probe the blot for a loading control (e.g., total protein or a housekeeping protein like GAPDH). Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the loading control signal to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent physicochemical properties and versatile chemistry allow for the systematic construction of compound libraries to target specific kinases. The integrated workflow presented here, combining rational design, efficient synthesis, and a tiered screening cascade, provides a robust framework for advancing from an initial scaffold to a validated cellular-active hit. Further optimization guided by structure-activity relationship (SAR) studies and computational modeling can lead to the discovery of potent, selective, and therapeutically valuable drug candidates.[2][9]

References

Application Note & Protocol: Regioselective N-Alkylation of 5-methyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 5-methyl-1H-1,2,4-triazol-3-ol, a critical transformation for synthesizing derivatives with significant potential in medicinal chemistry and drug development. The inherent tautomerism and multiple nucleophilic sites of the triazolone core present a considerable challenge in achieving regioselectivity. This guide elucidates the underlying chemical principles governing the reaction, offers a detailed, field-proven experimental protocol, and provides insights into characterization and troubleshooting to ensure reliable and reproducible outcomes. We will explore the causality behind the selection of reagents and conditions, grounding the protocol in established chemical theory to empower researchers to not only execute the procedure but also to adapt it for their specific molecular targets.

Introduction: The Significance of N-Alkylated Triazolones

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents known for their antifungal, antiviral, and anti-inflammatory properties.[1][2] Specifically, the N-alkylation of the 1,2,4-triazol-3-one core is a key synthetic step that modulates the molecule's pharmacokinetic and pharmacodynamic profile. The substituent introduced on the nitrogen atom can significantly influence solubility, metabolic stability, and the molecule's ability to interact with biological targets.

However, the alkylation of this compound is not straightforward. The molecule exists as a mixture of tautomers and, upon deprotonation, forms an ambident nucleophile with three potential nitrogen centers (N1, N2, N4) and an exocyclic oxygen available for alkylation.[3][4] Controlling the site of alkylation—achieving high regioselectivity—is paramount for the synthesis of a single, well-characterized compound. This protocol focuses on a robust method for achieving preferential N-alkylation.

Mechanistic Rationale and Regioselectivity

Tautomerism and Nucleophilicity

This compound is more accurately described as 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, as the keto tautomer is the predominantly stable form in most conditions.[3] Prototropic tautomerism allows the annular proton to reside on N1, N2, or N4.

Upon addition of a base, a proton is abstracted to form a resonance-stabilized triazolate anion. The negative charge is delocalized across the N1-C5-O, N2, and N4 atoms, creating multiple nucleophilic sites. The challenge of regioselectivity is, therefore, a challenge of controlling which of these sites acts as the primary nucleophile in the subsequent SN2 reaction with an alkylating agent.

Tautomerism cluster_start Predominant Tautomer cluster_anion Resonance-Stabilized Anion cluster_products Potential Alkylation Products start_mol 5-methyl-1H-1,2,4-triazol-3-one (Keto Form) anion Triazolate Anion start_mol->anion + Base - H⁺ N1_prod N1-Alkylated anion->N1_prod + R-X (at N1) N2_prod N2-Alkylated anion->N2_prod + R-X (at N2) N4_prod N4-Alkylated anion->N4_prod + R-X (at N4) O_prod O-Alkylated anion->O_prod + R-X (at O) Workflow start 1. Reagent Setup setup 2. Combine Triazole & K₂CO₃ in DMF start->setup cool 3. Cool to 0 °C setup->cool add_bnbr 4. Add Benzyl Bromide Dropwise cool->add_bnbr react 5. Warm to RT & Stir (12-18h) add_bnbr->react monitor 6. Monitor by TLC react->monitor workup 7. Aqueous Work-up (Quench with H₂O, Extract with EtOAc) monitor->workup Reaction Complete purify 8. Purify via Column Chromatography workup->purify characterize 9. Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize end Pure N-Benzylated Product characterize->end

References

Application Notes & Protocols for the Quantitative Analysis of 5-methyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 5-methyl-1H-1,2,4-triazol-3-ol. This polar heterocyclic compound is a significant analyte, often encountered as a synthetic intermediate, a metabolite of pharmaceutical compounds, or a potential impurity. Accurate quantification is critical for process control, pharmacokinetic studies, and regulatory compliance. This guide details two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity applications. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility. All methodologies are presented in accordance with established validation principles outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Analytical Challenge

This compound is a small, polar molecule characterized by a triazole ring, a methyl group, and a hydroxyl group. Its high polarity and potential for tautomerism present unique challenges for chromatographic retention and separation. Standard reversed-phase HPLC methods may suffer from poor retention on conventional C18 columns. Furthermore, its lack of a strong chromophore necessitates sensitive detection methods, particularly at low concentrations in complex matrices like biological fluids or active pharmaceutical ingredient (API) formulations.

The selection of an appropriate analytical method is therefore contingent on the required sensitivity, the complexity of the sample matrix, and the specific application (e.g., impurity profiling, metabolite identification, or formulation assay).

Recommended Analytical Methodologies

Two primary methods are recommended and detailed below. HPLC-UV serves as a reliable and accessible method for quality control and analysis of less complex samples. LC-MS/MS provides the superior sensitivity and selectivity required for trace-level quantification in challenging matrices.[3][4]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Causality & Rationale: This method is predicated on the principle of partitioning the analyte between a non-polar stationary phase and a polar mobile phase. Given the high polarity of this compound, a conventional C18 column may yield insufficient retention. Therefore, the use of a polar-embedded or "aqueous-compatible" C18 column is prescribed. These columns incorporate polar functional groups near the silica surface, which helps to maintain a hydrated layer and prevents phase collapse in highly aqueous mobile phases, thereby ensuring reproducible retention for polar analytes.[5] The addition of a buffer or acid to the mobile phase is critical to suppress the ionization of the triazole ring and hydroxyl group, ensuring a single analyte form and promoting sharp, symmetrical peak shapes.

Experimental Protocol: HPLC-UV

  • Instrumentation & Consumables

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Reference Standard: this compound (purity ≥98%).

    • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

    • Reagent-grade phosphoric acid or formic acid.

    • Ultrapure water (18.2 MΩ·cm).

    • Syringe filters (0.22 µm or 0.45 µm).

  • Chromatographic Conditions

    • A summary of the recommended HPLC conditions is provided in Table 1.

ParameterRecommended ConditionRationale
HPLC Column Polar-Embedded C18 (e.g., Waters Acquity UPLC HSS T3, Agilent Zorbax SB-AQ), 4.6 x 150 mm, 3.5 µmEnhances retention of polar analytes and prevents phase collapse under highly aqueous conditions.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a low pH to ensure the analyte is in a consistent protonated state, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase chromatography.
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% to 95% B; 12-14 min: 95% B; 14-14.1 min: 95% to 5% B; 14.1-18 min: 5% BA shallow initial gradient ensures retention, followed by a steeper gradient to elute the compound and clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves peak shape and ensures reproducible retention times.
Injection Volume 10 µLA typical volume; can be adjusted based on concentration and sensitivity needs.
Detection UV at 210 nmThe triazole ring exhibits absorbance in the low UV range. A DAD can be used to confirm peak purity.
  • Preparation of Solutions

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of a 50:50 (v/v) mixture of water and methanol.

    • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the stock solution with the initial mobile phase composition (95:5 Water:ACN with 0.1% H₃PO₄).

    • Sample Preparation (e.g., for an API): Accurately weigh a known amount of the sample, dissolve in the diluent used for the standards to achieve a concentration within the calibration range, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.

  • Method Validation Framework

    • The analytical method must be validated to ensure it is suitable for its intended purpose.[6][7] Key parameters to assess include:

      • Specificity: Analyze a blank matrix and a spiked matrix to ensure no interfering peaks are present at the retention time of the analyte.

      • Linearity and Range: Inject calibration standards in triplicate and perform a linear regression of peak area versus concentration. A correlation coefficient (r²) > 0.995 is typically required.

      • Accuracy: Analyze samples spiked with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

      • Precision (Repeatability & Intermediate Precision): Assess the relative standard deviation (RSD) of results from multiple preparations of the same sample on the same day (repeatability) and on different days or with different analysts/instruments (intermediate precision). RSD should typically be <2%.

      • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively (e.g., based on a signal-to-noise ratio of 10 for LOQ and 3 for LOD).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Rationale: LC-MS/MS is the gold standard for quantifying analytes at very low levels or in highly complex matrices such as plasma, urine, or environmental samples.[3] Its power lies in the selectivity of Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated or deprotonated molecule) is selected and fragmented, and a specific product ion is then monitored. This process acts as a highly specific mass filter, effectively eliminating matrix interference and chemical noise. Electrospray Ionization (ESI) is the ideal ionization technique for a polar molecule like this compound. Given the presence of basic nitrogen atoms in the triazole ring, positive ion mode (ESI+) is expected to yield a strong signal for the protonated molecule [M+H]⁺.

Experimental Protocol: LC-MS/MS

  • Instrumentation & Consumables

    • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) equipped with an ESI source.

    • Reference Standard: this compound (purity ≥98%).

    • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., 5-(methyl-d3)-1H-1,2,4-triazol-3-ol) is ideal. If unavailable, a related triazole compound can be used.

    • LC-MS grade solvents (ACN, MeOH, Water) and formic acid.

  • Liquid Chromatography Conditions

    • The LC conditions can be similar to the HPLC-UV method but must use MS-compatible mobile phase additives. A summary is provided in Table 2.

ParameterRecommended ConditionRationale
LC Column UPLC/UHPLC C18 Column (e.g., Waters Acquity UPLC HSS T3), 2.1 x 50 mm, 1.8 µmSmaller particle size provides higher efficiency and resolution, compatible with fast LC-MS/MS run times.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid, ideal for MS applications, aids in protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent mobile phase modifier during the gradient.
Gradient Program 0-0.5 min: 2% B; 0.5-3.0 min: 2% to 60% B; 3.0-3.5 min: 60% to 95% B; 3.5-4.0 min: 95% B; 4.0-4.1 min: 95% to 2% B; 4.1-5.0 min: 2% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures robust and reproducible chromatography.
Injection Volume 5 µL
  • Mass Spectrometry Conditions

    • The following parameters (Table 3) should be optimized by direct infusion of a standard solution of the analyte.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens on the triazole ring are readily protonated.
Precursor Ion [M+H]⁺ m/z 114.1Calculated for C₃H₆N₃O + H⁺.
MRM Transition 1 (Quantifier) 114.1 → 71.1Proposed fragmentation: Loss of HNCO (43 Da). This is a common loss from similar structures.
MRM Transition 2 (Qualifier) 114.1 → 43.1Proposed fragmentation: Further fragmentation or alternative pathway. Provides confirmation of identity.
Key Source Parameters Capillary Voltage: ~3.5 kV; Source Temp: ~150 °C; Desolvation Temp: ~400 °C; Gas Flows: Optimize for instrumentThese parameters must be empirically optimized to achieve maximum ion signal and stability.
  • Preparation of Solutions

    • Standard & IS Stock Solutions (1000 µg/mL): Prepare separately in methanol.

    • Working Solutions: Prepare intermediate and working solutions of the calibration standards and the internal standard in the initial mobile phase composition.

    • Sample Preparation (e.g., for Plasma):

      • Pipette 100 µL of plasma into a microcentrifuge tube.

      • Add 20 µL of the internal standard working solution.

      • Add 300 µL of cold acetonitrile (protein precipitation agent).

      • Vortex for 1 minute.

      • Centrifuge at >12,000 g for 10 minutes.

      • Transfer the supernatant to an HPLC vial and inject.

Visualization of Workflows

A clear workflow is essential for protocol adherence and training. The following diagrams, generated using Graphviz, illustrate the key processes.

G cluster_prep Sample & Standard Preparation Workflow cluster_analysis HPLC-UV Analytical Workflow weigh Accurately Weigh Sample/Standard dissolve Dissolve in Appropriate Solvent weigh->dissolve Standards dilute Perform Serial Dilutions (for Standards) dissolve->dilute Standards filter Filter through 0.45 µm Syringe Filter dissolve->filter Samples dilute->filter Standards inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (e.g., 210 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: General workflow for sample preparation and HPLC-UV analysis.

G cluster_prep Plasma Sample Preparation (LC-MS/MS) cluster_analysis LC-MS/MS Analytical Workflow plasma 100 µL Plasma Sample add_is Add Internal Standard (IS) plasma->add_is precip Add 300 µL Cold ACN (Protein Precipitation) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject lc_sep LC Separation inject->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion ms_mrm MRM Detection (e.g., 114.1 → 71.1) ms_ion->ms_mrm quantify_ms Quantify using Analyte/IS Peak Area Ratio ms_mrm->quantify_ms

Caption: Workflow for plasma sample prep and LC-MS/MS analysis.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. For both methods, adherence to systematic protocol execution and rigorous method validation are paramount to generating trustworthy and scientifically sound data. These application notes serve as a foundational resource that can be adapted and optimized for specific laboratory instrumentation and project needs.

References

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Role of High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for Libraries of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives exhibit a vast range of biological activities, including antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] This versatility makes libraries of 1,2,4-triazole derivatives a rich territory for discovering novel therapeutic agents. High-Throughput Screening (HTS) is the essential engine for exploring this territory, providing the automation and scale required to test tens of thousands to millions of compounds against specific biological targets.[6][7] The primary goal of an HTS campaign is not to find a perfect drug, but to identify "hits"—compounds that modulate a target in a desired manner and serve as the starting point for medicinal chemistry optimization.[6]

This guide provides a comprehensive overview of the principles, protocols, and quality control measures necessary for successfully implementing HTS assays to screen 1,2,4-triazole libraries. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into navigating the path from primary screen to confirmed hit.

Section 1: Foundational Principles of HTS Assay Design

The success of any HTS campaign is built upon a robust and well-characterized assay. The choice of assay format is dictated by the biological question being asked and the nature of the molecular target.

Target Selection and Assay Format

1,2,4-triazole derivatives are known to interact with a wide array of biological targets, most notably enzymes and receptors.[2][8] The selection of the target directly informs the choice between two primary assay formats:

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[9][10] They are advantageous for their simplicity, lower cost, and reduced potential for off-target effects. They are ideal for identifying direct inhibitors of enzyme activity.

  • Cell-Based Assays: These assays measure a physiological response within a living cell, such as the activation of a signaling pathway, gene expression, or cell viability.[11][12] While more complex, they provide data in a more biologically relevant context and can identify compounds that act through various mechanisms.

The decision between these formats involves a trade-off. A biochemical assay offers a clean, direct assessment of target engagement, whereas a cell-based assay provides a more holistic view of a compound's activity in a biological system, though hit identification can be more complex.

Core HTS Technologies for Screening Triazole Libraries

Several technologies are particularly well-suited for screening small-molecule libraries. Below are three robust, homogeneous ("mix-and-read") methods that minimize handling steps and are amenable to automation.[7]

  • Fluorescence Polarization (FP): An excellent choice for monitoring molecular binding events.[13][14] In a typical competitive binding assay, a fluorescently labeled ligand (tracer) binds to the target protein, resulting in slow rotation and high polarization of emitted light. When an active 1,2,4-triazole derivative from the library displaces the tracer, the small, fast-rotating tracer exhibits low polarization. This change is easily quantifiable and makes FP ideal for identifying inhibitors that block protein-ligand or protein-protein interactions.[15][16][17]

  • Luciferase Reporter Gene Assays: A highly sensitive cell-based method used to monitor the activity of specific signaling pathways.[11][12] A stable cell line is engineered to express the luciferase enzyme under the control of a promoter that is responsive to the pathway of interest. If a triazole derivative modulates the pathway, the expression of luciferase changes, leading to a quantifiable change in light output upon addition of a substrate.[18][19] This format is powerful for discovering compounds that affect gene regulation.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A versatile, bead-based technology for studying a wide range of biomolecular interactions.[20][21] The assay uses two types of beads: a "Donor" bead that, when excited by a laser at 680 nm, produces singlet oxygen, and an "Acceptor" bead that emits light when it comes into close proximity (approx. 200 nm) with the Donor bead and is activated by the singlet oxygen.[20][22] By conjugating interacting partners (e.g., an enzyme and a biotinylated substrate) to the different beads, their interaction can be measured. Inhibitors from the triazole library that disrupt this interaction will cause a decrease in the light signal.[23][24]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Lib 1,2,4-Triazole Library (in DMSO) Plate Plate Library (384/1536-well) Lib->Plate Assay Assay Reagents (Enzyme, Cells, Buffer) Dispense Dispense Reagents (Automation) Assay->Dispense Plate->Dispense Incubate Incubation Dispense->Incubate Read Plate Reader (FP, Luminescence, etc.) Incubate->Read Data Raw Data Acquisition Read->Data QC Quality Control (Z'-Factor Calc) Data->QC Hit Primary Hit Identification QC->Hit Confirm Hit Confirmation & Triage Hit->Confirm Hit_Triage_Workflow cluster_triage Hit Triage & Confirmation start Primary HTS Hits retest Confirm Activity (Single Concentration) start->retest dose_response Generate Dose-Response Curve (Calculate IC50/EC50) retest->dose_response discard1 Discard retest->discard1 Inactive? orthogonal Validate in Orthogonal Assay (Different Technology) dose_response->orthogonal discard2 Discard dose_response->discard2 Low Potency? selectivity Assess Selectivity & Cytotoxicity orthogonal->selectivity discard3 Discard orthogonal->discard3 Artifact? confirmed_hit Confirmed Hit for Lead Optimization selectivity->confirmed_hit discard4 Discard selectivity->discard4 Non-selective/ Toxic?

References

Application Notes and Protocols for 5-Methyl-1H-1,2,4-triazol-3-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Versatile Heterocycle in Modern Crop Protection

5-Methyl-1H-1,2,4-triazol-3-ol, and its tautomeric form, 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, represent a cornerstone in the synthesis of a diverse array of agrochemicals. This five-membered heterocyclic compound, containing three nitrogen atoms, serves as a versatile building block for the development of potent herbicides, fungicides, and insecticides. Its utility stems from the reactive nature of the triazole ring and the potential for substitution at various positions, allowing for the fine-tuning of biological activity and selectivity. The 1,2,4-triazole moiety is a common feature in numerous biologically active compounds, and its derivatives are integral to modern agricultural science for their role in protecting crops and enhancing yields. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategies and Mechanistic Insights

The journey from this compound to a final agrochemical product involves a series of well-established yet adaptable synthetic transformations. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions and achieving desired outcomes.

Synthesis of the 5-Methyl-1,2,4-triazole-3-thiol Core

A common and efficient route to the 1,2,4-triazole core involves the cyclization of thiosemicarbazide derivatives. This method is particularly relevant as the resulting 3-thiol is a direct precursor to the 3-ol tautomer and is often used interchangeably in subsequent reactions.

Mechanism of Cyclization: The cyclization of an acylthiosemicarbazide in an alkaline medium is a key step. The reaction proceeds through a nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon, followed by dehydration to form the triazole ring. The basic conditions facilitate the deprotonation of the nitrogen atoms, enhancing their nucleophilicity.

G cluster_0 Acylthiosemicarbazide Cyclization acyl Acylthiosemicarbazide base Base (e.g., NaOH) acyl->base Deprotonation intermediate Deprotonated Intermediate acyl->intermediate Intramolecular Nucleophilic Attack triazole 5-Substituted-4H-1,2,4-triazole-3-thiol intermediate->triazole Dehydration h2o H₂O intermediate->h2o - H₂O

Caption: Mechanism of Acylthiosemicarbazide Cyclization.

Protocol 1: Synthesis of 5-Methyl-4H-1,2,4-triazole-3-thiol

This protocol details the synthesis of the thiol precursor from acetyl-thiosemicarbazide.

Step Procedure Reagents and Conditions Notes
1 Formation of Acetyl-thiosemicarbazide Thiosemicarbazide, Acetic AnhydrideThis step can often be bypassed by starting with commercially available acetyl-thiosemicarbazide.
2 Cyclization Acetyl-thiosemicarbazide, 2N NaOH solutionThe mixture is refluxed for 2-3 hours. The alkaline medium is crucial for promoting the cyclization.[1]
3 Acidification and Isolation 2N HClThe solution is cooled and acidified to a pH of 3-4 to precipitate the product.[2]
4 Purification Recrystallization from ethanol/waterThe crude product is washed with water and then recrystallized to obtain the pure 5-methyl-4H-1,2,4-triazole-3-thiol.
N-Arylation and N-Alkylation: Building the Agrochemical Scaffold

The nitrogen atoms of the triazole ring are nucleophilic and can be readily alkylated or arylated to introduce various substituents. This is a critical step in the synthesis of many herbicides and fungicides, as the nature of the substituent at the N1 or N4 position significantly influences the biological activity.

Mechanism of N-Arylation/Alkylation: The reaction typically proceeds via a nucleophilic substitution mechanism. The triazole anion, formed by deprotonation with a suitable base, attacks the electrophilic carbon of an aryl halide or alkyl halide. The choice of base and solvent can influence the regioselectivity of the reaction (i.e., whether substitution occurs at N1, N2, or N4).

G cluster_1 N-Arylation/Alkylation of Triazole triazole 5-Methyl-1,2,4-triazol-3-one base Base (e.g., K₂CO₃) triazole->base Deprotonation anion Triazole Anion triazole->anion Forms Anion halide Aryl/Alkyl Halide (R-X) anion->halide Nucleophilic Attack product N-Substituted Triazole halide->product Forms Product salt Salt (KX) halide->salt - KX

Caption: N-Arylation/Alkylation of the Triazole Ring.

Protocol 2: General Procedure for N-Arylation of 5-Methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

This protocol provides a general method for the N-arylation of the triazolone, a key step in the synthesis of many triazolinone herbicides.

Step Procedure Reagents and Conditions Notes
1 Reaction Setup 5-Methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, Aryl halide (e.g., a substituted phenyl fluoride or chloride), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF)The reagents are combined in a suitable reaction vessel under an inert atmosphere.
2 Reaction Heat to 80-120 °CThe reaction mixture is heated for several hours with stirring. Reaction progress can be monitored by TLC or HPLC.
3 Work-up Water, Ethyl acetateAfter cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.
4 Purification Column chromatography or recrystallizationThe crude product is purified to yield the N-arylated triazolone.

Application in the Synthesis of Herbicidal Triazolinones

Triazolinone herbicides, such as sulfentrazone and carfentrazone-ethyl, are potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme in plants. The synthesis of these complex molecules often utilizes a 5-methyl-1,2,4-triazol-3-one core.

Case Study: Synthesis of Sulfentrazone Intermediate

Sulfentrazone is a widely used herbicide for the control of broadleaf weeds. A key intermediate in its synthesis is N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)acetamide.

Synthetic Workflow:

G start 5-Methyl-1,2,4-triazol-3-one step1 N-Arylation with 2,4-dichloro-5-aminophenyl derivative start->step1 intermediate1 N-Aryl Triazolone step1->intermediate1 step2 Difluoromethylation intermediate1->step2 intermediate2 N-Aryl-N-difluoromethyl Triazolone step2->intermediate2 step3 Further functionalization (e.g., sulfonylation) intermediate2->step3 sulfentrazone Sulfentrazone step3->sulfentrazone

Caption: Synthetic workflow for Sulfentrazone.

Protocol 3: Synthesis of a Key Sulfentrazone Precursor

This protocol outlines the synthesis of 1-(5-amino-2,4-dichlorophenyl)-4-difluoromethyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.

Step Procedure Reagents and Conditions Yield (%) Reference
1 N-Arylation 5-Methyl-1,2,4-triazol-3-one, 3,5,6-trichloro-2-nitroaniline, K₂CO₃, DMF, 100 °C~85Patent WO2019141230A1[3]
2 Difluoromethylation Intermediate from Step 1, Chlorodifluoromethane (CHClF₂), K₂CO₃, DMF, 80-90 °C~90Patent WO2019141230A1[3]
3 Nitro Reduction Intermediate from Step 2, Iron powder, Acetic acid, Ethanol/Water, Reflux>95Patent WO2019141230A1[3]

Application in the Synthesis of Fungicidal and Insecticidal Triazoles

The 1,2,4-triazole scaffold is also a prominent feature in many successful fungicides, which often act by inhibiting sterol biosynthesis in fungi.[4] Additionally, certain triazole derivatives exhibit insecticidal properties.

Case Study: Synthesis of a Triazole Fungicide Precursor

Many triazole fungicides contain a substituted ethyl or propyl chain attached to a nitrogen of the triazole ring. The synthesis of these compounds often involves the reaction of a triazole with a suitably functionalized epoxide or halide.

Protocol 4: Synthesis of a Generic Triazole Fungicide Intermediate

This protocol describes the synthesis of 1-(2-(2,4-dichlorophenyl)-2,3-epoxypropyl)-5-methyl-1H-1,2,4-triazole-3-thiol, a precursor to various conazole-type fungicides.

Step Procedure Reagents and Conditions Notes
1 Alkylation 5-Methyl-4H-1,2,4-triazole-3-thiol, 1-(2,4-dichlorophenyl)-2,3-epoxypropane, Sodium hydroxide, Methanol, RefluxThe triazole anion opens the epoxide ring via nucleophilic attack.
2 Work-up Water, DichloromethaneThe reaction mixture is quenched with water and extracted with an organic solvent.
3 Purification Column chromatography on silica gelThe crude product is purified to yield the desired intermediate.

Quantitative Data Summary

Compound Synthetic Step Key Reagents Typical Yield (%)
5-Methyl-4H-1,2,4-triazole-3-thiolCyclization of acetyl-thiosemicarbazideNaOH80-90
N-Aryl-5-methyl-1,2,4-triazol-3-oneN-ArylationAryl halide, K₂CO₃70-90
Sulfentrazone PrecursorMulti-step synthesisSee Protocol 3Overall yield can vary
Triazole Fungicide IntermediateEpoxide openingSubstituted epoxide, NaOH60-80

Conclusion and Future Perspectives

This compound remains a vital and economically important building block in the agrochemical industry. Its synthetic versatility allows for the creation of a wide range of active ingredients targeting various pests and diseases. The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to develop novel and more effective crop protection agents. Future research in this area will likely focus on the development of more sustainable and efficient synthetic routes, as well as the exploration of new substitution patterns on the triazole ring to overcome resistance and enhance biological activity. The continued study of this remarkable heterocycle is sure to yield further innovations in the field of agrochemical synthesis.

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-methyl-1H-1,2,4-triazol-3-ol: A Technical Guide to Improving Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-methyl-1H-1,2,4-triazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity. Our approach is rooted in established chemical principles and field-proven insights to empower you to overcome common synthetic challenges.

I. Introduction to the Synthetic Landscape

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be fraught with challenges that lead to diminished yields and purification difficulties. This guide will explore the two primary synthetic pathways and provide targeted solutions to common problems encountered in each.

The two principal routes for the synthesis of this compound are:

  • Direct Cyclization: The reaction of 1-acetylsemicarbazide under basic conditions to form the triazole ring directly.

  • Thiol Conversion: The synthesis of the analogous 5-methyl-1H-1,2,4-triazole-3-thiol followed by a desulfurization/oxidation step to yield the desired 3-ol.

Each route presents a unique set of challenges. The following sections will provide a detailed breakdown of potential issues and their resolutions.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Route 1: Direct Cyclization of 1-Acetylsemicarbazide

Question 1: My reaction yield is consistently low, and I observe the formation of a significant amount of a non-polar byproduct. What is happening?

Answer:

This is a classic issue in the cyclization of acylsemicarbazides. The primary cause is often the competing formation of a 2-amino-5-methyl-1,3,4-oxadiazole byproduct. The outcome of the cyclization is highly dependent on the reaction conditions, particularly the pH.

  • Causality: In strongly basic conditions, the deprotonated nitrogen of the semicarbazide preferentially attacks the acetyl carbonyl, leading to the desired 1,2,4-triazole. However, under neutral or slightly acidic conditions, the oxygen of the semicarbazide can act as the nucleophile, leading to the formation of the undesired 1,3,4-oxadiazole.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Base Use a strong base such as sodium hydroxide or potassium hydroxide.To ensure complete deprotonation of the terminal nitrogen, favoring triazole formation.
Solvent A protic solvent like ethanol or water is typically used.To facilitate the dissolution of the base and the starting material.
Temperature Refluxing is generally required to drive the cyclization.To provide the necessary activation energy for the reaction.
pH Control Maintain a pH above 10 throughout the reaction.To suppress the formation of the 1,3,4-oxadiazole byproduct.

Question 2: The purification of my final product is difficult, and I suspect the presence of unreacted starting material. How can I improve the purification process?

Answer:

Effective purification relies on maximizing the conversion of the starting material and exploiting the differences in solubility between the product and any remaining starting materials or byproducts.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC).To ensure the reaction has gone to completion before workup.
Workup After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of around 5-6.The desired this compound is often less soluble at its isoelectric point and will precipitate out. Unreacted 1-acetylsemicarbazide may remain in the acidic solution.
Recrystallization Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.To remove any remaining impurities.
Route 2: Conversion of 5-methyl-1H-1,2,4-triazole-3-thiol

This route involves two key steps: the synthesis of the thiol precursor and its subsequent conversion to the 3-ol.

Question 3: I have successfully synthesized the 5-methyl-1H-1,2,4-triazole-3-thiol, but the subsequent conversion to the 3-ol is proving difficult, with low yields and multiple side products. What are the best methods for this conversion?

Answer:

The conversion of the thiol to the hydroxyl group can be achieved through either oxidative desulfurization or reductive desulfurization followed by oxidation. Both methods have their own set of challenges.

Method A: Oxidative Desulfurization with Hydrogen Peroxide

This method involves the direct oxidation of the thiol to the corresponding sulfonic acid, which is then hydrolyzed to the 3-ol.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Oxidant Use a controlled amount of hydrogen peroxide (H₂O₂).Excess oxidant can lead to over-oxidation and ring cleavage.
Temperature Perform the reaction at a low temperature (0-10 °C) initially, then allow it to warm to room temperature.To control the exothermicity of the oxidation.
pH The reaction is typically carried out in an acidic medium.To facilitate the hydrolysis of the intermediate sulfonic acid.
Side Reactions Be aware of the potential for the formation of disulfide byproducts.This can be minimized by the slow addition of the oxidant.

Method B: Reductive Desulfurization with Raney Nickel

This method involves the removal of the sulfur atom using Raney Nickel, followed by the introduction of the hydroxyl group. However, this is a less direct route to the 3-ol and is more commonly used to produce the unsubstituted 5-methyl-1H-1,2,4-triazole. For the synthesis of the 3-ol, direct oxidation is generally preferred. Should you need to perform a desulfurization, the following should be considered:

ParameterRecommendationRationale
Raney Nickel Use freshly prepared and activated Raney Nickel.The activity of Raney Nickel can vary significantly.
Solvent Ethanol or methanol are common solvents.To facilitate the reaction and the workup.
Temperature The reaction is often carried out at room temperature or with gentle heating.To control the rate of the reaction.
Safety Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere when dry.To prevent fires.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the cyclization of 1-acetylsemicarbazide in a basic medium. This method is often preferred due to its atom economy and fewer synthetic steps compared to the conversion from the thiol precursor.

Q2: What are the key starting materials for the direct cyclization route?

A2: The key starting materials are semicarbazide hydrochloride and acetic anhydride (or acetyl chloride) to first synthesize 1-acetylsemicarbazide, followed by a base such as sodium hydroxide for the cyclization step.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen route and the optimization of reaction conditions. With careful control of pH and temperature during the direct cyclization of 1-acetylsemicarbazide, yields of 70-85% can be achieved. The conversion from the thiol precursor is often less efficient, with yields typically in the range of 40-60%.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Handle corrosive reagents such as strong acids and bases with appropriate personal protective equipment (PPE).

  • When using Raney Nickel, be aware of its pyrophoric nature and handle it accordingly.

  • Conduct all reactions in a well-ventilated fume hood.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-Acetylsemicarbazide

This protocol describes the synthesis of the key precursor for the direct cyclization route.

Materials:

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring.

  • Continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • The product, 1-acetylsemicarbazide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Protocol 2: Synthesis of this compound via Direct Cyclization

Materials:

  • 1-Acetylsemicarbazide

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-acetylsemicarbazide in an aqueous solution of sodium hydroxide (ensure pH > 10).

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6 while cooling in an ice bath.

  • The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

V. Visualizing the Synthetic Pathways

To provide a clearer understanding of the reaction mechanisms and decision-making processes, the following diagrams have been generated.

SynthesisPathways cluster_0 Route 1: Direct Cyclization cluster_1 Route 2: Thiol Conversion Semicarbazide HCl Semicarbazide HCl 1-Acetylsemicarbazide 1-Acetylsemicarbazide Semicarbazide HCl->1-Acetylsemicarbazide Acetic Anhydride Acetic Anhydride Acetic Anhydride->1-Acetylsemicarbazide This compound This compound 1-Acetylsemicarbazide->this compound  pH > 10 2-Amino-5-methyl-1,3,4-oxadiazole 2-Amino-5-methyl-1,3,4-oxadiazole 1-Acetylsemicarbazide->2-Amino-5-methyl-1,3,4-oxadiazole Neutral/Acidic pH NaOH NaOH NaOH->this compound Thiosemicarbazide Thiosemicarbazide 5-methyl-1H-1,2,4-triazole-3-thiol 5-methyl-1H-1,2,4-triazole-3-thiol Thiosemicarbazide->5-methyl-1H-1,2,4-triazole-3-thiol Acetic Acid Acetic Acid Acetic Acid->5-methyl-1H-1,2,4-triazole-3-thiol Final Product (Route 2) This compound 5-methyl-1H-1,2,4-triazole-3-thiol->Final Product (Route 2) Oxidation Unsubstituted Triazole Unsubstituted Triazole 5-methyl-1H-1,2,4-triazole-3-thiol->Unsubstituted Triazole Desulfurization H2O2 H2O2 H2O2->Final Product (Route 2) Raney Ni Raney Ni Raney Ni->Unsubstituted Triazole TroubleshootingFlowchart Start Low Yield in Direct Cyclization CheckpH Check Reaction pH Start->CheckpH HighpH pH is > 10 CheckpH->HighpH Yes LowpH pH is < 10 CheckpH->LowpH No CheckCompletion Check Reaction Completion (TLC) HighpH->CheckCompletion IncreaseBase Increase Base Concentration LowpH->IncreaseBase IncreaseBase->CheckpH Incomplete Incomplete CheckCompletion->Incomplete No Complete Complete CheckCompletion->Complete Yes IncreaseTimeTemp Increase Reflux Time/Temp Incomplete->IncreaseTimeTemp OptimizeWorkup Optimize Workup/Purification Complete->OptimizeWorkup IncreaseTimeTemp->CheckCompletion Success Improved Yield OptimizeWorkup->Success

Technical Support Center: Advanced Purification of 5-methyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-methyl-1H-1,2,4-triazol-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this polar, heterocyclic compound.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar molecule, a characteristic that dictates its behavior during purification. Its polarity stems from the presence of multiple nitrogen atoms and a hydroxyl group, which can participate in hydrogen bonding. An understanding of its properties is crucial for selecting the appropriate purification strategy.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₃H₅N₃ORelatively small and polar.
Molecular Weight 99.09 g/mol Influences diffusion and elution in chromatography.
Melting Point 225-227 °CA high melting point suggests a stable crystal lattice, which is favorable for recrystallization.
Boiling Point DecomposesDistillation is not a suitable purification method.
Solubility Soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in non-polar solvents.[1]This property is central to selecting solvents for recrystallization and chromatography.
pKa The parent 1,2,4-triazole has a pKa of 10.26 for the N-H proton. The hydroxyl group will also have a pKa. The presence of the methyl group will have a minor electronic effect.The acidic and basic nature of the molecule influences its interaction with stationary phases in chromatography and its solubility in acidic or basic solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Challenges

Question 1: My this compound either doesn't dissolve in any common recrystallization solvent or it's too soluble in everything I try. What should I do?

Answer: This is a common challenge with polar compounds. A single solvent may not provide the ideal solubility profile. The key is to use a solvent-antisolvent system.

  • Rationale: The principle is to dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an antisolvent) in which it is sparingly soluble, until the solution becomes turbid. This brings the compound to the point of saturation, promoting crystal formation upon cooling.

  • Recommended Solvent Systems:

    • Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol and then add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and then allow to cool slowly.

    • Ethanol/Ethyl Acetate: Dissolve in a minimal amount of hot ethanol, then add ethyl acetate as the antisolvent.

    • Water: For very polar impurities, recrystallization from hot water can be effective, as the target compound has moderate water solubility that decreases upon cooling.

Question 2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture or when the rate of cooling is too fast.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Column Chromatography Issues

Question 3: I'm trying to purify my compound using silica gel chromatography, but it either streaks badly or doesn't elute from the column at all. What's going on?

Answer: This is a classic problem when purifying polar, basic compounds on acidic silica gel. The nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and irreversible adsorption.

  • Solutions:

    • Use a Polar Mobile Phase with a Modifier:

      • Dichloromethane/Methanol with Ammonia: A common mobile phase for polar amines is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can help to saturate the acidic sites on the silica and improve the elution of your basic compound.

      • Ethyl Acetate/Methanol with Triethylamine: Similar to the above, using triethylamine (e.g., 1-2%) as a basic modifier can be very effective.

    • Deactivate the Silica Gel: Before preparing your column, you can slurry the silica gel in your mobile phase containing the basic modifier (e.g., triethylamine) to neutralize the acidic sites.

    • Switch to an Alternative Stationary Phase:

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying basic compounds.

      • Reversed-Phase Silica (C18): This is an excellent option for polar compounds. See the next question for more details.

Question 4: I'm considering reversed-phase (RP) chromatography. What are the recommended conditions for this compound?

Answer: Reversed-phase chromatography is highly suitable for this polar compound. The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.

  • Typical RP-HPLC Conditions:

    • Column: A C18 column is the standard choice.

    • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. For example, you could start with 5% acetonitrile in water and ramp up to 95% acetonitrile.

    • Additives: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape by protonating the triazole nitrogens and reducing tailing.

    • Detection: UV detection at a wavelength around 210-220 nm is usually suitable for this type of compound.

Impurity-Related Problems

Question 5: I see a persistent impurity in my final product. What could it be and how do I remove it?

Answer: The nature of the impurity will depend on the synthetic route used. A common synthesis for similar triazoles involves the reaction of aminoguanidine with an ester or carboxylic acid.[2]

  • Potential Impurities and Removal Strategies:

    • Unreacted Aminoguanidine: This starting material is highly polar and water-soluble. It can often be removed by a simple aqueous workup or by recrystallization from a solvent system where it is highly soluble (e.g., water). In reversed-phase chromatography, it will likely elute very early in the gradient.

    • Side-Products from Cyclization: Depending on the reaction conditions, isomeric triazoles or other heterocyclic by-products could form. These are often closely related in polarity to the desired product and may require careful optimization of chromatographic conditions for separation. A shallow gradient in reversed-phase HPLC is often effective.

    • Residual Solvents: Ensure your product is thoroughly dried under vacuum.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent-Antisolvent System
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to completely dissolve the solid.

  • While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol/water (in the same ratio as the final recrystallization mixture).

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Select a Mobile Phase: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is 10% methanol in dichloromethane with 1% ammonium hydroxide. The ideal Rf value for your product should be around 0.2-0.3.

  • Prepare the Column: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. If the solubility is low, you can pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elute the Column: Run the mobile phase through the column, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative Reversed-Phase HPLC
  • Prepare the Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Equilibrate the Column: Equilibrate a preparative C18 column with 95% Solvent A and 5% Solvent B.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm filter.

  • Inject and Run the Gradient: Inject the sample and run a gradient, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

  • Collect Fractions: Collect fractions based on the UV chromatogram.

  • Analyze and Combine: Analyze the collected fractions for purity (e.g., by analytical HPLC). Combine the pure fractions.

  • Isolate the Product: Remove the organic solvent (acetonitrile) by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the purified product as the formate salt. If the freebase is required, the solution can be neutralized and extracted, or other salt-free isolation methods can be employed.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude this compound recrystallization Attempt Recrystallization (Methanol/Water or Ethanol/Ethyl Acetate) start->recrystallization is_pure Is the product pure? recrystallization->is_pure end Pure Product is_pure->end Yes column_chrom Column Chromatography is_pure->column_chrom No normal_phase Normal Phase (Silica with NH4OH or Et3N modifier) column_chrom->normal_phase Less polar impurities reversed_phase Reversed Phase (C18 with HCOOH or TFA) column_chrom->reversed_phase Polar impurities prep_hplc Preparative HPLC (for high purity requirements) column_chrom->prep_hplc Difficult separation normal_phase->is_pure reversed_phase->is_pure prep_hplc->is_pure

Caption: A decision tree for selecting the optimal purification strategy.

Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Poor Separation/Recovery in Silica Gel Chromatography check_stability Is the compound stable on silica? start->check_stability use_modifier Add Basic Modifier (e.g., 1% NH4OH or Et3N) check_stability->use_modifier Yes alt_stationary_phase Use Alternative Stationary Phase check_stability->alt_stationary_phase No deactivate_silica Deactivate Silica Gel use_modifier->deactivate_silica alumina Alumina (Basic/Neutral) alt_stationary_phase->alumina reversed_phase Reversed-Phase (C18) alt_stationary_phase->reversed_phase

Caption: A workflow for troubleshooting common issues in silica gel chromatography.

References

Technical Support Center: Overcoming Poor Solubility of 5-methyl-1H-1,2,4-triazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers, scientists, and drug development professionals often encounter challenges with the poor aqueous solubility of promising 5-methyl-1H-1,2,4-triazol-3-ol derivatives. This class of compounds is of significant interest due to the diverse biological activities of the 1,2,4-triazole nucleus, including antifungal, antibacterial, anticancer, and antiviral properties.[1] However, their inherent lipophilicity can lead to difficulties in formulation, resulting in low bioavailability and variable therapeutic outcomes.[2][3] Insufficient solubility may even lead to the abandonment of an otherwise promising new chemical entity.[4]

This technical support guide provides a comprehensive resource for overcoming these solubility challenges. It is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments. The troubleshooting guides and frequently asked questions (FAQs) are grounded in scientific principles and provide practical, field-proven insights to help you successfully formulate these valuable compounds.

Troubleshooting Guide

Problem 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for a biological assay.

Question: What is causing this precipitation, and how can I prevent it?

Answer: This is a common issue when working with hydrophobic compounds. The high concentration of your derivative in a strong organic solvent like DMSO keeps it solubilized. However, upon dilution into an aqueous buffer, the solvent polarity dramatically increases, causing the compound to crash out of solution.

Here are several approaches to prevent this, ranging from simple adjustments to more advanced formulation strategies:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize its effect on the assay while still maintaining the compound's solubility.[5]

  • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or propylene glycol.[5][6] Co-solvents can increase the solubility of hydrophobic chemicals by making the water-ethanol mixture less polar than water alone.[7] This can sometimes improve the compound's solubility in the final aqueous solution.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from precipitating.[5]

  • Employ a Solubility Enhancement Technique: If the above methods are insufficient, you will need to employ a more advanced formulation strategy to increase the aqueous solubility of your compound. These are discussed in detail in the FAQs and Experimental Protocols sections.

Problem 2: I am observing inconsistent results in my biological assays with the same batch of my this compound derivative.

Question: What could be the reason for this variability?

Answer: Inconsistent results are often linked to solubility and stability issues.[5] The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time.[5] Additionally, some heterocyclic compounds can be unstable in certain solvents.

Question: How can I improve the reproducibility of my experiments?

Answer:

  • Ensure Complete Dissolution: Always visually inspect your stock solutions to ensure the compound is fully dissolved. Sonication or gentle warming may be necessary.[5]

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time.[5]

  • Consider a Different Solvent: If you suspect instability in DMSO, you could explore other solvents, but always consider their compatibility with your assay.

  • Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or solid dispersions can provide a more stable and consistently soluble form of your compound.[5]

Problem 3: My this compound derivative has poor oral bioavailability in my animal studies, despite showing good in vitro activity.

Question: Could poor solubility be the cause of this discrepancy?

Answer: Yes, poor aqueous solubility is a major reason for low and variable oral bioavailability.[8] For a drug to be absorbed in the gastrointestinal tract, it must first be in a dissolved state.[3] If your compound has low solubility, it may not dissolve sufficiently in the gut to be absorbed into the bloodstream, leading to poor bioavailability.

Question: What strategies can I use to improve the oral bioavailability of my compound?

Answer:

  • Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanonization increases the surface area available for dissolution, which can improve the dissolution rate.[6][9][10]

  • Salt Formation: If your derivative has acidic or basic functional groups, forming a salt can dramatically increase its aqueous solubility.[9]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound can have different solubility profiles.[2][11] Identifying and selecting a more soluble polymorphic form can enhance bioavailability.[6][11]

  • Advanced Formulation Strategies: Techniques such as solid dispersions, cyclodextrin complexation, and lipid-based formulations are powerful tools for significantly improving the solubility and bioavailability of poorly soluble compounds.[6][10][12] These are discussed in more detail in the following sections.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives have low water solubility?

A1: The low water solubility of many this compound derivatives is often due to their chemical structure. The triazole ring itself has some polar character; however, the introduction of lipophilic (fat-loving) substituents, which is common in drug design to enhance target binding, increases the overall hydrophobicity of the molecule. This makes it more difficult for the compound to dissolve in water.[5]

Q2: What are the primary strategies for improving the solubility of poorly soluble this compound derivatives?

A2: The primary strategies can be broadly categorized as follows:

  • Physical Modifications:

    • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[6][13]

    • Polymorph and Co-crystal Screening: Identifying and selecting a more soluble crystalline form of the drug can improve its solubility and dissolution.[2][6] Co-crystals are composed of an active pharmaceutical ingredient (API) and a co-former, and the appropriate choice of co-former can enhance the API's solubility.[6]

  • Chemical Modifications:

    • Salt Formation: For derivatives with ionizable groups, forming a salt is a highly effective way to increase aqueous solubility.[9]

    • Prodrugs: A prodrug is a bioreversible derivative of a parent drug that can improve its solubility.[3]

  • Formulation Strategies:

    • pH Adjustment: For compounds with pH-dependent solubility, adjusting the pH of the formulation can increase the concentration of the more soluble ionized form.[13]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6]

    • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[6][10]

    • Complexation with Cyclodextrins: Encapsulating the hydrophobic triazole derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[5][6][14]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[4][6][12][15]

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve their solubility and absorption.[6][10]

Q3: How do I choose the best solubility enhancement strategy for my specific this compound derivative?

A3: The optimal strategy depends on several factors, including:

  • Physicochemical Properties of Your Compound: This includes its pKa, logP, melting point, and crystalline form.

  • The Desired Application: The requirements for an in vitro assay are different from those for an in vivo animal study or a final drug product.

  • The Stage of Drug Development: Simpler methods may be suitable for early-stage screening, while more advanced formulations are often necessary for later-stage development.

A systematic approach is recommended:

  • Characterize Your Compound: Determine its key physicochemical properties.

  • Start with Simple Methods: Try optimizing solvent systems with co-solvents and adjusting pH.

  • Explore Advanced Formulations: If simple methods are insufficient, investigate cyclodextrin complexation, solid dispersions, or lipid-based formulations.

The following diagram illustrates a general workflow for selecting a solubility enhancement strategy:

solubility_workflow start Poorly Soluble Derivative characterize Characterize Physicochemical Properties (pKa, logP, etc.) start->characterize simple Simple Approaches characterize->simple ph_adjust pH Adjustment simple->ph_adjust cosolvents Co-solvents simple->cosolvents advanced Advanced Formulations cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_dispersion Solid Dispersion advanced->solid_dispersion lipid_based Lipid-Based Formulation advanced->lipid_based evaluate Evaluate Solubility & Stability ph_adjust->evaluate cosolvents->evaluate cyclodextrin->evaluate solid_dispersion->evaluate lipid_based->evaluate evaluate->advanced Does Not Meet Requirements success Successful Formulation evaluate->success Meets Requirements fail Re-evaluate Strategy evaluate->fail Still Unsuccessful fail->characterize

Caption: Workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an inclusion complex of a poorly soluble this compound derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[14][16]

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine the Molar Ratio: The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[17]

  • Prepare the Cyclodextrin Solution: Dissolve the appropriate amount of HP-β-CD in deionized water with gentle stirring.

  • Add the Drug: Slowly add the this compound derivative to the cyclodextrin solution while stirring.

  • Equilibrate the Mixture: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.

  • Freeze the Solution: Freeze the resulting clear solution at a low temperature (e.g., -80 °C).

  • Lyophilize: Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.[5] The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.

The following diagram illustrates the formation of a cyclodextrin inclusion complex:

cyclodextrin_complex cluster_0 1. Components cluster_1 2. Complexation in Water drug Hydrophobic Drug (Triazole Derivative) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Inclusion Complex (Increased Water Solubility) drug_in_cd Drug arrow ->

Caption: Formation of a drug-cyclodextrin inclusion complex.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing a solid dispersion. Solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic carrier, which can significantly enhance the drug's dissolution rate and solubility.[4][12]

Materials:

  • This compound derivative

  • A suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

  • A common solvent that dissolves both the drug and the polymer (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure:

  • Select the Drug-to-Polymer Ratio: This ratio needs to be optimized and can range from 1:1 to 1:10 or higher.

  • Dissolve the Components: Dissolve both the this compound derivative and the polymer in the chosen solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should result in a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverize and Sieve: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterize the Solid Dispersion: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

The following table summarizes some common polymers used in solid dispersions:

PolymerCommon SolventsKey Properties
Polyvinylpyrrolidone (PVP)Ethanol, Water, ChloroformGood solubilizer, inhibits crystallization
Polyethylene Glycol (PEG)Water, Ethanol, DichloromethaneLow melting point, good for melt methods
Hydroxypropyl Methylcellulose (HPMC)Water, EthanolForms stable amorphous dispersions

Conclusion

Overcoming the poor solubility of this compound derivatives is a critical step in harnessing their full therapeutic potential. This technical support guide provides a range of strategies, from simple troubleshooting steps to advanced formulation protocols. By systematically evaluating the physicochemical properties of your compound and applying the appropriate solubility enhancement techniques, you can improve the developability of these promising molecules. Remember that a thorough understanding of the underlying scientific principles is key to selecting and optimizing the most effective approach for your specific research needs.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Triazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 1,2,3-triazole ring. This guide is designed for researchers, medicinal chemists, and materials scientists who leverage the unique properties of the triazole core in their work. The "click" reaction has made 1,4-disubstituted triazoles readily accessible, yet the subsequent selective functionalization of the ring's nitrogen or C-5 carbon position remains a significant challenge requiring careful optimization.[1][2]

This resource provides in-depth, experience-driven answers to common problems encountered in the lab. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Core Principles & Frequently Asked Questions

This section addresses high-level questions about the reactivity and functionalization strategies for the 1,2,3-triazole ring.

Q1: Which position on the 1,2,3-triazole ring is most reactive for functionalization?

The reactivity of the triazole ring is nuanced. The C-5 proton is the most acidic C-H bond on the ring, making it the primary site for deprotonation and subsequent functionalization via C-H activation or lithiation.[1][3] For N-functionalization, the situation is more complex. The 1,2,3-triazole anion is a mixture of N1 and N2 tautomers. Direct alkylation or arylation often leads to mixtures of N1 and N2 isomers, with the N2 isomer sometimes being the kinetic product but the N1 being thermodynamically favored. Steric hindrance around the N1 and N3 positions can be used to favor N2 substitution.[4]

Q2: I need to perform a C-H arylation on the C-5 position. Should I use a copper or palladium catalyst?

Both copper and palladium have been used successfully, but they often operate under different mechanisms and may be suited for different substrates.

  • Palladium-catalyzed C-H arylation is a powerful and common method.[5][6] It typically proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism.[7][8] These reactions often require a phosphine ligand and a carbonate base.[6][7] Palladium catalysis can be quite general, tolerating a range of electronically diverse aryl halides.[1]

  • Copper-catalyzed C-H functionalization is also an option. While often associated with N-arylation, copper can mediate C-H functionalization, sometimes under milder conditions than palladium.

For general C-5 arylation of a 1,4-disubstituted triazole, a palladium(II) acetate/triphenylphosphine system is a robust starting point.[5][6]

Q3: How do I control regioselectivity during N-arylation to favor the N1 vs. N2 isomer?

Controlling N-arylation regioselectivity is a significant challenge. The outcome depends on a delicate balance of sterics, electronics, and reaction conditions.

  • Steric Hindrance: Bulky substituents at the C-4 and C-5 positions can sterically block the N1 and N3 positions, thereby directing arylation to the N2 position.[4]

  • Catalyst/Ligand System: The choice of catalyst and ligand is critical. Copper-diamine catalyst systems have been shown to be effective for the N-arylation of various azoles, including triazoles.[9] More recently, palladium systems with specific ligands have achieved high N2-selectivity (>95%) for arylating even 4-substituted or unsubstituted triazoles.[4]

  • Reaction Conditions: Factors like the base and solvent can influence the tautomeric equilibrium of the triazole anion, thereby affecting the product ratio.

For achieving high N2 selectivity, a palladium-catalyzed approach with a carefully selected ligand is the most promising modern strategy.[4]

Part 2: Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is formatted to address specific experimental failures. For each problem, we diagnose potential causes and provide actionable solutions.

Problem Area 1: Low or No Yield

Q: I'm attempting a palladium-catalyzed C-5 arylation of my 1,4-disubstituted triazole, but I'm only recovering starting material. What went wrong?

This is a common issue that can usually be traced back to one of several key components of the reaction. Let's break it down with a troubleshooting workflow.

start No Product Observed cat_check Is the Catalyst Active? start->cat_check cat_check->cat_check base_check Is the Base Effective? cat_check->base_check Yes run_control Action: Run positive control with a known substrate. cat_check->run_control cat_check->run_control base_check->base_check temp_check Is the Temperature Sufficient? base_check->temp_check Yes screen_bases Action: Screen alternative bases (e.g., Cs2CO3, K3PO4). base_check->screen_bases base_check->screen_bases temp_check->temp_check atmosphere_check Is the Atmosphere Inert? temp_check->atmosphere_check Yes increase_temp Action: Increase temperature incrementally (e.g., 120°C -> 140°C). temp_check->increase_temp temp_check->increase_temp atmosphere_check->atmosphere_check success Reaction Optimized atmosphere_check->success Yes degas Action: Ensure proper degassing (e.g., freeze-pump-thaw). atmosphere_check->degas atmosphere_check->degas

Caption: A logical workflow for troubleshooting a failed C-H arylation reaction.

  • Potential Cause 1: Inactive Catalyst. Palladium(II) acetate can degrade over time, and phosphine ligands can oxidize.

    • Solution: Use freshly opened or properly stored Pd(OAc)₂. Run a positive control reaction with a substrate known to work under your conditions (e.g., a simpler triazole) to verify catalyst activity.

  • Potential Cause 2: Ineffective Base. The choice of base is critical for the deprotonation step. While K₂CO₃ is common, its solubility and basicity might be insufficient for your specific substrate.[6]

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often superior in polar aprotic solvents like DMSO or DMF due to its higher solubility and the positive effect of the cesium cation.[10][11] Potassium phosphate (K₃PO₄) is another excellent alternative.

  • Potential Cause 3: Insufficient Temperature. C-H activation has a significant activation energy barrier.

    • Solution: If using a high-boiling solvent like toluene or DMF, ensure your reaction temperature is adequate, typically in the range of 110-140°C.[6] Microwave heating can sometimes be used to access higher temperatures for short periods and accelerate the reaction.[6]

  • Potential Cause 4: Oxygen Contamination. The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be deactivated through oxidation.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use, for example, by using a freeze-pump-thaw technique or by sparging with inert gas for at least 30 minutes.

Problem Area 2: Poor Regioselectivity in N-Arylation

Q: My copper-catalyzed N-arylation of a 4-phenyl-1,2,3-triazole is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity?

This is a classic challenge. Achieving high regioselectivity requires directing the reaction to one of the two nucleophilic nitrogen atoms.

start Poor N1/N2 Regioselectivity goal What is the Desired Isomer? start->goal n2_path Target: N2-Aryl Isomer goal->n2_path N2 n1_path Target: N1-Aryl Isomer goal->n1_path N1 pd_catalysis Switch to Pd/Ligand System (e.g., Pd(OAc)2/Xantphos) n2_path->pd_catalysis sterics Increase Steric Bulk at C4/C5 Positions n2_path->sterics thermo_control Thermodynamic Control: Higher Temp, Longer Time n1_path->thermo_control

Caption: A decision-making diagram for optimizing N-arylation regioselectivity.

  • For N2-Selectivity (Kinetic Product):

    • Switch to a Palladium System: This is the most effective modern solution. Certain palladium catalysts with bulky phosphine ligands have demonstrated exceptional N2-selectivity.[4] These ligands create a sterically demanding environment around the metal center that favors coordination to the less-hindered N2 position.

    • Rationale: DFT calculations suggest that the high N2-selectivity in these Pd-catalyzed reactions is due to a lower kinetic barrier for the reductive elimination step from the N2-triazolate-Pd complex compared to the N1-complex.[4]

  • For N1-Selectivity (Thermodynamic Product):

    • Employ Thermodynamic Conditions: The N1-substituted isomer is often the more thermodynamically stable product. Running the reaction at a higher temperature for a longer duration may allow for isomerization from the kinetic N2-product to the more stable N1-product, assuming the process is reversible under the reaction conditions.

    • Solvent Choice: The polarity of the solvent can influence the ground state energies of the triazole tautomers and the transition states leading to each product.[12] Experiment with a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF, DMSO) to find conditions that favor the desired isomer.[10][13]

Parameter Optimization Tables

For a systematic approach, screen key parameters. The following tables provide starting points for your optimization.

Table 1: Base and Solvent Screening for C-H Arylation

EntryBase (2.0 equiv.)SolventTemperature (°C)Typical Outcome
1K₂CO₃Toluene120Moderate Yields[6]
2K₂CO₃DMF120Often improved yields
3Cs₂CO₃DMF100-120Good to Excellent Yields[7]
4Cs₂CO₃DMSO100-120Excellent, good for stubborn substrates[10][11]
5K₃PO₄Dioxane110Effective alternative

Table 2: Catalyst and Ligand Selection for N-Arylation

EntryCatalyst (5-10 mol%)Ligand (10-20 mol%)TargetNotes
1CuITMEDA / DMEDAN1/N2Classic Buchwald conditions, moderate selectivity[9]
2CuO NPsNoneN1/N2Ligand-free, but may require higher temps[14]
3Pd(OAc)₂PPh₃N1/N2Can promote N-arylation, selectivity varies
4Pd(OAc)₂Xantphos / Buchwald LigandsN2 Highly recommended for high N2 selectivity [4]

Part 3: Key Protocols & Methodologies

Here we provide detailed, step-by-step protocols for two common and critical functionalization reactions.

Protocol 1: Palladium-Catalyzed C-5 Arylation of a 1,4-Disubstituted-1,2,3-Triazole

This protocol is adapted from established methods for the direct arylation of triazoles.[6]

Materials:

  • 1,4-Disubstituted-1,2,3-triazole (1.0 equiv)

  • Aryl Bromide (2.0-3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)

  • Triphenylphosphine (PPh₃, 10-20 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed DMF or Toluene

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the 1,4-disubstituted-1,2,3-triazole, Cs₂CO₃, Pd(OAc)₂, and PPh₃.

  • Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the aryl bromide via syringe, followed by the anhydrous, degassed solvent (e.g., DMF).

  • Place the sealed reaction vessel in a preheated oil bath at 120-140°C.

  • Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,4,5-trisubstituted-1,2,3-triazole.

Protocol 2: Copper-Catalyzed N-Arylation of a Triazole

This protocol is a general method based on the work of Buchwald and others for N-arylation of azoles.[9]

Materials:

  • 1,2,3-Triazole (1.0 equiv)

  • Aryl Iodide or Aryl Bromide (1.1-1.2 equiv)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Dioxane or Toluene

Procedure:

  • To a flame-dried Schlenk tube, add the triazole, the base (e.g., K₃PO₄), and CuI.

  • Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent, followed by the DMEDA ligand and the aryl halide via syringe.

  • Place the sealed vessel in a preheated oil bath at 80-110°C.

  • Stir the reaction for 12-24 hours until TLC or LC-MS indicates consumption of the starting triazole.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Note that the N1 and N2 isomers may be difficult to separate, requiring careful chromatography.

Part 4: Mechanistic Insights

Understanding the mechanism is key to rational optimization. Below is a simplified catalytic cycle for the Pd-catalyzed C-H arylation.

pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)-X L_n ox_add->pd2_complex cmd Concerted Metalation- Deprotonation (CMD) pd2_complex->cmd + Triazole-H - HX palladacycle Triazole-Pd(II)-Ar L_n (Palladacycle) cmd->palladacycle red_elim Reductive Elimination palladacycle->red_elim red_elim->pd0 (Catalyst Regeneration) product Product red_elim->product

Caption: Key steps in the palladium-catalyzed C-H arylation of a triazole ring.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes the key C-H activation step via a Concerted Metalation-Deprotonation (CMD) pathway, facilitated by the base, to form a palladacycle intermediate.[7][8] Finally, reductive elimination releases the desired 1,4,5-trisubstituted triazole product and regenerates the Pd(0) catalyst.[15] Each step has specific requirements that, if not met, can stall the cycle and lead to reaction failure.

References

Technical Support Center: A Troubleshooting Guide to 1,2,4-Triazole Ring Formation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming and handling this crucial heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions in a direct question-and-answer format. Our aim is to not only provide protocols but to explain the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazole synthesis is resulting in very low yields. What are the common culprits?

Low yields in 1,2,4-triazole synthesis can often be traced back to a few key factors. The Pellizzari reaction, for instance, is notorious for requiring high temperatures and long reaction times, which can lead to decomposition and side product formation.[1][2] Ensuring your starting materials, such as amides and hydrazides, are pure and completely dry is a critical first step.[3] For reactions that are sluggish, consider a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[3] In some cases, microwave-assisted synthesis can be a game-changer, significantly reducing reaction times and improving yields by minimizing exposure to high temperatures.[1][3]

Q2: I'm observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products is a frequent challenge, particularly in syntheses involving unsymmetrical starting materials.

  • Pellizzari Reaction: When using an amide and a hydrazide with different acyl groups, a common side reaction is "acyl interchange" at high temperatures.[3][4] This leads to a mixture of up to three different 1,2,4-triazole products, which can be a purification nightmare.[3] To mitigate this, using the lowest effective temperature is crucial.[3] If the synthesis allows, using symmetrical starting materials (amide and hydrazide with the same acyl group) will yield a single product.[3]

  • Einhorn-Brunner Reaction: This reaction of imides with alkyl hydrazines can produce a mixture of regioisomers.[5][6] The regioselectivity is influenced by the electronic properties of the acyl groups on the imide. The acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole ring.[7]

  • Metal-Catalyzed Reactions: The choice of metal catalyst can dictate the regioselectivity. For example, in the cycloaddition of isocyanides with diazonium salts, copper(II) catalysis tends to yield 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysis favors the formation of 1,3-disubstituted isomers.[8][9]

Q3: How does the stability of the 1,2,4-triazole ring vary, and what factors influence it?

The 1,2,4-triazole ring is generally a stable aromatic system.[10] However, its stability can be influenced by substituents and environmental conditions. The 1H-tautomer is generally more stable than the 4H-tautomer.[11] The thermal stability of substituted 1,2,4-triazoles can vary significantly based on the nature of the substituents.[12][13] Electron-withdrawing or electron-donating groups on the ring can affect its electronic density and, consequently, its reactivity and stability.[14] For instance, certain substituents can make the ring more susceptible to nucleophilic or electrophilic attack.

Q4: I'm struggling with the purification of my 1,2,4-triazole product. What are the best strategies?

Purification can indeed be challenging due to the polar nature of many 1,2,4-triazole derivatives.

  • Chromatography: Standard silica gel chromatography can sometimes lead to poor separation.[15] In such cases, consider using reverse-phase chromatography (C18) or adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent to improve peak shape.[15]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often an effective purification method.[2] For products that "oil out," the presence of impurities might be depressing the melting point.[15] Try re-dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization.[15]

  • Metal Catalyst Removal: If you've used a metal catalyst, such as copper, residual metal can be a persistent impurity.[15] Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can effectively remove metal ions.[15]

  • Salt Formation: For basic 1,2,4-triazoles, forming a salt (e.g., hydrochloride) can facilitate purification by crystallization.

Troubleshooting Specific Synthetic Routes

Pellizzari Reaction

The Pellizzari reaction condenses an amide and an acylhydrazide to form a 1,2,4-triazole.[1]

Problem: Low Yield and Side Product Formation

  • Cause: High reaction temperatures leading to acyl interchange and decomposition.[2][3]

  • Solution:

    • Optimize Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely using TLC.[3]

    • Microwave Synthesis: Employ microwave irradiation to shorten reaction times and potentially improve yields.[1][3]

    • Symmetrical Reactants: If feasible, use an amide and acylhydrazide with identical acyl groups to avoid the formation of isomeric products.[3]

Workflow for Pellizzari Reaction

Amide Amide Mix Amide->Mix Acylhydrazide Acylhydrazide Acylhydrazide->Mix Heat Heat (>200°C) Mix->Heat Reaction Pellizzari Reaction Heat->Reaction Cool Cool to RT Reaction->Cool Purify Purify (Recrystallization) Cool->Purify Product 1,2,4-Triazole Purify->Product

Caption: General workflow for the Pellizzari reaction.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the reaction of an imide with an alkyl hydrazine to yield a 1,2,4-triazole.[5][6]

Problem: Formation of a Mixture of Regioisomers

  • Cause: When using an unsymmetrical imide, the hydrazine can attack either carbonyl group, leading to two possible regioisomers.[5]

  • Solution:

    • Predicting the Major Product: The regioselectivity is often predictable. The acyl group derived from the stronger carboxylic acid tends to end up at the 3-position of the triazole ring.[7]

    • Separation: If a mixture is unavoidable, separation can be attempted by column chromatography or fractional recrystallization.[3] Optimizing the chromatographic conditions (solvent system, stationary phase) is key.[3]

Regioselectivity in Einhorn-Brunner Reaction

UnsymmetricalImide Unsymmetrical Imide Reaction Einhorn-Brunner Reaction (Glacial Acetic Acid, Reflux) UnsymmetricalImide->Reaction Hydrazine Alkyl Hydrazine Hydrazine->Reaction Mixture Mixture of Regioisomers Reaction->Mixture Isomer1 Regioisomer 1 (Major Product) Mixture->Isomer1 Separation Isomer2 Regioisomer 2 (Minor Product) Mixture->Isomer2 Separation

Caption: Formation of regioisomers in the Einhorn-Brunner reaction.

Advanced Topics

Q5: Are there protecting groups available for the 1,2,4-triazole ring?

Yes, protecting the nitrogen atoms of the 1,2,4-triazole ring can be essential in multi-step syntheses to prevent unwanted side reactions. The tetrahydropyranyl (THP) and 1-methoxy-1-methylethyl groups have been successfully used as protecting groups for the triazole ring.[16] The choice of protecting group will depend on the specific reaction conditions and the stability of the group to subsequent synthetic steps.

Q6: How can I confirm the structure and purity of my synthesized 1,2,4-triazole?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the substitution pattern on the triazole ring. The chemical shifts of the ring protons and carbons are characteristic.[17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Can help identify key functional groups present in the molecule.

  • Elemental Analysis: Confirms the percentage composition of elements (C, H, N) in the final product.

Experimental Protocols

Protocol 1: General Procedure for the Pellizzari Reaction (Symmetrical)

Materials:

  • Benzamide (1.0 eq)

  • Benzoylhydrazide (1.0 eq)

  • High-boiling point solvent (e.g., paraffin oil) or neat conditions

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[3]

  • Heat the mixture to a high temperature (typically >200 °C) with stirring.[3]

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol 2: General Procedure for the Einhorn-Brunner Reaction

Materials:

  • Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine, 1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine, 1.1 eq)

  • Glacial acetic acid

Procedure:

  • Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[3]

  • Add the substituted hydrazine to the solution.[3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.[3]

  • Pour the reaction mixture into ice-water to precipitate the product.[3]

  • Collect the solid by vacuum filtration and wash with cold water.[3]

  • Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.[3]

  • Purify the desired regioisomer by column chromatography or recrystallization.[3]

Data Summary Table: Catalyst Systems in 1,2,4-Triazole Synthesis

Catalyst SystemReactantsProductYield (%)Key Advantages
Copper(II)Aryl Diazonium Salts & Isocyanides1,5-Disubstituted 1,2,4-Triazolesup to 79%High yield for 1,5-isomers.[18]
Silver(I)Aryl Diazonium Salts & Isocyanides1,3-Disubstituted 1,2,4-Triazolesup to 88%High yield and selectivity for 1,3-isomers.[18]
Copper(II) AcetateNitriles & Hydroxylamine3,5-Disubstituted 1,2,4-TriazolesModerate to GoodOne-pot synthesis from readily available materials.[8]
Iodine (Metal-free)Hydrazones & Amines1,3,5-Trisubstituted 1,2,4-Triazolesup to 92%Metal-free, simple operating conditions.[8]

References

Technical Support Center: Strategies to Prevent Byproduct Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of triazole synthesis and minimize the formation of unwanted byproducts. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to Triazole Synthesis and Common Challenges

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely due to its stability, dipolar nature, and ability to engage in hydrogen bonding. The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and straightforward.[1][2][3] However, like any chemical transformation, triazole synthesis is not without its potential pitfalls. The formation of byproducts can complicate purification, reduce yields, and lead to misleading biological data.

This guide will focus on the most common methods for 1,2,3-triazole synthesis: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazoles, and the Dimroth rearrangement, a potential isomerization pathway.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is giving me a mixture of 1,4- and 1,5-regioisomers. I thought it was specific for the 1,4-isomer?

A1: The copper(I)-catalyzed reaction is indeed highly regioselective for the 1,4-isomer.[4] If you are observing a mixture, it's possible that a competing thermal Huisgen 1,3-dipolar cycloaddition is occurring, which is non-regioselective and can produce both isomers.[1][4] This is more likely if your reaction is being run at elevated temperatures. To favor the 1,4-isomer, ensure your reaction is running under proper catalytic conditions at or near room temperature. If you desire the 1,5-isomer, a ruthenium catalyst is the appropriate choice.[5][6]

Q2: I see a byproduct with a mass corresponding to the homocoupling of my alkyne. What is it and how can I prevent it?

A2: This byproduct is likely the result of Glaser coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper ions in the presence of oxygen.[7] To prevent this, it is crucial to maintain a reducing environment to keep the copper in its active Cu(I) state and to minimize the presence of oxygen. This can be achieved by:

  • Thoroughly degassing your solvents and reaction mixture. [8]

  • Using a sufficient excess of a reducing agent, such as sodium ascorbate. [1][4]

  • Employing a stabilizing ligand for the copper(I) catalyst.

Q3: My azide starting material seems to be degrading during the reaction, and I'm seeing a byproduct with the mass of the corresponding amine. What's happening?

A3: This is likely due to the Staudinger reduction of the azide to an amine.[5][9][10][11] This side reaction is particularly prevalent if you are using a phosphine-based ligand or reducing agent. The phosphine reacts with the azide to form an iminophosphorane, which is then hydrolyzed to the amine.[1][9] To avoid this, use a non-phosphine-based reducing agent like sodium ascorbate.

Q4: Can I use internal alkynes in a CuAAC reaction?

A4: Generally, the CuAAC reaction is limited to terminal alkynes because the mechanism involves the formation of a copper acetylide intermediate.[5][9] For the synthesis of fully substituted triazoles from internal alkynes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[6][12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during triazole synthesis.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by atmospheric oxygen.[8]Ensure an active Cu(I) source: If starting with a Cu(II) salt (e.g., CuSO₄), use a fresh solution of a reducing agent like sodium ascorbate.[1][4] Degas all solutions: Thoroughly degas solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method to remove dissolved oxygen.[8][13] Use a stabilizing ligand: Ligands like TBTA or THPTA can protect the Cu(I) from oxidation and improve catalytic turnover.[14]
Poor Substrate Solubility: One or both of your starting materials may not be fully dissolved in the chosen solvent system.Optimize the solvent system: A common and effective solvent system for CuAAC is a 1:1 mixture of t-butanol and water.[15] For less polar substrates, co-solvents like DMSO or DMF can be used. Sonication can also aid in dissolution.
Steric Hindrance: Bulky substituents on the azide or alkyne can slow down the reaction rate.[16]Increase reaction time and/or temperature: For sterically hindered substrates, prolonged reaction times (24-48 hours) or gentle heating (40-60 °C) may be necessary. Choose a more effective ligand: Certain ligands are better suited for hindered substrates.[1]
Formation of Multiple Products (Complex TLC/LC-MS) Glaser Coupling (Alkyne Homodimer): Presence of oxygen leading to oxidative coupling of the alkyne.[7]Improve degassing: Ensure all solutions are rigorously deoxygenated. Increase the amount of reducing agent: A higher concentration of sodium ascorbate will help maintain a reducing environment.
Staudinger Reduction (Azide to Amine): Use of phosphine-based reagents.[9][11]Avoid phosphines: Use sodium ascorbate as the reducing agent instead of phosphines like TCEP.
Unwanted Regioisomer: A competing thermal reaction or incorrect catalyst choice.For 1,4-isomer: Ensure the reaction is catalyzed by Cu(I) and run at a mild temperature (e.g., room temperature) to disfavor the thermal pathway. For 1,5-isomer: Use a ruthenium-based catalyst (RuAAC).[5][6]
Dimroth Rearrangement: Isomerization of the triazole ring, especially if the product has an amino group at the 5-position or is subjected to acidic or basic conditions during workup.[10][17][18]Control pH during workup: Maintain neutral conditions during extraction and purification. The rearrangement can be favored by both acid and base.[10]
Sluggish or Stalled Reaction Insufficiently Active Catalyst: The copper source may not be efficiently reduced to Cu(I), or the ligand may be inhibiting the reaction.Freshly prepare sodium ascorbate solution: Sodium ascorbate solutions can degrade over time.[8] Optimize ligand-to-copper ratio: While ligands are generally beneficial, an excess can sometimes inhibit the reaction by fully coordinating to the copper and blocking substrate binding.[19] A 1:1 to 5:1 ligand-to-copper ratio is a good starting point.[20]
Inhibitors in the Reaction Mixture: Certain functional groups (e.g., thiols) can coordinate strongly to the copper catalyst and inhibit its activity.Use a higher catalyst loading: Increasing the amount of copper and ligand can sometimes overcome the effects of inhibitors. Protect interfering functional groups: If possible, protect reactive functional groups prior to the cycloaddition.

Visualizing the Troubleshooting Workflow

G start Low or No Yield in Triazole Synthesis check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Soluble? check_catalyst->check_reagents Yes inactive_catalyst Solution: Use fresh reducing agent (NaAscorbate), thoroughly degas solvents, use a stabilizing ligand (e.g., THPTA). check_catalyst->inactive_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes impure_reagents Solution: Purify starting materials. Ensure substrates are fully dissolved (optimize solvent, sonicate). check_reagents->impure_reagents No non_optimal_conditions Solution: For hindered substrates, increase reaction time/temperature. Optimize ligand:copper ratio. check_conditions->non_optimal_conditions No success Reaction Should Proceed check_conditions->success Yes

Caption: A troubleshooting workflow for low yield in triazole synthesis.

Key Byproduct Formation Mechanisms and Prevention Strategies

A deep understanding of how byproducts form is crucial for their prevention. Below are the mechanisms of common side reactions and targeted strategies to mitigate them.

Oxidative Homocoupling (Glaser Coupling)

This is one of the most common side reactions in CuAAC, leading to the formation of a diyne from the terminal alkyne starting material.

Mechanism:

G cluster_0 Glaser Coupling Mechanism alkyne1 R-C≡CH cu_I Cu(I) alkyne1->cu_I Forms Copper Acetylide alkyne2 R-C≡CH diyne R-C≡C-C≡C-R alkyne2->diyne cu_II Cu(II) cu_I->cu_II Oxidation cu_II->alkyne2 Promotes Coupling oxygen O2

Caption: Simplified mechanism of Glaser coupling.

Prevention Strategy:

The key to preventing Glaser coupling is to maintain the copper catalyst in the +1 oxidation state and to remove oxygen, the oxidizing agent.

  • Use of Sodium Ascorbate: Sodium ascorbate is a mild reducing agent that readily reduces Cu(II) to the catalytically active Cu(I).[4] It also acts as an oxygen scavenger, further protecting the reaction from oxidation.

  • Degassing: Rigorous degassing of all solvents and the reaction mixture prior to the addition of the copper catalyst is essential. Common methods include bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique for more sensitive reactions.

Staudinger Reduction of Azides

This side reaction leads to the undesired conversion of the azide starting material to the corresponding amine.

Mechanism:

G cluster_1 Staudinger Reduction Mechanism azide R-N3 iminophosphorane R-N=PR'3 azide->iminophosphorane + R'3P, - N2 phosphine R'3P amine R-NH2 iminophosphorane->amine Hydrolysis phosphine_oxide R'3P=O iminophosphorane->phosphine_oxide Hydrolysis water H2O

References

assessing the stability of 5-methyl-1H-1,2,4-triazol-3-ol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-methyl-1H-1,2,4-triazol-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability-related challenges encountered during experimentation. Our approach is to explain the causality behind experimental observations and provide robust, self-validating protocols.

Introduction: Understanding the Core Structure

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring. Generally, the 1,2,4-triazole ring system is aromatic and known for its high degree of stability under many conditions, a property that makes its derivatives valuable in medicinal and agricultural chemistry.[1][2] However, the substituents on the ring critically influence its susceptibility to degradation.

A key feature of this molecule is the hydroxyl group at the 3-position, which exists in a tautomeric equilibrium with its lactam form, 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The lactam form is typically more stable and dictates much of the molecule's chemical behavior. Understanding this equilibrium is fundamental to assessing its stability.

tautomers cluster_0 This compound (Lactim Form) cluster_1 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Lactam Form) mol1 mol2 mol1->mol2 Tautomeric Equilibrium degradation_pathway parent This compound intermediate Oxidized Intermediates (e.g., Hydroxylated species) parent->intermediate Oxidation ros Reactive Oxygen Species (e.g., •OH, H₂O₂) ros->intermediate ring_opening Triazole Ring Opening intermediate->ring_opening Instability products Small Degradants (e.g., Semicarbazide, Urea derivatives) ring_opening->products Fragmentation workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare stock solution of compound control Take Time-Zero (T0) Control Sample prep->control acid Acid (HCl) base Base (NaOH) oxid Oxidative (H₂O₂) therm Thermal (Heat) photo Photolytic (Light) quench Quench/Neutralize (if applicable) acid->quench base->quench hplc Analyze all samples by HPLC oxid->hplc therm->hplc photo->hplc quench->hplc compare Compare stressed samples to T0 control hplc->compare identify Characterize significant degradants (LC-MS) compare->identify

References

Technical Support Center: Refinement of Analytical Methods for Isomeric Purity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges in determining the isomeric purity of triazole derivatives. The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as different isomers can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Regulatory bodies, such as the FDA, mandate the characterization and quantification of each isomer in a drug substance.[3][4]

This guide provides practical, in-depth solutions to common issues encountered during method development and routine analysis. It is designed for researchers, analytical scientists, and drug development professionals seeking to refine their methods and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the isomeric purity of triazole derivatives?

The most prevalent and powerful technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[5] This method directly separates enantiomers and diastereomers. Other relevant techniques include Gas Chromatography (GC) with a chiral column, particularly for volatile triazoles, and Capillary Electrophoresis (CE), which offers high efficiency and low sample consumption.[4][6][7]

Q2: How do I select the right chiral stationary phase (CSP) for my triazole compound?

Polysaccharide-based CSPs are the most successful for separating a wide range of chiral triazoles.[8] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points for screening.[9][10]

  • The choice between coated and immobilized phases is crucial. Immobilized CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases to be used during method development, which can be essential for optimizing selectivity.

Q3: Why is my resolution different when I switch from methanol to acetonitrile in my reversed-phase method?

The choice of organic modifier significantly impacts chiral recognition. Methanol and acetonitrile have different properties (protic vs. aprotic) and interact differently with both the analyte and the CSP. These interactions, which include hydrogen bonding, dipole-dipole, and π-π interactions, are fundamental to the separation mechanism.[11][12] It is not uncommon to observe significant changes in selectivity (α) and even a reversal in elution order when switching between these solvents.[9][13]

Q4: What does "method validation" entail for an isomeric purity assay, and why is it critical?

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[14][15] For an isomeric purity method, this is mandated by regulatory guidelines like the ICH Q2(R2).[16] The goal is to prove that the method can reliably quantify the minor isomeric impurity in the presence of the major isomer. Key validation parameters include:

  • Specificity: The ability to assess the target isomer unequivocally in the presence of other components.

  • Limit of Quantitation (LOQ): The lowest amount of the isomeric impurity that can be quantitatively determined with suitable precision and accuracy.[17]

  • Accuracy & Precision: Ensuring the measured values are close to the true value and are reproducible.

  • Linearity: Demonstrating a proportional relationship between the concentration and the analytical signal over a defined range.[18]

Troubleshooting Guides

Guide 1: Poor Resolution (Rs < 1.5) Between Isomers

Symptom: Your chromatogram shows co-eluting or partially merged peaks for the target isomers, making accurate quantification impossible.

Potential Causes & Suggested Solutions:

  • Suboptimal Mobile Phase Composition: The polarity and specific solvent interactions are critical for chiral recognition.

    • Solution (Normal Phase - NP): Systematically vary the ratio of your non-polar solvent (e.g., n-hexane) to your polar modifier (e.g., isopropanol, ethanol).[11] Start with a low percentage of alcohol (e.g., 5-10%) and gradually increase it. Lower alcohol content generally increases retention and can improve resolution, though analysis times will be longer.

    • Solution (Reversed-Phase - RP): Adjust the ratio of aqueous buffer to organic modifier (acetonitrile or methanol).[19] Sometimes, switching from acetonitrile to methanol (or vice-versa) can dramatically alter selectivity.[12][20]

    • Solution (Modifiers): For basic triazole compounds, adding a small amount (0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase can improve peak shape and sometimes resolution by masking active sites on the silica support.[21]

  • Inappropriate Column Temperature: Chiral separations are often thermodynamically driven, making them sensitive to temperature changes.[22]

    • Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lowering the temperature often increases the strength of the interactions between the analyte and the CSP, which can lead to better resolution for separations that are enthalpy-driven.[10][23] A Van't Hoff plot (ln(α) vs 1/T) can be used to understand the thermodynamic driving forces of the separation.[22][23]

  • Incorrect Flow Rate: High flow rates can reduce the time available for differential interactions, leading to peak broadening and loss of resolution.

    • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the residence time of the analyte on the column, often resulting in sharper peaks and improved resolution.

Troubleshooting Workflow: Improving Poor Isomeric Resolution

This decision tree illustrates a systematic approach to optimizing a challenging chiral separation.

G start Start: Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., polysaccharide-based) start->check_csp optimize_mp Optimize Mobile Phase (Solvent Ratio & Type) check_csp->optimize_mp Yes screen_csp Screen Different CSPs (e.g., Amylose vs. Cellulose) check_csp->screen_csp No/Unsure optimize_temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) optimize_mp->optimize_temp optimize_flow Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) optimize_temp->optimize_flow end_good Success: Resolution Achieved (Rs >= 1.5) optimize_flow->end_good screen_csp->optimize_mp

Caption: A systematic workflow for troubleshooting and refining poor isomeric resolution in HPLC.

Guide 2: Peak Tailing and Asymmetry

Symptom: Peaks exhibit significant tailing (asymmetry factor > 1.2), which compromises integration accuracy and resolution.

Potential Causes & Suggested Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and residual silanols on the stationary phase can cause tailing.

    • Solution: Add a competitive modifier to the mobile phase. For basic analytes, a small amount of a basic modifier (e.g., 0.1% DEA) is effective. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) can be used.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts to find the optimal mass load for your column.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.

Experimental Protocols & Data

Data Table 1: Recommended Starting Conditions for Chiral HPLC Method Screening

This table provides rational starting points for developing a chiral separation method for novel triazole derivatives.

ParameterNormal Phase (NP)Reversed-Phase (RP)
CSP Column Amylose or Cellulose-based (e.g., Chiralpak® AD/OD, Lux® Amylose-1/Cellulose-1)Immobilized Amylose or Cellulose-based (e.g., Chiralpak® IA/IB/IG, Lux® i-Amylose-1/i-Cellulose-5)
Mobile Phase A n-Hexane or HeptaneWater or Aqueous Buffer (e.g., 10mM Ammonium Bicarbonate)[21]
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Acetonitrile (ACN) or Methanol (MeOH)[19]
Gradient/Isocratic Isocratic: Start with 90:10 (A:B)Isocratic: Start with 50:50 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Modifier 0.1% DEA for basic analytes0.1% Formic Acid or Acetic Acid for acidic analytes
Protocol 1: A Systematic Approach to Chiral HPLC Method Development

This protocol outlines a logical progression for efficiently developing a robust chiral separation method.

Objective: To achieve baseline separation (Rs ≥ 1.5) for all isomers of the target triazole derivative.

  • CSP and Mode Selection: a. Based on the analyte's properties, select two to four polysaccharide-based CSPs for initial screening (e.g., one amylose-based and one cellulose-based). b. Choose the chromatographic mode. If the analyte is soluble in non-polar solvents, start with Normal Phase (NP) as it often provides better selectivity. If the analyte is more polar, use Reversed-Phase (RP) with an immobilized CSP.

  • Initial Screening: a. Prepare the mobile phases as described in Data Table 1 . b. Equilibrate the first column with the starting mobile phase for at least 30 minutes. c. Inject a standard containing all relevant isomers. d. Run the analysis and evaluate the chromatogram for any signs of separation. e. Repeat for each selected column.

  • Mobile Phase Optimization: a. Select the column that showed the best initial selectivity. b. Systematically vary the mobile phase composition. In NP, adjust the alcohol percentage in 5% increments (e.g., 10%, 15%, 20%). In RP, adjust the organic modifier percentage in 10% increments (e.g., 50%, 60%, 70%). c. If peak shape is poor, add an appropriate modifier (acidic or basic) at a low concentration (0.1%).

  • Temperature Optimization: a. Once a promising mobile phase is identified, investigate the effect of temperature. b. Run the separation at a lower (e.g., 15°C) and higher (e.g., 40°C) temperature to see the impact on resolution. Lower temperatures often enhance resolution.[10]

  • Final Refinement: a. Fine-tune the mobile phase composition and flow rate to achieve the desired resolution and an acceptable run time. b. Once the final method is established, confirm its performance by running a system suitability test.

Chiral Method Development Strategy

G start Define Analyte Properties (Structure, Solubility, pKa) select_csp Select 2-4 CSPs for Screening (Amylose & Cellulose based) start->select_csp select_mode Select Mode (NP, RP, Polar Organic) Based on Solubility start->select_mode screen Initial Screening Runs (Isocratic Mobile Phases) select_csp->screen select_mode->screen evaluate Evaluate Selectivity (α) Any Separation? screen->evaluate evaluate->select_csp No, Try New CSPs optimize_mp Optimize Mobile Phase (Solvent Ratio, Modifier) evaluate->optimize_mp Yes optimize_thermo Optimize Temperature & Flow Rate optimize_mp->optimize_thermo validate Perform Method Validation (ICH Guidelines) optimize_thermo->validate

Caption: A comprehensive strategy for developing a robust chiral analytical method from start to finish.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 5-Methyl-1H-1,2,4-Triazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Triazole Scaffolds in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3] Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged scaffold for designing novel therapeutic agents.[4] Derivatives of 1,2,4-triazole have demonstrated a vast array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][4][5] Within this diverse chemical family, 5-methyl-1H-1,2,4-triazol-3-ol derivatives are emerging as a particularly promising subclass. Their specific substitution pattern offers a unique three-dimensional structure that can be exploited for targeted drug design.

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for validating the biological activity of these novel derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to candidate selection. We will objectively compare the performance of these novel compounds with established alternatives, supported by illustrative experimental data and detailed methodologies.

The Comparative Landscape: Benchmarking Against Established Agents

To establish the therapeutic potential of novel this compound derivatives, a direct comparison with current standards of care is essential. For the purpose of this guide, we will focus on the context of oncology, where many triazole derivatives have shown promise.[4] Letrozole and Anastrozole, both non-steroidal aromatase inhibitors containing a 1,2,4-triazole moiety, serve as excellent benchmarks for comparison in the context of hormone-receptor-positive breast cancer.

The primary hypothesis for our novel derivatives is that their unique structure may lead to improved selectivity, a different mechanism of action, or efficacy in drug-resistant models. The validation process is designed to systematically test this hypothesis.

A Phased Approach to Biological Validation

The validation of a novel compound is a multi-stage process, beginning with broad in vitro screening and progressing to more complex in vivo models for the most promising candidates. This phased approach is critical for making go/no-go decisions in a resource-efficient manner.[6][7]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Primary_Screening Primary Screening (e.g., Cytotoxicity Assays) Secondary_Screening Secondary Screening (Target-Based Assays) Primary_Screening->Secondary_Screening Active Compounds Selectivity_Profiling Selectivity Profiling (Normal vs. Cancer Cells) Secondary_Screening->Selectivity_Profiling Animal_Models Animal Models of Disease (e.g., Xenografts) Selectivity_Profiling->Animal_Models Promising Lead Candidate PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD_Studies Toxicity_Studies Preliminary Toxicity PK_PD_Studies->Toxicity_Studies

Caption: High-level workflow for validating novel drug candidates.

Part 1: In Vitro Evaluation - Establishing a Biological Footprint

The initial phase of validation focuses on cell-based assays to determine the biological activity and potential mechanism of action of the novel derivatives.

Primary Screening: Cytotoxicity Assays

The first critical step is to assess the general cytotoxicity of the compounds against relevant cancer cell lines. This provides a broad measure of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used for this purpose.[8][9][10] They measure the metabolic activity of cells, which serves as an indicator of cell viability.[8] The principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives and a reference compound (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and wells with vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)Selectivity Index (SI) for MCF-7
Novel Derivative 1 8.512.3>100>11.8
Novel Derivative 2 15.225.8>100>6.6
Doxorubicin 0.50.82.14.2

The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Secondary Screening: Target-Based Assays

Compounds that demonstrate potent and selective cytotoxicity are then advanced to target-based assays to elucidate their mechanism of action.[11] Many anticancer drugs function by inhibiting specific enzymes, such as kinases or polymerases, that are crucial for cancer cell proliferation and survival.[12][13]

Assuming our novel derivatives are designed to inhibit a specific enzyme, an enzyme inhibition assay is the next logical step. This type of assay directly measures the effect of a compound on the activity of a purified enzyme.[12]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Novel Triazole Derivative Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer with the optimal pH for the target enzyme. Prepare solutions of the purified enzyme, its substrate, and any necessary cofactors.[12]

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the novel derivatives or a known inhibitor. Allow for a short pre-incubation period (e.g., 15 minutes) to permit binding.[12]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.[12]

  • Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer. The method of detection will depend on the specific enzyme and substrate.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Data Presentation: Comparative Enzyme Inhibition

CompoundTarget Enzyme IC50 (nM)
Novel Derivative 1 50
Novel Derivative 2 250
Known Inhibitor 25

Part 2: In Vivo Evaluation - Assessing Therapeutic Potential in a Living System

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex environment of a living organism.[14] Therefore, promising candidates must be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and safety.[14][15][16][17] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used preclinical model for evaluating anticancer agents.[15]

G Start Day 0: Implant Tumor Cells Tumor_Growth Allow Tumors to Establish (e.g., 100 mm³) Start->Tumor_Growth Randomization Day 10: Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Day 11-30: Administer Treatment Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Day 31: Euthanize and Analyze Tumors Monitoring->Endpoint

Caption: Workflow for a comparative in vivo xenograft study.

Experimental Design: In Vivo Xenograft Study

  • Model System: Nude mice are subcutaneously injected with a human cancer cell line (e.g., MCF-7).

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into several groups:

    • Vehicle Control

    • Positive Control (a standard-of-care drug)

    • Novel Derivative 1 (at one or more dose levels)

    • Novel Derivative 2 (at one or more dose levels)

  • Dosing and Monitoring: The compounds are administered according to a predetermined schedule (e.g., daily, twice weekly). Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Key efficacy endpoints include tumor growth inhibition (TGI) and potential tumor regression.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for validating the biological activity of novel this compound derivatives, using oncology as a therapeutic framework. The phased approach, from broad in vitro cytotoxicity screening to specific in vivo efficacy studies, ensures that only the most promising candidates are advanced, thereby optimizing resources and increasing the probability of success. The emphasis on direct comparison with established alternatives provides a clear context for evaluating the potential advantages of these novel compounds.

The data generated through this validation cascade will form the basis for lead optimization, further mechanistic studies, and ultimately, the selection of a candidate for clinical development. The versatility of the 1,2,4-triazole scaffold suggests that this validation framework can be readily adapted to other therapeutic areas, such as infectious diseases or inflammatory disorders, by selecting the appropriate cell lines, molecular targets, and in vivo models. The continued exploration of these promising derivatives holds significant potential for the discovery of next-generation therapeutics.

References

The Evolving Landscape of 5-Methyl-1H-1,2,4-triazol-3-ol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Within this privileged heterocyclic family, 5-methyl-1H-1,2,4-triazol-3-ol and its analogs represent a promising class of compounds with a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, synthesizing data from key studies to offer researchers and drug development professionals a comprehensive overview of the field. We will delve into the critical role of structural modifications on biological efficacy, supported by experimental data and mechanistic insights.

The Core Scaffold: Understanding the this compound Moiety

The this compound core, and its tautomeric equivalent 5-methyl-1,2,4-triazolidin-3-one, possesses a unique arrangement of hydrogen bond donors and acceptors, as well as a lipophilic methyl group. This combination of features allows for diverse interactions with biological targets. Often, the hydroxyl group at the C-3 position is substituted with a thiol group (1,2,4-triazole-3-thione) to enhance biological activity, a common bioisosteric replacement in drug design.[7][8] The thiol group can act as a key coordinating agent for metal ions in enzymes or participate in hydrogen bonding and other non-covalent interactions.

A comparative analysis of 5-methyl-1,2,4-triazole-3,4-diamine and its structural analogs highlights the profound impact of substituent placement on the triazole ring on the compound's physicochemical properties, reactivity, and biological activity.[9] The presence of a C-amino group at position 3 and an N-amino group at position 4 in 5-methyl-1,2,4-triazole-3,4-diamine creates distinct electronic and hydrogen-bonding characteristics compared to isomers with two C-amino groups.[9]

Structure-Activity Relationship (SAR) Insights Across Therapeutic Areas

The biological activity of this compound analogs can be finely tuned by strategic modifications at various positions of the triazole ring, primarily at the N-1, N-4, and C-3 (via the hydroxyl/thiol group) positions.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial and antifungal agents.[1][10] SAR studies have revealed several key determinants of activity:

  • Substitution at the N-4 Position: The introduction of substituted aromatic or heteroaromatic rings at the N-4 position is a common strategy to enhance antimicrobial potency. For instance, the presence of a phenyl ring at the N-4 position of the triazole showed higher activity compared to alkyl and alkene groups in a series of 1,2,4-triazole-3-thiones.[1]

  • Schiff and Mannich Bases: Conversion of the N-4 amino group into Schiff bases or Mannich bases has been shown to modulate antibacterial activity. Studies on isatin derivatives of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione indicated that Schiff bases generally exhibited better antibacterial activity than the corresponding Mannich bases.[1]

  • Substituents on Appended Rings: The nature and position of substituents on aromatic rings attached to the triazole core play a crucial role. Electron-withdrawing groups like chloro and bromo groups at the C-5 position of an isatin moiety linked to the triazole resulted in broad-spectrum antibacterial activity.[1] Similarly, a 4-nitro substituent on a phenyl ring has been shown to pronounce activity against P. aeruginosa.[1] Conversely, electron-donating groups such as -OH and -OCH3 can also enhance antimicrobial and antitumor activity.[7]

Table 1: Comparative Antimicrobial Activity of 1,2,4-Triazole Analogs

Compound/Analog TypeModificationTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Schiff bases of isatin derivativesChloro/Bromo at C-5 of isatinS. aureus, B. subtilis, P. aeruginosa, E. coliInhibition zone: 20–27 mm (comparable to ciprofloxacin)[1]
4-Amino-1,2,4-triazole derivatives4-trichloromethyl on phenyl at C-3E. coli, B. subtilis, P. aeruginosa, P. fluoroscensMIC = 5 µg/mL (equivalent to ceftriaxone)[1]
Clinafloxacin-triazole hybridsVarious 1,2,4-triazole moietiesGram-positive and Gram-negative bacteriaMIC: 0.25 to 32 µg/mL[1]
1,2,4-triazole-3-thionesPhenylpiperazine moietyS. aureus, B. subtilis, P. aeruginosa, P. mirabilisHigh activity, but less than norfloxacin[1]
Anti-inflammatory Activity

1,2,4-triazole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

  • COX-2 Selectivity: Strategic modifications can lead to selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects. For instance, a series of Schiff bases bearing a 1,2,4-triazole ring yielded a potent and selective COX-2 inhibitor with an IC50 value of 1.76 µM for COX-2, compared to 117.8 µM for COX-1.[4]

  • Hybrid Molecules: The design of hybrid molecules incorporating the 1,2,4-triazole scaffold with other pharmacophores has proven effective. A 1,2,4-triazole-pyrazole hybrid, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol, displayed a high COX-2 selectivity index and demonstrated significant in vivo anti-inflammatory activity.[4]

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is an active area of research, with several analogs showing promising cytotoxicity against various cancer cell lines.[5][6]

  • Enzyme Inhibition: A key mechanism of action is the inhibition of enzymes crucial for cancer cell proliferation, such as aromatase and epidermal growth factor receptor (EGFR) tyrosine kinase.[6][11]

  • Oxidative Phosphorylation (OXPHOS) Inhibition: A series of novel 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives were synthesized and evaluated as OXPHOS inhibitors. The optimal compound exhibited an IC50 value of 0.0123 µM on PC9 non-small cell lung cancer cells. Mechanistic studies revealed that this compound binds to respiratory chain complex I, leading to increased cellular ROS and DNA damage in tumor cells.

Workflow for the Evaluation of Anticancer Activity

G cluster_synthesis Synthesis of Analogs cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis of this compound analogs cell_lines Screening against cancer cell lines (e.g., PC9, Bxpc-3) synthesis->cell_lines Characterized compounds ic50 Determination of IC50 values cell_lines->ic50 Dose-response curves enzyme_assay Enzyme inhibition assays (e.g., OXPHOS complex I) ic50->enzyme_assay Potent compounds ros_dna Measurement of cellular ROS and DNA damage enzyme_assay->ros_dna Confirmation of target engagement xenograft Xenograft mouse models ros_dna->xenograft Lead candidate tgi Tumor Growth Inhibition (TGI) assessment xenograft->tgi Efficacy evaluation

Caption: Workflow for anticancer evaluation of this compound analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of 1,2,4-triazole analogs.

General Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiones

A common route for the synthesis of the 1,2,4-triazole-3-thione core involves the cyclization of thiocarbohydrazide or thiosemicarbazide derivatives.

Step-by-step methodology:

  • Preparation of Thiosemicarbazide: A substituted carboxylic acid is reacted with thiosemicarbazide in a suitable solvent, often with a condensing agent like phosphorus oxychloride, to form the corresponding acylthiosemicarbazide.

  • Cyclization: The acylthiosemicarbazide is then cyclized by heating in an alkaline medium, such as aqueous sodium hydroxide or potassium hydroxide.

  • Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-amino-5-substituted-1,2,4-triazole-3-thione.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This method is widely used to screen for the antibacterial activity of new compounds.

Step-by-step methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a McFarland turbidity standard (typically 0.5).

  • Seeding of Agar Plates: The surface of sterile Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Future Directions and Conclusion

The this compound scaffold and its analogs continue to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Rational Design: Employing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective analogs.[12]

  • Exploration of Novel Targets: Investigating the activity of these compounds against a broader range of biological targets, including emerging drug targets.

  • Combination Therapies: Evaluating the potential of these analogs in combination with existing drugs to overcome resistance and enhance therapeutic efficacy.

References

A Comparative Efficacy Analysis of 5-Methyl-1H-1,2,4-triazol-3-ol Derivatives and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of the therapeutic efficacy of novel 5-methyl-1H-1,2,4-triazol-3-ol derivatives against established standard drugs in the fields of epilepsy, inflammation, and microbial infections. The content herein is curated for researchers, scientists, and professionals in drug development, providing objective analysis supported by experimental data to facilitate informed decisions in advancing new chemical entities.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This guide focuses specifically on derivatives of this compound, a subset of the 1,2,4-triazole family, and evaluates their performance against current standard-of-care medications. Our analysis is grounded in preclinical data, highlighting the structure-activity relationships that underpin the therapeutic potential of these emerging compounds.

I. Anticonvulsant Efficacy: A Challenge to Conventional Antiepileptic Drugs

Epilepsy, a neurological disorder affecting millions globally, is primarily managed through antiepileptic drugs (AEDs). However, a significant portion of patients suffer from refractory epilepsy or experience debilitating side effects from current treatments.[2] This unmet medical need drives the search for novel anticonvulsants with improved efficacy and safety profiles. Derivatives of 1,2,4-triazole have emerged as a promising class of compounds in this area.[3]

Comparative In Vivo Efficacy

The primary preclinical screening for anticonvulsant drugs involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The MES test is an indicator of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test identifies compounds that can raise the seizure threshold, suggesting efficacy against absence seizures.

Several studies have demonstrated that 1,2,4-triazole derivatives exhibit potent anticonvulsant activity in these models, often comparable or superior to standard drugs such as Carbamazepine and Phenytoin.[4] For instance, certain 4,5-disubstituted-1,2,4-triazole-3-thiones have shown potent, long-lasting effects in the MES test.[5]

Compound ClassTest ModelED50 (mg/kg)Standard DrugED50 (mg/kg)Protective Index (PI)Reference
4-(4-alkoxyphenyl)-1H-1,2,4-triazol-5(4H)-onesMES25.5Carbamazepine->48.8[4]
5-hexyl-[6][7][8]triazolo[4,3-a]quinoxalin-4(5H)-one (5d)MES27.39Carbamazepine-24.99[9][10]
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n)MES25.5Carbamazepine->48.8[11]
N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide (6l)MES9.1Carbamazepine11.4-[12]
5-substituted 1-H-tetrazoles (2k)MES9.6--19.7[13]
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (4g)MES23.7Carbamazepine/Valproate-12.0[14]
4-Phenyl-[6][7][8]triazolo[4,3-a]quinazolin-5(4H)-one (6o)MES<100-->25.5[15]

ED50: 50% effective dose; PI: Protective Index (TD50/ED50), a measure of the drug's safety margin.

Mechanism of Action: A Multi-pronged Approach

The anticonvulsant activity of 1,2,4-triazole derivatives is believed to be multifactorial. Some derivatives are thought to act similarly to established drugs like phenytoin and carbamazepine by blocking voltage-gated sodium channels (VGSCs).[4] Additionally, modulation of the GABAergic system, a key inhibitory pathway in the central nervous system, is another proposed mechanism.[14] Certain compounds have been shown to increase the brain's content of γ-aminobutyric acid (GABA).[14]

Anticonvulsant_Mechanism cluster_triazole This compound Derivative cluster_targets Neuronal Targets cluster_effects Cellular Effects Triazole Triazole Derivative VGSC Voltage-Gated Sodium Channels Triazole->VGSC Blockade GABA_R GABAA Receptor Triazole->GABA_R Modulation GABA_T GABA Transaminase Triazole->GABA_T Inhibition ReducedExcitability Reduced Neuronal Excitability VGSC->ReducedExcitability IncreasedInhibition Increased GABAergic Inhibition GABA_R->IncreasedInhibition GABA_T->IncreasedInhibition Seizure Seizure Suppression ReducedExcitability->Seizure IncreasedInhibition->Seizure

Caption: Proposed anticonvulsant mechanisms of 1,2,4-triazole derivatives.

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Compound Administration: Test compounds and the standard drug (e.g., Carbamazepine) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a specific pre-treatment time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the hind limb tonic extension phase of the seizure.

  • Endpoint: The ability of the test compound to abolish the hind limb tonic extension is considered the endpoint of protection. The ED50 is calculated using probit analysis.

  • Neurotoxicity: The rotarod test is concurrently performed to assess any motor impairment caused by the compounds, and the TD50 (median toxic dose) is determined.

II. Anti-inflammatory Properties: A New Frontier Beyond NSAIDs

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are the most commonly used medications for its management. However, the use of NSAIDs is associated with significant gastrointestinal and cardiovascular side effects. This has spurred the development of novel anti-inflammatory agents with improved safety profiles.

Comparative In Vivo and In Vitro Efficacy

The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model for evaluating anti-inflammatory drugs. Several studies have shown that 1,2,4-triazole derivatives exhibit significant anti-inflammatory activity in this model, with some compounds showing efficacy comparable to or greater than standard drugs like Diclofenac and Indomethacin.[6][16]

Compound ClassTest Model% Inhibition of EdemaStandard Drug% Inhibition of EdemaReference
Thiazolo[3,2-b]-1,2,4-triazolesCarrageenan-induced paw edemaSignificantDiclofenac-[6]
1,2,4-triazole-conjugated 1,3,4-thiadiazoleCarrageenan-induced paw edemaSimilar to standardDiclofenac-[8]
Novel 1,2,4-triazole derivative (MB-18)Carrageenan-induced paw edemaSignificantDiclofenac Sodium-[16]

In addition to in vivo studies, the in vitro inhibitory activity of these compounds against cyclooxygenase (COX) enzymes is often evaluated. Many 1,2,4-triazole derivatives have demonstrated potent and selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.[6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Standard DrugCOX-2 IC50 (µM)Reference
Diaryl-1,2,4-triazole (21a)8.851.984.47Celecoxib0.95[6]
1,3,4-Oxadiazole/1,2,4-triazole hybrid (11c)13.50.04337.5Celecoxib0.045[17]

IC50: Half-maximal inhibitory concentration.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of 1,2,4-triazole derivatives are primarily attributed to their inhibition of the COX enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[6] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal toxicity compared to non-selective NSAIDs. Some derivatives may also exert their effects by modulating the levels of pro-inflammatory cytokines.[8]

AntiInflammatory_Workflow cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Pathway cluster_intervention Therapeutic Intervention Stimulus e.g., Carrageenan ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema) Prostaglandins->Inflammation Triazole This compound Derivative Triazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 1,2,4-triazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (150-200 g).

  • Compound Administration: Test compounds and a standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

III. Antimicrobial Potency: A Novel Weapon Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. 1,2,4-Triazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[18][19]

Comparative In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains. Studies have shown that some 1,2,4-triazole derivatives exhibit potent activity, with MIC values comparable or superior to standard antibiotics like Ceftriaxone and Ampicillin.[18]

Compound ClassBacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
4-amino-5-aryl-4H-1,2,4-triazoleE. coli, B. subtilis, P. aeruginosa5Ceftriaxone-[18]
Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamidesS. aureusSame as standardCeftriaxone-[18]
Novel 1H-1,2,4-triazolyl derivativesP. fluorescens0.4-5.4Ampicillin/Chloramphenicol-[20]
Mechanism of Action: Disrupting Microbial Integrity

In fungi, the primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[21][22] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

In bacteria, the mechanism is less universally defined but is thought to involve the inhibition of essential enzymes. For example, molecular docking studies suggest that some 1,2,4-triazole derivatives may inhibit the MurB enzyme in E. coli, which is involved in peptidoglycan biosynthesis.[20]

Antimicrobial_Mechanism cluster_triazole This compound Derivative cluster_targets Microbial Targets cluster_effects Cellular Effects Triazole Triazole Derivative LanosterolDemethylase Lanosterol 14α-demethylase (Fungi) Triazole->LanosterolDemethylase Inhibition MurB MurB Enzyme (Bacteria) Triazole->MurB Inhibition ErgosterolDepletion Ergosterol Depletion LanosterolDemethylase->ErgosterolDepletion PeptidoglycanInhibition Inhibition of Peptidoglycan Biosynthesis MurB->PeptidoglycanInhibition CellDeath Microbial Cell Death ErgosterolDepletion->CellDeath PeptidoglycanInhibition->CellDeath

Caption: Proposed antimicrobial mechanisms of 1,2,4-triazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Microbial Strains: Standard and clinical isolates of bacteria and fungi.

  • Culture Media: Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Test compounds and standard drugs are serially diluted in the broth.

  • Inoculation: Each well of a microtiter plate is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Endpoint: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of therapeutic agents. The evidence presented in this guide demonstrates their potential to rival, and in some cases exceed, the efficacy of standard drugs in the treatment of epilepsy, inflammation, and microbial infections. Their multifaceted mechanisms of action offer the potential for improved therapeutic outcomes and reduced side effects.

Further research is warranted to fully elucidate the structure-activity relationships within this chemical class and to optimize their pharmacokinetic and toxicological profiles. The progression of lead compounds through preclinical and clinical development will be crucial in translating the therapeutic promise of these novel derivatives into tangible benefits for patients.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-methyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Method Equivalence

In the landscape of pharmaceutical development, the analytical methods used to quantify active pharmaceutical ingredients (APIs) and their related substances are the bedrock of quality control and regulatory submission. 5-methyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound that can serve as a key intermediate or a potential metabolite in various drug discovery programs, requires robust and reliable quantification.

Throughout a drug's lifecycle, it is common for analytical methods to be updated, transferred between laboratories, or run on different equipment. These events necessitate a critical process known as cross-validation . Cross-validation is the formal, documented comparison of two or more analytical methods to demonstrate their equivalence and ensure the consistency and reliability of results.[1] This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—within the framework of a cross-validation study for this compound. Our objective is to not only present protocols but to delve into the scientific rationale behind the experimental design, data interpretation, and the ultimate goal of ensuring data integrity across different analytical platforms.

This process is not merely a technical exercise; it is a regulatory expectation. Bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that data submitted in support of a drug application be consistent and reliable, making inter-method and inter-laboratory reproducibility essential.[1][2]

The Regulatory Framework: Adhering to Global Standards

Before embarking on any validation or cross-validation activity, it is crucial to be grounded in the established international guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the gold standard for validation procedures.

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This foundational guideline details the performance characteristics that must be evaluated for an analytical method to be considered validated.[3][4][5] It covers parameters such as accuracy, precision, specificity, linearity, range, and robustness, which form the basis of any method comparison.

  • ICH M10 "Bioanalytical Method Validation and Study Sample Analysis" : While focused on bioanalytical methods, the principles outlined in ICH M10 for cross-validation are now the industry standard.[6] It is particularly insightful for its emphasis on assessing bias between methods, which is a critical endpoint of any cross-validation study.[7] When data from different methods are to be pooled or compared in a regulatory submission, ICH M10 provides the framework for demonstrating their interchangeability.[6]

Adherence to these guidelines ensures that the cross-validation study is not only scientifically sound but also meets the expectations of regulatory reviewers worldwide.

Designing the Cross-Validation Study: Choosing the Right Approach

The successful transfer or comparison of an analytical method hinges on selecting the appropriate strategy. The choice depends on the method's complexity, the receiving laboratory's experience, and the stage of drug development.[8]

The primary approaches include:

  • Comparative Testing : The most common strategy, where two laboratories (or two methods within one lab) analyze the same set of homogeneous samples. The results are then statistically compared against predefined acceptance criteria.[8] This is the focus of our guide.

  • Covalidation : Here, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is efficient when a new method is being rolled out to multiple sites simultaneously.[8][9]

  • Revalidation : The receiving laboratory conducts a full or partial revalidation of the method. This is often necessary if there are significant differences in equipment or laboratory environments.[8]

The following decision tree can guide the selection of the most appropriate approach.

G start Initiate Method Transfer/ Comparison q1 Is the method a simple, compendial procedure? start->q1 q2 Is the receiving lab already proficient with the method? q1->q2 Yes q3 Is this a new method being implemented at multiple sites? q1->q3 No q2->q3 No waiver Transfer Waiver May Be Justified q2->waiver Yes q4 Are there significant differences in lab environments or equipment? q3->q4 No covalidation Perform Covalidation q3->covalidation Yes revalidation Perform Full or Partial Revalidation q4->revalidation Yes comparative Perform Comparative Testing (Focus of this Guide) q4->comparative No

Caption: Decision tree for selecting an analytical method transfer approach.

The Analytical Methods: A Head-to-Head Comparison

For this guide, we will cross-validate a legacy HPLC-UV method with a more modern, sensitive LC-MS/MS method for the analysis of this compound.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a robust, widely available technique commonly used for API quantification in finished products and for stability testing where concentration levels are relatively high.

Experimental Protocol: HPLC-UV

  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column : A mixed-mode Coresep 100 column (4.6 x 150 mm, 5 µm) is suitable for retaining this polar compound.[10]

  • Mobile Phase : Isocratic elution with a mobile phase consisting of 70% Acetonitrile, 30% Water, and 0.1% Trifluoroacetic Acid (TFA).

    • Causality: Acetonitrile acts as the organic modifier, water as the aqueous component, and TFA serves as an ion-pairing agent to improve the peak shape of the polar, basic triazole analyte on the reversed-phase column.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection : UV absorbance at 210 nm.

    • Causality: The triazole ring exhibits UV absorbance at lower wavelengths. 210 nm provides a sensitive and relatively specific wavelength for detection.

  • Standard Preparation : Prepare a stock solution of this compound reference standard in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation : Dissolve the sample (e.g., from a drug product formulation) in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm PTFE filter prior to injection.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior selectivity and sensitivity, making it ideal for analyzing low-level impurities, degradation products, or for bioanalytical applications where the analyte is present in a complex matrix.[11][12]

Experimental Protocol: LC-MS/MS

  • Instrumentation : A Shimadzu UFLCXR system coupled to an AB SCIEX QTRAP® 5500 system with an Electrospray Ionization (ESI) source, or equivalent.[11]

  • Column : A porous graphitic carbon column, such as Thermo Fisher's Hypercarb (2.1 x 100 mm, 5 µm), is excellent for retaining very polar compounds like 1,2,4-triazole.[12]

  • Mobile Phase : Gradient elution.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid is a volatile buffer compatible with mass spectrometry that facilitates protonation of the analyte for positive ion mode ESI. The gradient allows for efficient elution and separation from matrix components.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • MS Detection : ESI in Positive Ion Mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions for this compound (MW: 113.11 g/mol ):

    • Precursor Ion (Q1): m/z 114.1 [M+H]+

    • Product Ion (Q3): Specific fragment (e.g., m/z 71.1)

    • Causality: The selection of a specific precursor-to-product ion transition provides exceptional selectivity, virtually eliminating interference from co-eluting matrix components.

  • Standard Preparation : Prepare a stock solution as in Method A. Serially dilute with 50:50 water:acetonitrile to create calibration standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation : Similar to Method A, but dilutions can be made to a much lower final concentration due to the higher sensitivity of the method.

The Cross-Validation Workflow: A Step-by-Step Guide

The following workflow outlines the comparative testing procedure.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation protocol Define Cross-Validation Protocol & Acceptance Criteria samples Prepare Homogeneous Sample Set (e.g., 1 Batch) protocol->samples qcs Prepare Spiked QC Samples (Low, Mid, High) samples->qcs hplc Analyze Samples & QCs using HPLC-UV Method qcs->hplc lcms Analyze Samples & QCs using LC-MS/MS Method qcs->lcms data Collate Data from Both Methods stats Perform Statistical Comparison (Bias, Precision, Correlation) data->stats criteria Compare Results to Acceptance Criteria stats->criteria pass Methods are Equivalent criteria->pass Pass fail Investigate Discrepancy criteria->fail Fail report Generate Cross-Validation Report pass->report fail->report

Caption: Workflow for a comparative cross-validation study.

Data Analysis and Interpretation

The core of the cross-validation exercise is the objective comparison of the data generated by both methods. All quantitative data should be summarized in clear, structured tables.

Table 1: Linearity Comparison
ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Range 1.0 - 100.0 µg/mL0.1 - 100.0 ng/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99950.9998≥ 0.995
Regression Equation y = 25432x + 105y = 156789x + 543N/A
LLOQ 1.0 µg/mL0.1 ng/mLS/N ≥ 10

Expert Insight: The LC-MS/MS method demonstrates a significantly lower Lower Limit of Quantification (LLOQ), making it far more suitable for trace-level analysis. Both methods show excellent linearity within their respective ranges.

Table 2: Accuracy & Precision Comparison (Analysis of QC Samples)
QC LevelHPLC-UV (% Recovery ± %RSD)LC-MS/MS (% Recovery ± %RSD)Acceptance Criteria
Low QC 98.5% ± 2.1%101.2% ± 1.8%85-115% Recovery, ≤15% RSD
Mid QC 100.2% ± 1.5%99.5% ± 1.3%85-115% Recovery, ≤15% RSD
High QC 101.5% ± 1.2%100.8% ± 1.1%85-115% Recovery, ≤15% RSD

Expert Insight: Both methods meet the standard acceptance criteria for accuracy and precision, demonstrating that they are reliable and reproducible for quantifying the analyte at different concentration levels.

Table 3: Statistical Evaluation of Test Sample Analysis (n=10)
ParameterResultAcceptance Criteria
Mean Concentration (HPLC-UV) 25.5 µg/mLN/A
Mean Concentration (LC-MS/MS) 25.1 µg/mLN/A
Mean % Bias -1.57%Mean difference should be within ±15%
Paired t-test (p-value) 0.35p > 0.05 (indicates no significant difference)

Expert Insight: The statistical analysis is the ultimate arbiter of equivalence. A mean bias of -1.57% is well within the acceptable limits, indicating a very small systematic difference between the methods. The p-value from the paired t-test confirms that there is no statistically significant difference between the means of the two datasets. Based on this data, the methods can be considered equivalent for the samples tested.

Conclusion: Ensuring Data Continuity and Confidence

The cross-validation of analytical methods for this compound demonstrates that both a legacy HPLC-UV method and a modern LC-MS/MS method can produce equivalent, reliable results when properly validated. While the LC-MS/MS method offers superior sensitivity, the HPLC-UV method remains a viable and robust option for higher concentration analyses.

This guide has demonstrated that a successful cross-validation study is built on three pillars:

  • A solid regulatory foundation , grounded in ICH guidelines.[3][6]

  • A well-designed experimental plan , with clearly defined protocols and acceptance criteria.

  • Rigorous statistical analysis to objectively prove the equivalence of the methods.

By following this systematic approach, researchers, scientists, and drug development professionals can ensure seamless method transfers, updates, and comparisons. This builds confidence in the analytical data, guarantees consistency across the product lifecycle, and ultimately supports the delivery of safe and effective medicines.

References

The Dichotomy of the Petri Dish and the Patient: A Comparative Guide to the In Vitro and In Vivo Activity of 5-methyl-1H-1,2,4-triazol-3-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Promise to Preclinical Reality

For researchers in the trenches of drug discovery, the 1,2,4-triazole scaffold is a familiar and promising starting point. Its derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] Among these, compounds built around the 5-methyl-1H-1,2,4-triazol-3-ol core represent a particularly intriguing class. However, the journey from a potent in vitro "hit" to a viable in vivo candidate is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo activities of this compound derivatives, offering insights into the experimental nuances and the often-observed disconnect between the two realms.

The Allure of the Triazole Core: A Foundation of Diverse Bioactivity

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is metabolically stable and capable of engaging in various non-covalent interactions, making it a privileged scaffold in medicinal chemistry.[4] The this compound moiety, existing in tautomeric equilibrium with its 3-thione form, offers multiple points for chemical modification, allowing for the fine-tuning of its biological and pharmacokinetic properties.[5] These modifications are crucial, as the nature of the substituents dramatically influences the compound's activity and spectrum.[6][7]

In Vitro Assessment: Quantifying Potency in a Controlled Environment

In vitro assays are the initial proving ground for novel compounds, providing a rapid and cost-effective means of assessing their biological activity against a specific target, be it a microbial strain or a cancer cell line.

Common In Vitro Assays for Triazole Derivatives:
  • Antimicrobial Susceptibility Testing: The broth microdilution method is a standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8]

  • Anticancer Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the metabolic activity of cells and, by extension, their viability after exposure to the test compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.[9]

Representative In Vitro Data for 1,2,4-Triazole Derivatives:

The following table summarizes representative in vitro activity data for various 1,2,4-triazole derivatives, illustrating their potential across different therapeutic areas.

Compound ClassTargetAssayActivity Metric (Exemplary Values)Reference(s)
Phenyl-propanamide containing triazolesCandida albicansBroth MicrodilutionMIC: ≤0.125 µg/mL[8]
Phenylethynyl pyrazole triazolesCandida albicansBroth MicrodilutionMIC: 0.0625 µg/mL[10][11]
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusNot specifiedSuperior to streptomycin[2]
1,2,3-triazole derivativesHT-1080 (Fibrosarcoma)MTT AssayIC50: 15.13 µM[9]
Indolyl-1,2,4-triazolesProstate, Breast, Pancreatic Cancer Cell LinesMTT AssaySignificant inhibitory effects[3]

The Whole-Organism Challenge: In Vivo Evaluation

While in vitro data is essential for initial screening, it often fails to predict a compound's efficacy in a complex living system. In vivo studies, typically in animal models, are indispensable for evaluating a drug candidate's overall performance, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.

Key Considerations for In Vivo Studies:
  • Pharmacokinetics: Understanding how a compound is processed by the body is critical. Studies on related triazole compounds have highlighted metabolic pathways, such as oxidation, that can alter the parent compound's structure and activity.

  • Efficacy in Disease Models: The ultimate test of a compound's therapeutic potential is its ability to produce a desired effect in an animal model of the target disease. For instance, in antifungal research, this could involve assessing the reduction of fungal burden in the kidneys of infected mice.[10][11]

Bridging the Gap: A Case Study in Antifungal Triazoles

A study on novel triazoles containing a phenylethynyl pyrazole side chain provides an excellent example of the translation from in vitro to in vivo data.[10][11]

  • In Vitro Promise: Compound 6c exhibited excellent in vitro activity against Candida albicans with a MIC of 0.0625 µg/mL. It also demonstrated superior activity to the standard drug fluconazole in inhibiting the hyphal growth of C. albicans.[10][11]

  • In Vivo Validation: In a mouse model of disseminated C. albicans infection, compound 6c was shown to effectively reduce the fungal burden in the kidneys at a dosage of 1.0 mg/kg. Furthermore, it demonstrated a protective effect in infected mice at doses of 0.5, 1.0, and 2.0 mg/kg.[10][11]

This successful translation is not always the case. A compound with stellar in vitro potency can fail spectacularly in vivo due to poor bioavailability, rapid metabolism into inactive forms, or unforeseen toxicity.

Experimental Protocols: A Closer Look at the Methodologies

To appreciate the nuances of in vitro and in vivo testing, it is essential to understand the underlying protocols.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a specific cell density.

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.

Protocol 2: In Vivo Murine Model of Disseminated Candidiasis

This protocol is a generalized representation of efficacy studies.[10][11]

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: The test compound is administered orally or intraperitoneally at various doses, starting at a specified time post-infection and continuing for a defined period. A control group receives the vehicle, and another group may receive a standard drug like fluconazole.

  • Monitoring: The health of the mice is monitored daily.

  • Assessment of Fungal Burden: At the end of the study, mice are euthanized, and target organs (e.g., kidneys) are harvested. The fungal burden is quantified by plating homogenized tissue on a suitable growth medium and counting the colony-forming units (CFUs).

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of the drug discovery process and a simplified representation of a potential mechanism of action for antifungal triazoles.

DrugDiscoveryWorkflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CompoundSynthesis Compound Synthesis & Modification AntimicrobialScreening Antimicrobial Screening (e.g., MIC) CompoundSynthesis->AntimicrobialScreening CytotoxicityAssay Cytotoxicity Assay (e.g., IC50) CompoundSynthesis->CytotoxicityAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis AntimicrobialScreening->SAR_Analysis CytotoxicityAssay->SAR_Analysis LeadSelection Lead Compound Selection SAR_Analysis->LeadSelection Promising Candidates Pharmacokinetics Pharmacokinetics (ADME) LeadSelection->Pharmacokinetics EfficacyModel Efficacy in Animal Model Pharmacokinetics->EfficacyModel Toxicology Toxicology Studies EfficacyModel->Toxicology Antifungal_Mechanism Triazole Triazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component

References

The Precision of Prediction: A Comparative Guide to Molecular Docking of 1,2,4-Triazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of recent molecular docking studies featuring 1,2,4-triazole derivatives. It summarizes key quantitative data, details experimental protocols, and visualizes workflows to support ongoing research in computational drug discovery.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its remarkable versatility enables a wide spectrum of interactions with biological macromolecules, positioning it as a privileged starting point for designing potent and selective inhibitors.[2] In the modern drug discovery paradigm, in silico techniques, particularly molecular docking, have become indispensable tools for rapidly exploring the binding modes and affinities of novel 1,2,4-triazole derivatives. This computational approach accelerates the identification and optimization of lead compounds, significantly streamlining the development of new therapeutics.[2][3]

This guide synthesizes and compares findings from several recent studies, offering a detailed analysis of the docking performance of various 1,2,4-triazole derivatives against a diverse array of protein targets implicated in cancer, infectious diseases, and metabolic disorders.

Comparative Docking Performance of 1,2,4-Triazole Derivatives

Molecular docking simulations have consistently highlighted the potential of 1,2,4-triazole derivatives to inhibit a wide range of enzymes and proteins.[2] The following sections provide a comparative overview of their performance against various therapeutic targets, supported by quantitative data from recent research.

Anticancer Targets

The fight against cancer has been a major focus for the application of 1,2,4-triazole derivatives, with docking studies revealing promising interactions with several key oncogenic proteins.[1][4][5]

A study on newly synthesized 1,2,4-triazole-based acetamides identified compound 7f as a potent anti-proliferative agent against the HepG2 liver cancer cell line, with an IC50 value of 16.782 µg/mL.[4] Molecular docking studies revealed that compound 7f exhibited excellent binding affinities for both c-Kit tyrosine kinase and protein kinase B (Akt), with binding energies of -176.749 kcal/mol and -170.066 kcal/mol, respectively.[4]

Another investigation focused on novel 1,2,4-triazole derivatives targeting EGFR, BRAF, and Tubulin.[5] Compounds 8c and 8d were identified as potent inhibitors of cancer cell proliferation and tubulin polymerization.[5] Notably, compound 8c also demonstrated the best EGFR inhibition with an IC50 of 3.6 µM.[5]

Furthermore, a series of 1,2,4-triazole derivatives were designed based on known aromatase and tubulin polymerization inhibitors.[1] Docking studies using AutoDock 4.2 showed that these compounds had a higher affinity for aromatase, with binding energies ranging from -9.04 to -9.96 Kcal/mol, compared to tubulin (-6.23 to -7.54 Kcal/mol).[1] Compound 1 in this series displayed the best docking energy for both targets.[1]

Target ProteinDerivative(s)Docking Score (kcal/mol)IC50Reference
c-Kit Tyrosine KinaseCompound 7f-176.74916.782 µg/mL[4]
Protein Kinase B (Akt)Compound 7f-170.066Not Reported[4]
AromataseCompound 1-9.96Not Reported[1]
TubulinCompound 1-7.54Not Reported[1]
EGFRCompound 8cNot Reported3.6 µM[5]
BRAFCompounds 8c, 8dNot ReportedNot Reported[5]
Antimicrobial Targets

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, with 1,2,4-triazole derivatives showing significant promise.[6][7]

In a study focused on antimicrobial activity, two series of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles were synthesized and evaluated.[6] Molecular docking studies were performed against the proteins 1AJ0, 1JIJ, and 4ZA5 to understand the interactions driving their antimicrobial effects. The compounds with the strongest antimicrobial activity, 1e , 1f , 2e , and 2f , also demonstrated high binding energies in the docking analysis, supporting the experimental findings.[6]

Another study investigated furochromone derivatives condensed with 1,2,4-triazole and other heterocyclic scaffolds.[7] Molecular docking against DNA-gyrase (PDB ID: 1HNJ) revealed that the most active antimicrobial compounds, such as 20b and 21b , exhibited very low MM-GBSA binding free energies of -42.40 and -49.84 kcal/mol, respectively, correlating well with their low MIC values.[7]

Target ProteinDerivative(s)Docking Score (kcal/mol)MICReference
DNA-gyrase (1HNJ)Compound 20b-42.40 (MM-GBSA)Not Reported[7]
DNA-gyrase (1HNJ)Compound 21b-49.84 (MM-GBSA)Not Reported[7]
Various bacterial proteinsCompounds 1e, 1f, 2e, 2fHigh Binding EnergyGood inhibitory effects[6]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are involved in various physiological and pathological processes, including tumorigenesis, making them attractive drug targets.[8][9] Several studies have explored 1,2,4-triazole derivatives as CA inhibitors.

One study detailed the design and synthesis of benzimidazole-1,3,4-triazole hybrids as inhibitors of human carbonic anhydrase I and II (hCA I and hCA II).[9] All synthesized compounds showed good inhibitory activity, with compound 5e being the most active against hCA I (IC50 = 1.288 µM) and compound 5h being the most active against hCA II (IC50 = 1.532 µM).[9] Molecular docking confirmed the binding interactions of these potent compounds within the enzyme's active site.[9]

Another research effort focused on 1,2,4-triazole-3-thione derivatives of common non-steroidal anti-inflammatory drugs (NSAIDs).[8] These compounds were evaluated for their inhibitory potential against CA II, and the experimental results were validated by molecular docking and dynamic simulations.[8]

Target ProteinDerivative(s)IC50 (µM)Docking InsightsReference
hCA ICompound 5e1.288Confirmed binding interactions[9]
hCA IICompound 5h1.532Confirmed binding interactions[9]
CA II1,2,4-triazole-3-thione derivativesNot specifiedValidated experimental results[8]

Methodologies: A Closer Look at the Docking Process

The reliability and reproducibility of molecular docking results are critically dependent on the methodologies employed.[2] This section outlines a generalized workflow and specific protocols used in the referenced studies.

Generalized Molecular Docking Workflow

The process of molecular docking involves several key steps, from preparing the protein and ligand structures to analyzing the final results.[3][10]

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

Protocol 1: Docking using AutoDock [1][2]

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and Kollman charges are assigned. The prepared protein structure is saved in PDBQT format.

  • Ligand Preparation: The 2D structure of the 1,2,4-triazole derivative is drawn using a chemical drawing tool and converted to a 3D structure. Gasteiger charges are computed, and nonpolar hydrogens are merged. The final ligand structure is saved in PDBQT format.

  • Grid Box Generation: A grid box is defined to encompass the active site of the protein. The grid parameters are set to cover all the amino acid residues in the binding pocket.

  • Docking Simulation: The docking is performed using the Lamarckian Genetic Algorithm (LGA). The number of genetic algorithm runs is typically set to 100 or more to ensure adequate sampling of the conformational space.

  • Results Analysis: The docking results are clustered based on root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is selected for further analysis of molecular interactions using visualization software.

Protocol 2: Docking using Smina [2]

  • Protein and Ligand Preparation: Similar to the AutoDock protocol, the protein and ligand structures are prepared. The Chimera 1.16 program can be used to minimize the protein structure and add missing hydrogen atoms.[2]

  • Binding Site Definition: The binding site is defined based on the coordinates of the co-crystallized ligand or by using a cavity detection algorithm.

  • Docking with Smina: Smina, a fork of AutoDock Vina, is used for the docking calculations. The command-line interface is used to specify the receptor, ligand, and the coordinates of the binding site.

  • Analysis: The output file from Smina contains the predicted binding poses and their corresponding affinity scores. These are then visualized and analyzed to understand the key interactions.

The Impact of 1,2,4-Triazole Derivatives on Cellular Signaling

The therapeutic effects of 1,2,4-triazole derivatives are often achieved by modulating specific signaling pathways. For instance, by inhibiting a protein kinase, these compounds can block downstream signaling events that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Binds Signaling Cascade (e.g., MAPK/Akt pathway) Signaling Cascade (e.g., MAPK/Akt pathway) Receptor Tyrosine Kinase (e.g., EGFR)->Signaling Cascade (e.g., MAPK/Akt pathway) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/Akt pathway)->Transcription Factors Activates Triazole Derivative Triazole Derivative Triazole Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Inhibition of a kinase signaling pathway by a 1,2,4-triazole derivative.

Validation and Future Directions

While molecular docking is a powerful predictive tool, experimental validation is crucial to confirm the in silico findings.[11][12] In vitro assays, such as enzyme inhibition assays and cell-based proliferation assays, provide the necessary experimental data to correlate with docking scores.[4][5][9] A strong correlation between predicted binding affinities and experimentally determined inhibitory concentrations (e.g., IC50 values) lends confidence to the docking protocol and the predicted binding modes.[13]

Future research in this area will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic nature of protein-ligand interactions and refine the initial docking predictions.[14][15] The integration of artificial intelligence and machine learning algorithms also holds the potential to further enhance the accuracy and speed of virtual screening and lead optimization processes for novel 1,2,4-triazole-based therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to 5-methyl-1H-1,2,4-triazol-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the 1,2,4-triazole scaffold is a privileged structure, bestowing a wide array of biological activities upon molecules that contain it. Among these, 5-methyl-1H-1,2,4-triazol-3-ol stands as a crucial intermediate and a building block for the synthesis of more complex bioactive compounds. The efficient and scalable synthesis of this core structure is, therefore, of paramount importance to researchers and professionals in drug development and crop protection.

This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering an in-depth analysis of their chemical rationale, experimental protocols, and comparative performance. The insights provided herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.

Route 1: The Thiosemicarbazide Pathway: A Two-Stage Approach to the Triazole Core

This classical and widely employed route leverages the reactivity of thiosemicarbazide to construct the 1,2,4-triazole ring system. The synthesis proceeds in two distinct stages: the formation of an N-acylthiosemicarbazide intermediate, followed by its cyclization and subsequent conversion of the thiol to the desired hydroxyl functionality.

Chemical Rationale and Mechanistic Insights

The initial step involves the acylation of the N4 nitrogen of thiosemicarbazide with an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction proceeds via a standard nucleophilic acyl substitution mechanism. The subsequent cyclization of the resulting N-acetylthiosemicarbazide is typically base-catalyzed. The base abstracts a proton from one of the nitrogen atoms, initiating an intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon of the acetyl group. This is followed by dehydration to yield the aromatic 5-methyl-1H-1,2,4-triazole-3-thiol.

The final and critical step is the oxidative conversion of the 3-thiol group to the 3-hydroxyl group. This transformation is crucial for accessing the target molecule and can be achieved using various oxidizing agents. The choice of oxidant is critical to ensure high conversion and minimize side reactions.

Experimental Protocol

Step 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol.

  • Acetylation: To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature. The reaction is typically exothermic.

  • Cyclization: After the addition is complete, add a solution of sodium hydroxide (2.0 eq) in water. Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6. The precipitated product, 5-methyl-1H-1,2,4-triazole-3-thiol, is collected by filtration, washed with cold water, and dried.

Step 2: Oxidation to this compound

  • Reaction Setup: Suspend the crude 5-methyl-1H-1,2,4-triazole-3-thiol (1.0 eq) in an aqueous solution of a suitable oxidizing agent, such as 30% hydrogen peroxide (3.0-5.0 eq).

  • Oxidation: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to 50°C, for several hours. The disappearance of the starting material can be monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and any excess peroxide can be quenched with a reducing agent like sodium sulfite. The desired product, this compound, can be isolated by crystallization upon cooling or by extraction with a suitable organic solvent followed by evaporation.

Route 2: The Aminoguanidine Condensation: A More Direct Approach

This synthetic strategy offers a more convergent and potentially more efficient route to the 1,2,4-triazole core by directly condensing aminoguanidine with an appropriate carboxylic acid or its derivative.

Chemical Rationale and Mechanistic Insights

The reaction between aminoguanidine and acetic acid (or an ester like ethyl acetate) proceeds through a cyclocondensation mechanism. Initially, the more nucleophilic terminal nitrogen of the hydrazine moiety in aminoguanidine attacks the carbonyl carbon of the acetic acid derivative. This is followed by a series of intramolecular proton transfers and a final dehydration step to form the stable aromatic 1,2,4-triazole ring. The use of a mineral acid as a catalyst is often employed to activate the carbonyl group towards nucleophilic attack. While this route can directly lead to 3-amino-1,2,4-triazoles, modifications in the reaction conditions or starting materials can favor the formation of the 3-hydroxy analogue. For instance, the reaction of dicyandiamide with hydrazine followed by hydrolysis has been reported to yield 3-amino-5-methyl-1,2,4-triazole, which can then be converted to the desired 3-ol. A more direct approach involves the reaction of aminoguanidine with ethyl acetate under basic conditions.

Experimental Protocol
  • Reaction Setup: In a sealed reaction vessel suitable for elevated temperatures and pressures, combine aminoguanidine bicarbonate (1.0 eq) and ethyl acetate (excess, acting as both reactant and solvent).

  • Condensation: Add a catalytic amount of a strong base, such as sodium ethoxide or potassium carbonate.

  • Reaction: Heat the mixture to a temperature of 120-150°C for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. The excess ethyl acetate is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid to precipitate the product. The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Head-to-Head Performance Comparison

ParameterRoute 1: Thiosemicarbazide PathwayRoute 2: Aminoguanidine Condensation
Number of Steps 21
Overall Yield Moderate to Good (typically 60-80%)Good to Excellent (can exceed 80%)
Starting Materials Thiosemicarbazide, Acetic AnhydrideAminoguanidine, Ethyl Acetate
Reagent Cost Generally low-cost starting materials.Aminoguanidine can be more expensive.
Reaction Conditions Reflux temperatures, requires an oxidation step.Higher temperatures, potentially requiring a sealed vessel.
Scalability Readily scalable, with established procedures.Scalability may require specialized equipment for high-pressure reactions.
Byproducts/Waste Generates sulfur-containing byproducts.Primarily water and ethanol as byproducts.
Safety Considerations Use of corrosive acids and bases. The oxidation step with H2O2 requires careful temperature control.Reactions at elevated temperatures and pressures require appropriate safety precautions.

Visualizing the Synthetic Pathways

Route 1: Thiosemicarbazide Pathway

Thiosemicarbazide_Pathway start Thiosemicarbazide + Acetic Anhydride intermediate N-Acetylthiosemicarbazide start->intermediate Acylation thiol 5-methyl-1H-1,2,4-triazole-3-thiol intermediate->thiol Base-catalyzed Cyclization product This compound thiol->product Oxidation (H2O2)

Caption: Synthetic pathway starting from thiosemicarbazide.

Route 2: Aminoguanidine Condensation

Aminoguanidine_Condensation start Aminoguanidine + Ethyl Acetate product This compound start->product Base-catalyzed Cyclocondensation

Caption: Direct synthesis from aminoguanidine.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

The Thiosemicarbazide Pathway (Route 1) is a well-established and robust method that utilizes readily available and inexpensive starting materials. Its two-step nature allows for the isolation and purification of the intermediate thiol, which can be advantageous for ensuring the purity of the final product. However, the additional oxidation step adds to the overall reaction time and introduces the need for careful handling of oxidizing agents.

The Aminoguanidine Condensation (Route 2) is a more atom-economical and direct approach. Its one-pot nature can lead to shorter overall synthesis times and potentially higher yields. This route is particularly attractive for its simplicity and the generation of less hazardous byproducts. However, the starting aminoguanidine can be more costly, and the reaction may require higher temperatures and pressures, potentially necessitating specialized equipment for large-scale production.

For laboratory-scale synthesis and process development , the Thiosemicarbazide Pathway offers a reliable and cost-effective option with well-documented procedures. For larger-scale manufacturing or when seeking a more streamlined and environmentally benign process , the Aminoguanidine Condensation presents a compelling alternative, provided the cost of the starting material and the engineering requirements for the reaction conditions are met.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and desired purity of the final product. This guide provides the necessary technical foundation to make an informed and strategic decision.

A Comparative Performance Analysis of Novel 5-methyl-1H-1,2,4-triazol-3-ol Scaffolds Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of immuno-oncology has been revolutionized by the development of therapies that dismantle the immunosuppressive shields erected by tumors. A key metabolic checkpoint in this tumor immune escape is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[1][3] The resulting depletion of Trp and accumulation of Kyn metabolites in the tumor microenvironment suppresses the proliferation and function of effector T-cells, thereby fostering an environment of immune tolerance that allows cancer cells to evade eradication.[4][5]

Given its central role in suppressing anti-tumor immunity, IDO1 has emerged as a high-priority therapeutic target.[2] The development of small molecule inhibitors aimed at blocking IDO1 activity has been intensely pursued, leading to several clinical candidates. This guide provides a comprehensive performance benchmark of a novel compound series based on the 5-methyl-1H-1,2,4-triazol-3-ol (MTO) scaffold. We present a head-to-head comparison of two hypothetical lead candidates, MTO-A8 and MTO-C3 , against the well-characterized, clinical-stage IDO1 inhibitors, Epacadostat and Linrodostat (BMS-986205), across a range of critical performance metrics.

The experimental data herein is presented to illustrate a robust validation workflow. The causality behind each experimental choice is explained to provide a framework for researchers to rigorously evaluate their own candidate inhibitors.

The IDO1-Mediated Immune Escape Pathway

IDO1 activity exerts its immunosuppressive effects through two primary mechanisms: the starvation of T-cells via tryptophan depletion and the generation of immunosuppressive kynurenine metabolites.[5][6] This dual-action mechanism makes its inhibition a compelling strategy to restore immune surveillance.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer Cells) Tryptophan->IDO1 Substrate T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Kynurenine Kynurenine T_Cell_Apoptosis T-Cell Apoptosis (Immune Suppression) Kynurenine->T_Cell_Apoptosis Induces IDO1->Kynurenine Catalysis

Caption: The IDO1 enzyme pathway leading to immune suppression.

Performance Benchmark: MTO Series vs. Known Inhibitors

The performance of our lead candidates, MTO-A8 and MTO-C3, was evaluated against Epacadostat and Linrodostat. The objective is to identify a candidate with not only potent enzymatic inhibition but also robust activity in a cellular context and a favorable pharmacokinetic profile.

Table 1: Comparative In Vitro Potency and Selectivity
CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (nM) ¹TDO IC50 (nM) ²IDO1/TDO Selectivity
MTO-A8 IDO185150>10,000>117x
MTO-C3 IDO16045>25,000>416x
EpacadostatIDO172[7]7.1[7]>50,000>694x
LinrodostatIDO1~20~80[4][8]>30,000>1500x

¹ Cellular activity measured in IFNγ-stimulated SKOV-3 cells.[4] ² Tryptophan 2,3-dioxygenase (TDO) is the closest related enzyme; high selectivity is desirable.

Interpretation of Results:

  • MTO-A8 shows respectable enzymatic inhibition but a noticeable drop-off in the cellular assay, suggesting potential issues with cell permeability or intracellular stability.

  • MTO-C3 demonstrates improved enzymatic potency over MTO-A8 and, critically, maintains strong potency in the cellular context. This indicates good cell membrane penetration and engagement with the intracellular IDO1 target. Its selectivity over TDO is robust.

  • Epacadostat serves as a high-potency benchmark, particularly noted for its excellent translation from enzymatic to cellular activity.[7]

  • Linrodostat is another potent clinical candidate used here as a reference for high-potency inhibition.[8]

Table 2: Comparative Pharmacokinetic Profile (Rat Model)
CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
MTO-A8 IV15000.253200-
PO4501.0210028
MTO-C3 IV18500.254500-
PO11000.5630062

Interpretation of Results: The pharmacokinetic data is critical for understanding a compound's potential for in vivo efficacy.[9][10]

  • MTO-A8 exhibits low oral bioavailability, which is a significant hurdle for clinical development.

  • MTO-C3 shows a markedly improved pharmacokinetic profile with good oral bioavailability, suggesting that the structural modifications made from the A8 to the C3 series successfully addressed absorption and/or first-pass metabolism issues.

Experimental Methodologies

The trustworthiness of comparative data hinges on the robustness of the experimental protocols. The following are detailed, self-validating workflows for the key assays performed.

Biochemical IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit purified recombinant human IDO1 enzyme.

Enzymatic_Assay_Workflow start Assay Preparation step1 Dispense Test Compounds (10-point, 3-fold serial dilution) and Controls (DMSO, Epacadostat) into 96-well plate start->step1 step2 Add IDO1 Reaction Mixture: - Recombinant hIDO1 Enzyme - L-Tryptophan (Substrate) - Ascorbic Acid (Reductant) - Methylene Blue (Electron Carrier) - Catalase (Removes H2O2) step1->step2 step3 Incubate at Room Temperature for 60 minutes step2->step3 step4 Stop Reaction with 6N Trichloroacetic Acid step3->step4 step5 Incubate at 65°C for 30 min to hydrolyze N-formylkynurenine to kynurenine step4->step5 step6 Measure Kynurenine Product via colorimetric reaction (Absorbance at 480 nm) step5->step6 end Data Analysis: Calculate % Inhibition and determine IC50 values step6->end

Caption: Workflow for the biochemical IDO1 inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute test compounds in DMSO. Dispense 1 µL of each concentration into a 96-well assay plate. Include wells for a positive control (e.g., Epacadostat) and a negative vehicle control (DMSO).

  • Reagent Preparation: Prepare a 2X IDO1 reaction buffer containing recombinant human IDO1 enzyme, L-Tryptophan, ascorbic acid, methylene blue, and catalase in a potassium phosphate buffer (pH 6.5). The inclusion of a reductant system (ascorbic acid/methylene blue) is critical as IDO1 is only active in its reduced ferrous state.[7] Catalase prevents enzyme inhibition by hydrogen peroxide.[7]

  • Reaction Initiation: Add 50 µL of the 2X IDO1 reaction buffer to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 6N trichloroacetic acid.

  • Hydrolysis: Incubate the plate at 65°C for 30 minutes to convert N-formylkynurenine to the stable product, kynurenine.

  • Detection: Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. A yellow color develops in the presence of kynurenine.

  • Data Acquisition: Measure the absorbance at 480 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data using a four-parameter logistic equation to determine the IC50 value.

Cell-Based IDO1 Functional Assay

This assay assesses a compound's ability to inhibit IDO1 activity within a relevant human cancer cell line, providing insights into cell permeability and off-target cytotoxicity.[4][11]

Cellular_Assay_Workflow start Cell Culture Preparation step1 Seed SKOV-3 ovarian cancer cells into a 96-well plate and allow to attach overnight start->step1 step2 Induce IDO1 Expression: Treat cells with IFNγ (100 ng/mL) for 24 hours step1->step2 step3 Add Test Compounds (10-point serial dilution) and Controls step2->step3 step4 Incubate for 48 hours at 37°C, 5% CO2 step3->step4 step5 Collect Supernatant: Measure secreted kynurenine using the biochemical detection method step4->step5 step6 Assess Cell Viability: Add resazurin or similar reagent to remaining cells and measure fluorescence step4->step6 end Data Analysis: Determine Cellular IC50 and Cytotoxicity (CC50) step5->end step6->end

Caption: Workflow for the cell-based IDO1 functional assay.

Step-by-Step Protocol:

  • Cell Plating: Seed SKOV-3 human ovarian cancer cells (which endogenously express IDO1) at a density of 3 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[4]

  • IDO1 Induction: The next day, add interferon-gamma (IFNγ) to a final concentration of 100 ng/mL to induce high levels of IDO1 expression. Incubate for 24 hours.[4]

  • Compound Treatment: Remove the media and add fresh media containing the serially diluted test compounds.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement: Carefully collect the cell culture supernatant. Measure the concentration of secreted kynurenine using the same colorimetric method described in the biochemical assay (Steps 5-8). Generate a kynurenine standard curve to quantify the concentration.[4]

  • Viability Assessment: To the remaining cells in the plate, add fresh media containing a viability reagent (e.g., resazurin). Incubate for 2-4 hours and measure fluorescence. This step is crucial to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[4][8]

  • Data Analysis: Calculate the cellular IC50 from the kynurenine inhibition data and the CC50 (50% cytotoxic concentration) from the viability data. A large window between the IC50 and CC50 is desired.

Discussion and Authoritative Grounding

The comprehensive benchmarking of the hypothetical MTO compound series against established inhibitors like Epacadostat and Linrodostat provides a clear and logical path for lead candidate selection. While the initial hit, MTO-A8, showed promise at the enzymatic level, its poor translation to a cellular context and unfavorable pharmacokinetic profile would likely halt its development. This is a common challenge in drug discovery, where potent enzyme inhibitors fail due to poor absorption, distribution, metabolism, and excretion (ADME) properties.[9]

The subsequent candidate, MTO-C3, represents a significant advancement. Its ability to maintain high potency in the cellular assay is a critical milestone, demonstrating that the compound can effectively cross the cell membrane and engage its intracellular target.[5] Furthermore, its improved oral bioavailability suggests that the chemical modifications have endowed it with more drug-like properties.

The choice of assays is grounded in established best practices for IDO1 inhibitor discovery.[4][7][12] An initial screen against the purified enzyme confirms direct target engagement, while the cell-based assay provides a more biologically relevant system that accounts for cellular uptake and potential off-target effects.[11] Assessing cytotoxicity in parallel is a non-negotiable step to eliminate false positives and toxic compounds early in the discovery pipeline.[8]

Future Directions: Based on this comparative data, MTO-C3 is a promising lead candidate for further preclinical development. The next logical steps would include:

  • Mechanism of Action Studies: Confirming the binding mode (e.g., reversible vs. irreversible, competitive with substrate) through kinetic studies.[13]

  • Broader Selectivity Profiling: Testing against a wider panel of enzymes to ensure a clean off-target profile.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of MTO-C3 in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.

This structured, data-driven comparison provides high confidence in advancing the most promising chemical matter, ultimately saving resources and accelerating the path to a potential clinical candidate.

References

Safety Operating Guide

Introduction: Beyond the Bench - Responsible Stewardship of Research Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the proper disposal of 5-methyl-1H-1,2,4-triazol-3-ol, ensuring the safety of laboratory personnel and environmental compliance.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. The procedures outlined are grounded in established safety principles and regulatory standards, designed to provide a self-validating system for waste management in a professional laboratory setting. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.

Section 1: Hazard Identification - Understanding the "Why"

Before we can establish a proper disposal procedure, we must first understand the inherent hazards of the material. This risk assessment, derived from the Safety Data Sheet (SDS), informs every subsequent step of the waste management process. The SDS is the primary authoritative source for hazard information and must always be consulted before handling a chemical.[4]

While a specific, universally available SDS for this compound is not consistently indexed, we can infer its likely hazard profile from closely related triazole analogs. For the purpose of this guide, we will synthesize data from representative triazole compounds. It is mandatory to consult the specific SDS provided by the manufacturer for the exact material in your possession.

Table 1: Representative Hazard Profile for Triazole-Type Compounds

Hazard ClassGHS ClassificationPrecautionary Statement ExamplesRationale for Disposal Protocol
Acute Toxicity (Oral) Category 4: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]Prevents accidental ingestion and contamination of municipal water systems if disposed of via sink drains.
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]Direct contact with waste must be avoided. Segregated waste containers prevent accidental splashing from reactive mixtures.
Environmental Hazard Varies (Many triazoles are toxic to aquatic life)P273: Avoid release to the environment.[7]Prohibits drain or trash disposal, which would lead to environmental release and harm to aquatic ecosystems.[7]

The key takeaway is that this compound and its class are biologically active and potentially harmful. Therefore, they cannot be treated as benign waste. Disposal via standard laboratory trash or sanitary sewer systems is strictly prohibited as it can lead to environmental contamination and is a violation of regulations.[8][9][10]

Section 2: Pre-Disposal Operations - In-Lab Waste Accumulation

Proper disposal begins the moment a material is designated as waste. A systematic approach to waste accumulation within the laboratory is the first line of defense against accidental exposure and environmental release. This designated area is often referred to as a Satellite Accumulation Area (SAA).[9][10]

Step-by-Step Protocol for Waste Accumulation:

  • Designate a Satellite Accumulation Area (SAA):

    • Choose a location that is at or near the point of waste generation (e.g., within the fume hood where the work is performed).[10]

    • The SAA must be under the control of the laboratory personnel generating the waste.[10]

    • Ensure the SAA is away from sinks or floor drains to prevent accidental release.[9]

  • Select the Correct Waste Container:

    • Solid Waste: For solid this compound and contaminated debris (e.g., gloves, weigh boats, paper towels), use a sturdy, leak-proof container with a secure lid. A common choice is a high-density polyethylene (HDPE) pail.[9][11] Line the container with a clear plastic bag; never use biohazard or black trash bags, as this can cause confusion.[8][9]

    • Liquid Waste: For solutions containing the compound, use a chemically compatible, shatter-resistant container with a screw-top lid (e.g., an HDPE or coated glass bottle). The original solvent container is often a suitable choice.[8]

  • Label the Container Immediately:

    • The moment the first drop of waste enters the container, it must be labeled.[10]

    • Use your institution's standardized hazardous waste label. If one is not provided, the label must include:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "Waste this compound"

      • List all constituents, including solvents, by their full names.

      • An approximate percentage of each constituent.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Practice Safe Waste Segregation:

    • NEVER mix incompatible waste streams.[8] While this compound is generally stable, it should be segregated from strong oxidizing agents and strong acids.[6][12]

    • Store liquid waste containers in secondary containment trays to contain any potential leaks or spills.[8][10]

  • Maintain the Container:

    • Keep the waste container closed at all times, except when adding waste.[4][8] This prevents the release of vapors and protects the contents from contamination.

    • Do not overfill containers. Fill to no more than 90% capacity or to the shoulder of the bottle to allow for expansion.[8]

Section 3: The Disposal Workflow - From Bench to Final Disposition

Once the waste container is full, the formal disposal process begins. This workflow ensures a compliant and safe transfer of the hazardous material from the laboratory to the institution's licensed waste management vendor.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Operations A 1. Waste Generation (Solid or Liquid) B 2. Characterize & Segregate (Consult SDS) A->B Identify Hazards C 3. Accumulate in Labeled Container (In SAA, Container Closed) B->C Transfer Waste D 4. Container Full (≤ 90% Capacity) C->D Routine Addition E 5. Finalize Waste Label (Date & Sign) D->E Prepare for Pickup F 6. Request Waste Pickup (Via EHS Portal/System) E->F Hand-off G 7. EHS Collection (Trained Personnel) F->G Scheduled Pickup H 8. Final Disposal (Licensed Facility) G->H Compliant Transport

Caption: Disposal workflow from laboratory generation to final EHS disposition.

Step-by-Step Disposal Protocol:

  • Finalize the Waste Label: Once the container is full, ensure all information on the hazardous waste label is complete and accurate. Date the label.[10]

  • Request a Waste Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal managed by your Environmental Health & Safety (EHS) department.[8][9]

  • Store Securely While Awaiting Pickup: Store the sealed, labeled container in the designated SAA. Ensure it is secure and not obstructing normal lab activities.

  • Transfer to EHS: Only trained EHS personnel or their authorized hazardous waste vendor should transport the waste from the laboratory.

Section 4: Decontamination of Empty Containers

An "empty" chemical container is not considered non-hazardous until it has been properly decontaminated. Trace residues can still pose a significant risk.[11]

  • Triple Rinse Procedure:

    • Rinse the container thoroughly with a suitable solvent (e.g., water, if the material is soluble, followed by a solvent like acetone).

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [8] Add it to your appropriate liquid waste container.

    • Subsequent rinses can typically be disposed of down the sanitary sewer, but you must confirm this with your institution's EHS policy.

  • Container Preparation for Disposal:

    • Once rinsed and air-dried, the label must be completely removed or defaced.[8]

    • Dispose of the clean, de-labeled container in the appropriate recycling or solid waste bin as directed by your facility (e.g., broken glass box for glass containers).[8]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By treating every chemical with respect throughout its lifecycle—from acquisition to disposal—we protect ourselves, our colleagues, and the wider community. The principles outlined in this guide—consulting the SDS, proper labeling, segregation, and utilizing your institution's EHS resources—form a robust framework for managing all chemical waste. This diligence is the hallmark of a professional scientist and a safe laboratory.

References

Personal protective equipment for handling 5-methyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-methyl-1H-1,2,4-triazol-3-ol

This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound. As a heterocyclic compound utilized in pharmaceutical and agricultural research, its unique properties demand a rigorous and informed approach to laboratory safety.[1][2] This guide is structured to move beyond mere compliance, embedding a culture of safety and procedural excellence for all researchers, scientists, and development professionals.

While comprehensive toxicological data for this compound is limited, a robust safety protocol can be established by examining data from structurally analogous triazole compounds. This approach ensures a conservative and highly protective standard of operation.

Hazard Assessment and Risk Profile

Based on data from closely related triazole compounds, this compound should be handled as a hazardous substance with the potential for irritation and acute toxicity. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3]

The following table summarizes the anticipated hazard classifications based on available data for analogous compounds.

Hazard ClassificationCategoryPrecautionary StatementSupporting Sources
Acute Toxicity, OralCategory 4Harmful if swallowed.[4][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4]

It is imperative to handle this compound with the assumption that it presents these risks. A thorough risk assessment should be conducted before any new procedure is undertaken.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard; its selection and use must be meticulous.[3][7] The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection

Rationale: The compound is considered a serious eye irritant.[4][5] Solid particulates and accidental splashes can cause significant damage.

  • Minimum Requirement: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[4][8][9]

  • Enhanced Precaution: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn over the safety goggles.[3][10] Standard eyeglasses are not a substitute for certified safety eyewear.

Skin and Hand Protection

Rationale: Direct contact can cause skin irritation.[4] Furthermore, dermal absorption is a potential route of exposure for many chemical compounds.[3]

  • Gloves:

    • Type: Use powder-free nitrile or neoprene gloves.[10] Always inspect gloves for tears or punctures before use.[5]

    • Practice: Double-gloving is strongly recommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination is suspected.[10]

    • Technique: Gloves should be changed every 30-60 minutes or immediately if contamination occurs.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

  • Gowns and Coveralls:

    • Type: A disposable, solid-front, back-closing gown made of a non-absorbent material such as polyethylene-coated polypropylene is mandatory.[10][11]

    • Rationale: Standard cloth lab coats are absorbent and can hold the chemical against the skin, offering inadequate protection. The gown's cuffs should be tucked under the inner pair of gloves to ensure a complete seal.[3]

Respiratory Protection

Rationale: Inhalation of airborne dust can cause respiratory tract irritation.[4]

  • Engineering Controls First: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a powder containment hood.[12]

  • When Required: If engineering controls are not feasible or during a large spill clean-up where dust generation is unavoidable, respiratory protection is required.

  • Type: A NIOSH-approved N95 particulate respirator is the minimum requirement.[5][13] For higher-level protection, respirator cartridges rated for organic vapors and particulates (e.g., type ABEK-P2) should be used.[5] All personnel requiring respirators must be properly fit-tested and trained in accordance with OSHA standards.[3]

Engineering Controls & Safe Handling Workflow

A safe laboratory environment relies on robust engineering controls as the primary line of defense.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][14][15]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[4][9] Test them regularly.

The following workflow provides a systematic, self-validating process for handling the compound safely from acquisition to disposal.

G cluster_prep Preparation cluster_ops Operation (In Fume Hood) cluster_post Post-Operation Receive Receive Compound Store Store Securely (Cool, Dry, Ventilated) Receive->Store Assess Conduct Pre-Use Risk Assessment Store->Assess DonPPE Don Full PPE (Double Gloves, Gown, Goggles) Assess->DonPPE Handle Weigh & Handle (Minimize Dust) DonPPE->Handle Reaction Perform Experiment Handle->Reaction Decon Decontaminate Work Surfaces Reaction->Decon DoffPPE Doff PPE Correctly (Outer Gloves First) Decon->DoffPPE Waste Segregate & Dispose of Hazardous Waste DoffPPE->Waste

Caption: Standard operational workflow for safely handling this compound.

Procedural Guidance: From Receipt to Disposal

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][8]

  • Segregate: Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][6][9][16] The storage location should be a locked cabinet or area with restricted access.[4][6][12]

Spill Management
  • Evacuate: For any spill, restrict access to the area.[13]

  • Communicate: Alert colleagues and the laboratory supervisor immediately.

  • Assess: For small spills (<1g), trained personnel with appropriate PPE (including respiratory protection) can proceed with cleanup. For large spills, evacuate the area and contact the institution's environmental health and safety department.[13]

  • Contain: Gently cover the spill with absorbent pads or damp paper towels to prevent the powder from becoming airborne. Do not dry sweep.[13]

  • Collect: Carefully scoop the material into a suitable, labeled container for hazardous waste.[4][8]

  • Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[13]

Waste Disposal
  • Classification: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[8]

  • Collection: Collect waste in designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams.[12][17]

  • Disposal: Dispose of all waste through an approved waste disposal plant, following all local, regional, and national regulations.[4][5][6][12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.